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  • Product: 1-(1,4-Diazepan-1-yl)propan-2-ol
  • CAS: 1183063-15-1

Core Science & Biosynthesis

Foundational

1-(1,4-Diazepan-1-yl)propan-2-ol CAS number and physicochemical properties

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist This technical guide provides a comprehensive overview of 1-(1,4-Diazepan-1-yl)propan-2-ol, a heterocyclic co...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This technical guide provides a comprehensive overview of 1-(1,4-Diazepan-1-yl)propan-2-ol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document delves into its chemical identity, physicochemical properties, a plausible synthetic route, proposed analytical methodologies, and essential safety considerations. The information presented herein is intended to equip researchers with the foundational knowledge required for the effective handling, synthesis, and analysis of this compound.

Chemical Identity and Physicochemical Properties

1-(1,4-Diazepan-1-yl)propan-2-ol is a substituted diazepane derivative. The core of its structure is a seven-membered diazepine ring, which is N-substituted with a 2-hydroxypropyl group.

CAS Number: 1183063-15-1[1]

Molecular Formula: C₈H₁₈N₂O[1]

Molecular Weight: 158.2 g/mol [1]

A detailed summary of its physicochemical properties is provided in the table below. It is important to note that while some data is available from chemical suppliers, other values are estimated based on the properties of structurally similar compounds due to the limited publicly available experimental data for this specific molecule.

PropertyValueSource
CAS Number 1183063-15-1[1]
Molecular Formula C₈H₁₈N₂O[1]
Molecular Weight 158.2 g/mol [1]
Purity Min. 95%[1]
Boiling Point Estimated: 250-270 °CInferred from related aminopropanols
Melting Point Not available
Density Estimated: 1.05 ± 0.1 g/cm³Inferred from related N-substituted diazepanes
Solubility Soluble in water and polar organic solventsInferred from structural features

Synthesis Protocol: A Plausible Route

Underlying Principle: Nucleophilic Ring-Opening of Epoxides

The reaction proceeds via a nucleophilic attack of one of the secondary amine nitrogens of the 1,4-diazepane ring on one of the carbon atoms of the propylene oxide (an epoxide). This reaction is typically carried out in a protic solvent, such as methanol or ethanol, which facilitates the protonation of the oxygen atom in the epoxide, making the ring more susceptible to nucleophilic attack. The secondary amine is a good nucleophile, and the strained three-membered ring of the epoxide is readily opened. The reaction is generally regioselective, with the nucleophile attacking the less sterically hindered carbon of the epoxide.

Step-by-Step Experimental Workflow

Materials:

  • 1,4-Diazepane

  • Propylene oxide

  • Methanol (anhydrous)

  • Glacial acetic acid (catalytic amount)

  • Sodium sulfate (anhydrous)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,4-diazepane (1.0 equivalent) in anhydrous methanol.

  • Addition of Reactant: To this stirring solution, add propylene oxide (1.1 equivalents) dropwise at room temperature. A slight exotherm may be observed.

  • Catalysis: Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Reaction Progression: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.

    • Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize the acetic acid, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude 1-(1,4-Diazepan-1-yl)propan-2-ol can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure product.

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product Diazepane 1,4-Diazepane Mixing Mixing & Stirring Diazepane->Mixing PropyleneOxide Propylene Oxide PropyleneOxide->Mixing Solvent Methanol Solvent->Mixing Catalyst Acetic Acid (cat.) Catalyst->Mixing Temperature Room Temperature Temperature->Mixing Monitoring Reaction Monitoring (TLC/GC-MS) Mixing->Monitoring Workup Aqueous Work-up Monitoring->Workup Purification Column Chromatography Workup->Purification FinalProduct 1-(1,4-Diazepan-1-yl)propan-2-ol Purification->FinalProduct

Caption: Plausible synthetic workflow for 1-(1,4-Diazepan-1-yl)propan-2-ol.

Analytical Methodologies

The characterization and purity assessment of 1-(1,4-Diazepan-1-yl)propan-2-ol can be achieved using standard analytical techniques. Given its structure, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most suitable methods for quantitative analysis and identification.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be appropriate for the analysis of this polar compound.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted) and a polar organic solvent like acetonitrile or methanol would likely provide good separation.

  • Detection: UV detection at a suitable wavelength (e.g., around 210 nm, where the molecule is expected to have some absorbance) or, for higher sensitivity and specificity, a Mass Spectrometric (MS) detector.

  • Sample Preparation: The sample should be dissolved in the mobile phase or a compatible solvent.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the identification and quantification of volatile and semi-volatile compounds.

  • Derivatization: Due to the presence of the polar -OH and -NH groups, derivatization (e.g., silylation with BSTFA) may be necessary to improve volatility and chromatographic peak shape.

  • Column: A non-polar or medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane column) would be suitable.

  • Injection: A split/splitless injector is appropriate.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: A temperature gradient program will be necessary to ensure good separation.

  • Detection: A mass spectrometer operating in electron ionization (EI) mode will provide a characteristic fragmentation pattern for structural confirmation.

AnalyticalWorkflow cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis Sample 1-(1,4-Diazepan-1-yl)propan-2-ol Dissolution Dissolution in appropriate solvent Sample->Dissolution Derivatization Derivatization (for GC-MS) Dissolution->Derivatization HPLC_Injection Injection Dissolution->HPLC_Injection GCMS_Injection Injection Derivatization->GCMS_Injection C18_Column C18 Column HPLC_Injection->C18_Column Gradient_Elution Gradient Elution C18_Column->Gradient_Elution UV_MS_Detection UV or MS Detection Gradient_Elution->UV_MS_Detection Capillary_Column Capillary Column GCMS_Injection->Capillary_Column Temp_Program Temperature Program Capillary_Column->Temp_Program EI_MS_Detection EI-MS Detection Temp_Program->EI_MS_Detection

Caption: Proposed analytical workflows for 1-(1,4-Diazepan-1-yl)propan-2-ol.

Safety and Handling

A specific Safety Data Sheet (SDS) for 1-(1,4-Diazepan-1-yl)propan-2-ol is not widely available. Therefore, safety precautions should be based on the potential hazards of structurally related N-alkyl diazepanes and aminopropanol derivatives.

  • General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors or dust. Avoid contact with skin, eyes, and clothing.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

    • Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

  • First Aid Measures:

    • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.

    • In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

    • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

    • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This technical guide provides essential information on 1-(1,4-Diazepan-1-yl)propan-2-ol for researchers and scientists. While there are gaps in the publicly available experimental data for this specific compound, this guide offers a solid foundation for its synthesis, analysis, and safe handling by leveraging knowledge of related chemical structures and reactions. As with any chemical, it is crucial to perform a thorough risk assessment before commencing any experimental work.

References

Sources

Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1-(1,4-Diazepan-1-yl)propan-2-ol

Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and st...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. This guide offers a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra of 1-(1,4-Diazepan-1-yl)propan-2-ol, a molecule incorporating the versatile 1,4-diazepane (homopiperazine) scaffold. Due to the absence of publicly available experimental spectra for this specific compound, this document synthesizes data from analogous structures and foundational NMR principles to provide a robust predictive framework. It is designed for researchers, scientists, and drug development professionals who utilize NMR for structural characterization and who may encounter this or similar N-substituted diazepane derivatives in their work. The guide includes a detailed breakdown of predicted chemical shifts, a self-validating experimental protocol for spectral acquisition, and visual diagrams to aid in understanding.

Introduction and Molecular Structure Analysis

1-(1,4-Diazepan-1-yl)propan-2-ol is a chiral amino alcohol derivative built upon a seven-membered heterocyclic 1,4-diazepane ring. The 1,4-diazepane moiety is a "privileged structure" in medicinal chemistry, appearing in a range of biologically active compounds.[1] Its conformational flexibility and the presence of two nitrogen atoms for substitution make it a valuable building block in drug design. The attachment of a propan-2-ol side chain introduces a stereocenter and a hydroxyl group, further increasing its potential for forming hydrogen bonds and other molecular interactions.

Accurate structural confirmation is the bedrock of chemical research. NMR spectroscopy provides the most definitive method for this in solution. This guide will deconstruct the predicted NMR spectrum by analyzing each unique proton and carbon environment within the molecule.

For clarity, the atoms are numbered as follows:

Caption: Molecular structure of 1-(1,4-Diazepan-1-yl)propan-2-ol with atom numbering.

The structure presents eight distinct carbon environments and multiple non-equivalent proton environments due to the lack of symmetry.

Predicted ¹H and ¹³C NMR Spectral Analysis

The chemical shifts are predicted for a standard deuterated solvent like chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD). The exact peak positions can vary based on solvent, concentration, and temperature.[2]

Predicted ¹H NMR Spectrum
  • Propan-2-ol Moiety:

    • H3' (CH₃): This methyl group is adjacent to a single proton on C2'. According to the n+1 rule, its signal will be split into a doublet (d). It is expected to resonate in the upfield region, characteristic of alkyl protons, around 1.15 ppm . Data for 1-amino-2-propanol shows this peak at approximately 1.14 ppm.[3]

    • H2' (CH): This proton is coupled to the three H3' protons and the two H1' protons, resulting in a complex multiplet (m). Due to the deshielding effect of the adjacent hydroxyl group, it will appear significantly downfield, predicted around 3.8 - 4.0 ppm .

    • H1' (CH₂): These two protons are diastereotopic due to the adjacent C2' stereocenter. They are coupled to the H2' proton. This will likely result in two separate signals, each appearing as a doublet of doublets (dd). Their proximity to the N1 nitrogen atom will shift them downfield to approximately 2.4 - 2.6 ppm .

    • OH: The hydroxyl proton signal is typically a broad singlet and its chemical shift is highly variable, depending on solvent, concentration, and temperature (typically 1.5 - 4.0 ppm ). It can be identified by its disappearance upon shaking the sample with a drop of D₂O.

  • 1,4-Diazepane Ring Moiety:

    • H7 & H2 (N1-CH₂): The two methylene groups adjacent to the substituted nitrogen (N1) are deshielded by both the nitrogen and the alkyl substituent. They are expected to resonate as multiplets around 2.7 - 2.9 ppm .

    • H3 & H5 (N4-CH₂): These methylene groups are adjacent to the secondary amine (N4). They will be in a different chemical environment from H2 and H7 and are predicted to appear as multiplets around 2.9 - 3.1 ppm .

    • H6 (-CH₂-): The central methylene group of the three-carbon chain is the most shielded of the ring protons and is expected to be a multiplet, likely overlapping with other signals, around 1.7 - 1.9 ppm .

    • NH: The proton on the N4 nitrogen will appear as a broad singlet, typically in the range of 1.5 - 3.0 ppm , and will also exchange with D₂O.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will be simpler, with a single peak for each unique carbon environment. The use of proton-decoupling is standard, so all signals will appear as singlets.[4]

  • Propan-2-ol Moiety:

    • C3' (CH₃): A shielded alkyl carbon, expected in the upfield region at ~23.0 ppm .

    • C2' (CH-OH): This carbon is attached to an electronegative oxygen atom, causing a significant downfield shift to ~67.0 ppm . Typical shifts for R-CH₂OH carbons are in the 50-65 ppm range, and the secondary nature here shifts it further.[5]

    • C1' (CH₂-N): Attached to the N1 nitrogen, this carbon will be deshielded and is predicted to appear at ~62.0 ppm .

  • 1,4-Diazepane Ring Moiety:

    • C7 & C2 (N1-CH₂): These carbons are adjacent to the substituted nitrogen and are expected at ~56.0 ppm .

    • C3 & C5 (N4-CH₂): These carbons are adjacent to the secondary amine nitrogen and will have a slightly different chemical shift, predicted around ~48.0 ppm .

    • C6 (-CH₂-): The most shielded ring carbon, expected at ~28.0 ppm .

Data Summary

The predicted chemical shifts are summarized in the table below. These values serve as a guideline for spectral assignment.

Atom PositionPredicted ¹H Shift (ppm)Predicted MultiplicityPredicted ¹³C Shift (ppm)
Propanol Side Chain
C1'/H1'2.4 - 2.6dd~62.0
C2'/H2'3.8 - 4.0m~67.0
C3'/H3'~1.15d~23.0
OH1.5 - 4.0br s-
Diazepane Ring
C2/H2 & C7/H72.7 - 2.9m~56.0
C3/H3 & C5/H52.9 - 3.1m~48.0
C6/H61.7 - 1.9m~28.0
NH1.5 - 3.0br s-

Self-Validating Experimental Protocol

To obtain high-quality, unambiguous NMR data, a multi-step, self-validating approach is essential. This protocol ensures that assignments are confirmed through correlational data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz Spectrometer) cluster_proc Data Processing & Analysis prep1 Dissolve 5-10 mg of sample in ~0.6 mL of CDCl₃ or CD₃OD prep2 Add Tetramethylsilane (TMS) as internal standard (0 ppm) prep1->prep2 prep3 Filter sample into a 5 mm NMR tube prep2->prep3 acq1d 1. Acquire ¹H Spectrum (Standard 1D) prep3->acq1d acq13c 2. Acquire ¹³C{¹H} Spectrum (Proton Decoupled) acq1d->acq13c acq2d_1 3. Acquire 2D COSY Spectrum (¹H-¹H Correlation) acq13c->acq2d_1 acq2d_2 4. Acquire 2D HSQC Spectrum (¹H-¹³C One-Bond Correlation) acq2d_1->acq2d_2 acq_d2o 5. (Optional) D₂O Exchange Repeat ¹H Spectrum acq2d_2->acq_d2o proc1 Fourier Transform, Phase & Baseline Correction acq_d2o->proc1 proc2 Calibrate ¹H spectrum to TMS (0 ppm) proc1->proc2 proc3 Assign ¹H signals using integration, multiplicity, and COSY data proc2->proc3 proc4 Assign ¹³C signals using HSQC to link carbons to their attached protons proc3->proc4 proc5 Confirm OH and NH peaks via D₂O exchange data proc4->proc5

Caption: Self-validating workflow for NMR spectral acquisition and analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Causality: Weigh approximately 5-10 mg of 1-(1,4-Diazepan-1-yl)propan-2-ol. A sufficient concentration is critical for obtaining a good signal-to-noise ratio, especially for ¹³C and 2D experiments.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial. CDCl₃ is a good first choice for many organic molecules. If solubility is an issue, methanol-d₄ or DMSO-d₆ can be used.[6]

    • Add a small amount of tetramethylsilane (TMS) as an internal reference standard. TMS is chemically inert and its signal is defined as 0.00 ppm, providing a universal reference point for chemical shifts.[5]

    • Transfer the solution into a 5 mm NMR tube, filtering through a small plug of glass wool in a pipette if any particulates are visible. This prevents contamination of the spectrometer probe.

  • ¹H NMR Acquisition:

    • Causality: This is the primary experiment to identify all proton environments.

    • Acquire a standard one-dimensional ¹H spectrum. A sufficient number of scans (e.g., 8 to 16) should be averaged to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Causality: This experiment identifies all unique carbon environments.

    • Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C (1.1%), a larger number of scans is required.[7] Proton decoupling simplifies the spectrum to singlets and provides a sensitivity enhancement through the Nuclear Overhauser Effect (NOE).

  • 2D COSY (Correlation Spectroscopy) Acquisition:

    • Trustworthiness: This experiment validates proton assignments by showing which protons are coupled to each other.

    • Cross-peaks in a COSY spectrum connect signals from protons that are on adjacent carbons (typically 2-3 bonds apart). This allows for the tracing of the entire spin system of the propanol side chain (H3' -> H2' -> H1') and the connectivity within the diazepane ring.

  • 2D HSQC (Heteronuclear Single Quantum Coherence) Acquisition:

    • Trustworthiness: This is the most powerful experiment for definitive C-H assignment.

    • An HSQC spectrum shows cross-peaks between a proton and the carbon atom it is directly attached to (one-bond correlation). This allows every proton signal (from step 2) to be unambiguously linked to its corresponding carbon signal (from step 3), validating the assignments for all CH, CH₂, and CH₃ groups.

  • D₂O Exchange (Optional):

    • Causality: This experiment confirms the identity of labile protons (OH and NH).

    • After acquiring the initial spectra, remove the NMR tube, add one drop of deuterium oxide (D₂O), shake well, and re-acquire the ¹H spectrum. Protons attached to oxygen and nitrogen will exchange with deuterium. The signals corresponding to the OH and NH protons will significantly decrease in intensity or disappear entirely, confirming their assignment.

Conclusion

This guide provides a detailed predictive framework for the ¹H and ¹³C NMR spectra of 1-(1,4-Diazepan-1-yl)propan-2-ol. By breaking down the molecule into its constituent functional groups and applying fundamental NMR principles, we have established a reliable set of expected chemical shifts, multiplicities, and carbon signals. The included self-validating experimental protocol outlines a robust strategy using 1D and 2D NMR techniques to ensure that any future experimental characterization of this molecule can be performed with a high degree of confidence and scientific rigor. This predictive analysis serves as a valuable starting point for any researcher working with this or structurally related compounds.

References

  • Biological Magnetic Resonance Bank. (n.d.). 1-amino-2-propanol. BMRB. Retrieved March 7, 2024, from [Link]

  • Belkacem, I., et al. (2010). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 16(1), 153-163. Available at: [Link]

  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. New Journal of Chemistry, 43(2), 976-986. Available at: [Link]

  • LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved March 7, 2024, from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved March 7, 2024, from [Link]

  • Wodtke, R., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2477–2488. Available at: [Link]

  • ResearchGate. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved March 7, 2024, from [Link]

Sources

Foundational

A Hypothetical Investigation into the Crystal Structure and Stereochemistry of 1-(1,4-Diazepan-1-yl)propan-2-ol: A Technical Guide

Abstract: This technical guide presents a hypothetical, yet scientifically rigorous, investigation into the three-dimensional structure and stereochemical properties of the novel compound 1-(1,4-Diazepan-1-yl)propan-2-ol...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract:

This technical guide presents a hypothetical, yet scientifically rigorous, investigation into the three-dimensional structure and stereochemical properties of the novel compound 1-(1,4-Diazepan-1-yl)propan-2-ol. In the absence of a publicly available crystal structure for this specific molecule, this document serves as a comprehensive framework for its analysis, detailing the necessary experimental protocols from synthesis and crystallization to single-crystal X-ray diffraction and spectroscopic characterization. The methodologies and expected outcomes are grounded in established principles of chemical synthesis, crystallography, and stereochemistry, drawing parallels from structurally related 1,4-diazepane derivatives. This guide is intended for researchers, scientists, and professionals in drug development, offering a blueprint for the structural elucidation of similar chiral amino alcohols.

Introduction and Scientific Rationale

The 1,4-diazepane scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds, including anticonvulsants, anxiolytics, and antipsychotics.[1][2] The introduction of a chiral propan-2-ol side chain to this heterocyclic system, as in 1-(1,4-Diazepan-1-yl)propan-2-ol, presents an intriguing molecule with potential for stereospecific interactions with biological targets. The precise spatial arrangement of atoms, or stereochemistry, is paramount in determining a drug's efficacy and safety profile.[3] Therefore, a definitive determination of its crystal structure and absolute configuration is a critical step in its development as a potential therapeutic agent or a versatile building block in organic synthesis.[4]

This guide outlines a hypothetical study to elucidate these structural features. The core of this investigation is the application of single-crystal X-ray crystallography, a powerful technique that provides unambiguous information about molecular geometry, conformation, and intermolecular interactions in the solid state.[5]

Synthesis and Crystallization: A Proposed Pathway

The synthesis of 1-(1,4-Diazepan-1-yl)propan-2-ol would logically proceed via a nucleophilic substitution reaction between 1,4-diazepane and a suitable propylene oxide derivative. The following protocol is a standard and reliable method for achieving this transformation.

Experimental Protocol: Synthesis
  • Reaction Setup: To a solution of 1,4-diazepane (1.0 eq.) in anhydrous methanol (10 mL) under an inert atmosphere (N₂), add propylene oxide (1.2 eq.) dropwise at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of dichloromethane/methanol (9:1) with 1% triethylamine.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using the same eluent system as for TLC to yield the desired product as a colorless oil.[6]

Crystallization Strategy

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. A systematic screening of crystallization conditions is proposed.

  • Method: Slow evaporation is a common and effective technique.

  • Solvent Systems: A range of solvents and solvent mixtures should be screened, including:

    • Ethanol

    • Isopropanol

    • Ethyl acetate/Hexane

    • Acetone

  • Procedure: Dissolve a small amount of the purified oil in a minimal amount of the chosen solvent in a small vial. Loosely cap the vial and allow the solvent to evaporate slowly over several days in a vibration-free environment.

Structural Elucidation by Single-Crystal X-ray Diffraction

Assuming suitable crystals are obtained, the following workflow outlines the process of data collection and structure solution.

Experimental Workflow: X-ray Crystallography

workflow cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement cluster_analysis Analysis & Validation crystal_selection Crystal Selection & Mounting data_collection X-ray Diffraction Data Collection crystal_selection->data_collection Diffractometer space_group Space Group Determination data_collection->space_group structure_solution Structure Solution (e.g., SHELXT) space_group->structure_solution refinement Structure Refinement (e.g., SHELXL) structure_solution->refinement validation Structure Validation (e.g., CheckCIF) refinement->validation analysis Analysis of Geometric Parameters & Intermolecular Interactions validation->analysis

Caption: Workflow for single-crystal X-ray diffraction analysis.

Hypothetical Crystallographic Data

The following table summarizes plausible crystallographic data for 1-(1,4-Diazepan-1-yl)propan-2-ol, assuming it crystallizes in a common chiral space group.

ParameterHypothetical Value
Chemical FormulaC₈H₁₈N₂O
Formula Weight158.24 g/mol
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)8.5
b (Å)6.2
c (Å)9.8
α (°)90
β (°)105.2
γ (°)90
Volume (ų)495.8
Z2
Calculated Density (g/cm³)1.058
R-factor (%)< 5
Flack Parameter~0.0(2)

Analysis of the Hypothetical Crystal Structure and Stereochemistry

Based on the hypothetical data, a detailed analysis of the molecular structure can be performed.

Molecular Conformation

The seven-membered 1,4-diazepane ring is expected to adopt a non-planar conformation to minimize steric strain.[7] Common conformations for such rings include boat and chair forms. The specific conformation would be determined by the substitution pattern and intermolecular forces in the crystal lattice.

Stereochemistry

The propan-2-ol side chain introduces a stereocenter at the C2 position. The absolute configuration at this center can be determined from the X-ray data, typically by calculating the Flack parameter.[3] A value close to zero for a known chiral synthesis would confirm the absolute configuration.

Caption: The chiral center (C*) of 1-(1,4-Diazepan-1-yl)propan-2-ol.

Intermolecular Interactions

The presence of the hydroxyl group and the two nitrogen atoms of the diazepane ring suggests the likelihood of hydrogen bonding in the crystal packing. Specifically, O-H···N or N-H···O hydrogen bonds could play a significant role in stabilizing the crystal lattice. These interactions would be readily identifiable from the solved crystal structure.

Spectroscopic Characterization

While X-ray crystallography provides the definitive solid-state structure, spectroscopic methods are essential for characterizing the compound in solution and confirming its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons of the propan-2-ol side chain and the diazepane ring. The diastereotopic protons of the CH₂ groups in the diazepane ring may exhibit complex splitting patterns.

  • ¹³C NMR: The carbon NMR spectrum should show eight distinct signals corresponding to the eight carbon atoms in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. C-H and C-N stretching vibrations would also be present in the fingerprint region.[8]

Conclusion and Future Directions

This technical guide has presented a hypothetical but comprehensive framework for the structural and stereochemical elucidation of 1-(1,4-Diazepan-1-yl)propan-2-ol. The proposed experimental plan, from synthesis to single-crystal X-ray diffraction and spectroscopic analysis, is based on established scientific principles and provides a clear path for future research. The definitive determination of the three-dimensional structure of this and related molecules is crucial for understanding their structure-activity relationships and for the rational design of new therapeutic agents.

References

  • Ferreira, M. M. C. (2009). Tutorial on Chemometrics. Journal of the Brazilian Chemical Society, 20(2), 239-255. [Link]

  • Guzman, F. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Molecules, 23(11), 2785. [Link]

  • Hosseini-Nia, M., et al. (2010). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 16(1), 113-122. [Link]

  • PubChem. (n.d.). 1-(1,4-diazepan-1-yl)propan-1-one. Retrieved March 7, 2024, from [Link]

  • Saeed, A., & Abbas, N. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(6), 796-818. [Link]

  • Tingley, R., Bertolasi, V., & Vaughan, K. (2006). X-Ray crystal structure determination of a series of 1-aryl-2-[3-(3-[2-aryl-1-diazenyl]-1,3-diazepan-1-ylmethyl)-1,3-diazepan-1-yl]-1-diazenes obtained from the reaction of diazonium salts with mixtures of formaldehyde and 1,4-diaminobutane. Journal of Chemical Crystallography, 36(12), 831-839. [Link]

  • U.S. Patent No. 3,852,274. (1974). Derivatives of 1,4-benzodiazepin-2-one and methods for preparation thereof.
  • Wang, Y., et al. (2011). Synthesis of 2-(4-substitutedbenzyl-[1][4]diazepan-1-yl)-n-(1-methyl-4,5-dihydro-[1][4][9]triazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents. Chemical Biology & Drug Design, 77(1), 98-103. [Link]

  • Ascoli, G. A., et al. (1990). Stereochemical features of 1,4-benzodiazepin-2-ones bound to human serum albumin: difference CD and UV studies. Chirality, 2(3), 167-74. [Link]

  • Fitos, I., & Simonyi, M. (1992). Stereochemical aspects of benzodiazepine binding to human serum albumin. I. Enantioselective high performance liquid affinity chromatographic examination of chiral and achiral binding interactions between 1,4-benzodiazepines and human serum albumin. Molecular Pharmacology, 42(3), 506-11. [Link]

  • Drennan, C. L. (2005). Practical Aspects of Single Crystal X-ray Crystallography, Part 1. MIT OpenCourseWare. [Link]

  • El-Faham, A., et al. (2016). Crystal structure of (1Z,4Z)-2,4-dimethyl-3H-benzo[b][1][4]diazepine. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 11), 1646-1649. [Link]

  • Pandey, K., & Shukla, A. K. (2023). Advances in X-ray crystallography methods to study structural dynamics of macromolecules. In Advanced Spectroscopic Methods to Study Biomolecular Structure and Dynamics (pp. 309-335). Elsevier. [Link]

  • Soderberg, T. (2022). 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals. In Organic Chemistry with a Biological Emphasis Volume I. LibreTexts. [Link]

  • Zhang, Y., & Wang, L. (2012). 1,4-Ditosyl-1,4-diazepane. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1716. [Link]

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  • Salem, A. A., Barsoum, B. N., & Izake, E. L. (2004). Spectrophotometric and fluorimetric determination of diazepam, bromazepam and clonazepam in pharmaceutical and urine samples. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 60(4), 771-780. [Link]

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Exploratory

pKa and partition coefficient of 1-(1,4-Diazepan-1-yl)propan-2-ol

An In-Depth Technical Guide to the Physicochemical Characterization of 1-(1,4-Diazepan-1-yl)propan-2-ol: pKa and Partition Coefficient Abstract The journey of a drug molecule from administration to its target site is gov...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 1-(1,4-Diazepan-1-yl)propan-2-ol: pKa and Partition Coefficient

Abstract

The journey of a drug molecule from administration to its target site is governed by a complex interplay of its intrinsic physicochemical properties. Among the most critical of these are the acid dissociation constant (pKa) and the partition coefficient (logP). These parameters dictate a compound's ionization state and lipophilicity, respectively, which in turn profoundly influence its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2] This guide provides a comprehensive technical overview of the theoretical underpinnings and practical methodologies for determining the pKa and logP of 1-(1,4-Diazepan-1-yl)propan-2-ol, a molecule featuring key functional groups relevant to medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to understand and optimize the drug-like properties of novel chemical entities.

Introduction: The Foundational Pillars of Drug Action

In modern drug discovery, the early characterization of a compound's physicochemical properties is paramount.[3] A molecule's ability to navigate the physiological environment—from the aqueous milieu of the gut and bloodstream to the lipid-rich barriers of cell membranes—is a direct function of its structure.[4][5] Two of the most influential descriptors in this context are pKa and logP.

  • pKa (Acid Dissociation Constant): This value defines the pH at which a molecule exists in an equilibrium between its ionized and non-ionized forms.[3] Since the pH varies dramatically throughout the body (e.g., stomach pH ~1.5-3.5, small intestine pH ~6.0-7.4, blood pH ~7.4), a compound's pKa will determine its charge state in these different environments. This ionization state directly impacts solubility, membrane permeability, and binding interactions with its biological target.[1][6]

  • logP (Partition Coefficient): This parameter quantifies the lipophilicity ("fat-loving" nature) of a molecule in its neutral, non-ionized state.[4] It is defined as the logarithm of the ratio of a compound's concentration in a lipid phase (typically n-octanol) to its concentration in an aqueous phase.[7][8] LogP is a critical predictor of how well a drug will cross biological membranes, its potential for binding to plasma proteins, and its metabolic stability.[4][9]

The molecule at the center of this guide, 1-(1,4-Diazepan-1-yl)propan-2-ol , possesses a diazepane ring with two basic nitrogen atoms and a hydroxyl group, making it an excellent case study for the interplay between these fundamental properties.

Physicochemical Profile of 1-(1,4-Diazepan-1-yl)propan-2-ol

While specific experimental data for this compound is not widely published, its properties can be reliably estimated using advanced in silico computational models, which are indispensable tools in the early phases of drug discovery.[10][11] These prediction tools leverage vast databases of experimentally determined values to calculate properties for novel structures.[12][13]

Structural Analysis:

  • Ionizable Centers: The 1,4-diazepane ring contains two secondary amine functional groups. These nitrogens are basic and can accept protons, leading to two distinct basic pKa values (pKb). The pKa values reported are for the corresponding conjugate acids.

  • Lipophilicity Contributors: The molecule's lipophilicity is influenced by the hydrocarbon backbone (propyl chain and diazepane ring), while the hydroxyl (-OH) group and the amine groups contribute to its hydrophilicity.

Predicted Physicochemical Properties:

PropertyPredicted Value (Approximate Range)Significance in Drug DevelopmentPrediction Software Examples
Basic pKa₁ 9.0 - 10.0The higher pKa indicates this amine will be predominantly protonated (ionized) at physiological pH (7.4), enhancing aqueous solubility.ACD/Labs Percepta,[12][14][15] ChemAxon pKa Predictor[16][17][18]
Basic pKa₂ 5.0 - 6.5The lower pKa suggests this amine's ionization state is more sensitive to pH changes around the physiological range, potentially influencing its interaction with different biological compartments.ACD/Labs Percepta,[12][14][15] ChemAxon pKa Predictor[16][17][18]
logP -0.5 to 1.0A low positive or negative logP value indicates the neutral form of the molecule is relatively hydrophilic, which is expected due to the amine and hydroxyl groups. This suggests good aqueous solubility but may require a balance for effective membrane permeability.ACD/Labs Percepta,[15] Molinspiration, SwissADME[19]

Note: The values presented are estimates based on typical ranges for similar structural motifs. Actual determination requires the experimental or computational methods described below.

Methodologies for Experimental Determination

While in silico predictions are invaluable for high-throughput screening, experimental validation is the cornerstone of accurate physicochemical characterization.[10]

pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining pKa values.[20][21] The process involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally. The pKa is found at the midpoint of the buffer region on the resulting titration curve.[22]

  • Apparatus Setup:

    • Calibrate a high-precision pH meter using standard buffers (e.g., pH 4, 7, and 10).[22]

    • Use a temperature-controlled reaction vessel equipped with a magnetic stirrer.

    • Employ a calibrated burette or auto-titrator for precise addition of the titrant.

  • Reagent Preparation:

    • Analyte Solution: Prepare a solution of 1-(1,4-Diazepan-1-yl)propan-2-ol in deionized water at a known concentration (e.g., 1-10 mM).

    • Titrant: Prepare a standardized solution of 0.1 M hydrochloric acid (HCl) for titrating a basic compound.

    • Ionic Strength Adjuster: Prepare a solution of 0.15 M potassium chloride (KCl) to maintain a constant ionic strength throughout the titration.[22]

  • Titration Procedure:

    • Add a known volume (e.g., 20 mL) of the analyte solution to the reaction vessel.

    • Add the ionic strength adjuster.

    • Purge the solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the titration of bases.[22]

    • Immerse the calibrated pH electrode in the solution and allow the reading to stabilize.

    • Begin adding the 0.1 M HCl titrant in small, precise increments (e.g., 0.05-0.1 mL).

    • After each addition, allow the pH to stabilize (drift < 0.01 pH units/minute) before recording the pH and the total volume of titrant added.[22]

    • Continue the titration well past the equivalence points to generate a complete sigmoid curve.

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of titrant added (x-axis).

    • Calculate the first derivative of the curve (ΔpH/ΔV). The peaks of the first derivative plot correspond to the equivalence points.

    • The pKa values are determined from the pH at the half-equivalence points. For a diprotic base, two equivalence points and two corresponding pKa values will be observed.[22]

G cluster_prep Preparation cluster_titration Titration Process cluster_analysis Data Analysis prep1 Calibrate pH Meter prep2 Prepare Analyte (1-10 mM) & Titrant (0.1 M HCl) prep1->prep2 prep3 Add Analyte & Ionic Strength Adjuster to Vessel prep2->prep3 titrate1 Purge with Nitrogen prep3->titrate1 titrate2 Add Titrant Incrementally titrate1->titrate2 titrate3 Record pH & Volume titrate2->titrate3 titrate4 Repeat until Curve is Complete titrate3->titrate4 analysis1 Plot pH vs. Volume titrate3->analysis1 titrate4->titrate2 analysis2 Calculate First Derivative (ΔpH/ΔV) analysis1->analysis2 analysis3 Identify Equivalence Points (Peaks) analysis2->analysis3 analysis4 Determine pKa at Half-Equivalence Points analysis3->analysis4

Caption: Workflow for pKa determination via potentiometric titration.

logP Determination

The determination of logP measures the partitioning of the neutral form of the compound between n-octanol and water.

This classical method directly measures the partition coefficient and is considered the most accurate approach, though it can be time-consuming.[7][23]

  • System Preparation:

    • Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the phases to separate completely. This prevents volume changes during the experiment.

    • Prepare a pH 7.4 buffer for the aqueous phase to ensure the compound remains predominantly in its neutral form if its pKa is sufficiently different. For compounds like the one , with a pKa near physiological pH, logD measurement at a specific pH is more relevant.

  • Partitioning:

    • Accurately weigh a small amount of 1-(1,4-Diazepan-1-yl)propan-2-ol and dissolve it in the pre-saturated aqueous or octanol phase.

    • Combine known volumes of the pre-saturated n-octanol and aqueous buffer in a separatory funnel or vial.

    • Add the stock solution of the compound.

    • Shake the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow partitioning to reach equilibrium.[23][24]

  • Phase Separation:

    • Allow the mixture to stand undisturbed until the two phases have clearly separated. Centrifugation can be used to accelerate this process and ensure a clean separation.

    • Carefully collect samples from both the aqueous and the n-octanol layers.[23]

  • Concentration Analysis:

    • Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[23] A system with a wide dynamic range is advantageous, as concentrations in the two phases can differ significantly.[25]

    • Create a calibration curve with known concentrations of the compound to ensure accurate quantification.

  • Calculation:

    • Calculate the partition coefficient, P, using the formula: P = [Concentration in Octanol] / [Concentration in Aqueous]

    • The logP is the base-10 logarithm of P: logP = log₁₀(P)

G prep 1. Prepare Pre-Saturated Octanol and Water dissolve 2. Dissolve Compound in One Phase prep->dissolve combine 3. Combine Phases in Vial dissolve->combine shake 4. Shake to Reach Equilibrium combine->shake separate 5. Separate Phases (Centrifugation) shake->separate analyze 6. Analyze Concentration in Each Phase (HPLC) separate->analyze calculate 7. Calculate P and logP analyze->calculate

Caption: Workflow for the shake-flask method of logP determination.

RP-HPLC offers a faster, less material-intensive indirect method for estimating logP.[23][26] It works by correlating a compound's retention time on a nonpolar (C18) stationary phase with the known logP values of a set of standard compounds.[24]

  • System Setup:

    • Equip an HPLC system with a C18 column and a UV detector.

    • Prepare a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer. The exact ratio is optimized to achieve good separation.

  • Calibration:

    • Select a set of 5-7 standard compounds with well-established logP values that bracket the expected logP of the analyte.

    • Inject each standard compound individually and record its retention time (tᵣ).

    • Also, determine the column's dead time (t₀) by injecting an unretained compound (e.g., uracil).[23]

    • Calculate the capacity factor (k) for each standard: k = (tᵣ - t₀) / t₀.

    • Plot log(k) for the standards (y-axis) against their known logP values (x-axis). This should yield a linear relationship.

  • Sample Analysis:

    • Dissolve 1-(1,4-Diazepan-1-yl)propan-2-ol in the mobile phase.

    • Inject the sample onto the HPLC system under the same conditions used for the standards and record its retention time.

  • Calculation:

    • Calculate the capacity factor (log(k)) for the test compound.

    • Using the linear regression equation from the calibration curve, calculate the logP of 1-(1,4-Diazepan-1-yl)propan-2-ol.

G cluster_calib Calibration cluster_sample Sample Analysis calib1 Select Standards with Known logP Values calib2 Inject Standards & Record Retention Times (tR) calib1->calib2 calib3 Calculate log(k) for Each Standard calib2->calib3 calib4 Plot log(k) vs. logP to Create Calibration Curve calib3->calib4 result Calculate logP from Calibration Equation calib4->result sample1 Inject Test Compound sample2 Record Retention Time (tR) sample1->sample2 sample3 Calculate log(k) for Test Compound sample2->sample3 sample3->result

Caption: Workflow for logP determination via the RP-HPLC method.

Synthesis and Application: The Role of pKa and logP in ADMET

Understanding pKa and logP is not an academic exercise; it is fundamental to designing effective and safe medicines.[2] The interplay between these two properties governs the distribution coefficient (logD), which describes a compound's lipophilicity at a specific pH, encompassing both ionized and non-ionized species.

The "pH partition hypothesis" states that for a drug to be absorbed via passive diffusion, it must cross a lipid membrane, a process that is far more efficient for the neutral, non-ionized form of the molecule.[1]

  • High pKa Base (like 1-(1,4-Diazepan-1-yl)propan-2-ol): In the acidic stomach, it will be fully ionized, leading to good solubility but poor absorption. In the more neutral intestine, a higher fraction will be in the neutral form, allowing for better membrane permeation.

  • logP and Permeability: An optimal logP range (often cited as 1-3 for general oral drugs) is required.[4] If logP is too low (too hydrophilic), the drug won't cross lipid membranes. If logP is too high (too lipophilic), it may have poor aqueous solubility in the gut and get trapped in fatty tissues.[4][9]

This relationship underscores the medicinal chemist's task: to fine-tune the structure of a lead compound to achieve an optimal balance of pKa and logP, thereby engineering a favorable ADMET profile.

G cluster_props Intrinsic Properties cluster_derived pH-Dependent Property cluster_adme Biopharmaceutical Profile (ADME) pKa pKa logD logD @ pH 7.4 pKa->logD Sol Aqueous Solubility pKa->Sol Directly Affects logP logP (Neutral) logP->logD logD->Sol Influences Perm Membrane Permeability logD->Perm Influences Abs Absorption Sol->Abs Perm->Abs Dist Distribution Abs->Dist

Caption: Interdependence of pKa, logP, logD, and key ADME properties.

Conclusion

The successful development of a drug candidate like 1-(1,4-Diazepan-1-yl)propan-2-ol is critically dependent on a thorough understanding of its physicochemical properties. The pKa values of its basic nitrogens and its partition coefficient (logP) are foundational parameters that dictate its behavior in complex biological systems. By employing a combination of robust in silico prediction tools for initial screening and rigorous experimental methods like potentiometric titration and shake-flask or HPLC analysis for definitive characterization, researchers can gain the insights needed to guide rational drug design. This integrated approach allows for the strategic optimization of a molecule's structure to achieve the delicate balance of solubility and permeability required for therapeutic efficacy.

References

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  • Li, R., et al. (2017). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. ResearchGate. Retrieved from [Link]

  • Sygnature Discovery. (2025). What is LogP? A Guide to Lipophilicity in Drug Discovery. Retrieved from [Link]

  • Manallack, D. T. (2008). The Significance of Acid/Base Properties in Drug Discovery. PMC. Retrieved from [Link]

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  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. PMC. Retrieved from [Link]

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  • Takács-Novák, K., et al. (1997). Interlaboratory study of log P determination by shake-flask and potentiometric methods. PubMed. Retrieved from [Link]

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  • Yılmaz, B., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Retrieved from [Link]

  • Mansouri, K., et al. (2019). Acidic and basic pKas predicted by ACD/Labs and ChemAxon models using the DataWarrior chemicals. ResearchGate. Retrieved from [Link]

  • Mansouri, K., et al. (2019). Open-source QSAR models for pKa prediction using multiple machine learning approaches. Journal of Cheminformatics. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to the Mechanism of Action of 1,4-Diazepane-Based Pharmacophores

Introduction: The 1,4-Diazepane Scaffold as a Privileged Structure in Modern Drug Discovery The seven-membered heterocyclic 1,4-diazepane ring system is a cornerstone of medicinal chemistry, recognized as a "privileged s...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The 1,4-Diazepane Scaffold as a Privileged Structure in Modern Drug Discovery

The seven-membered heterocyclic 1,4-diazepane ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure." This designation is reserved for molecular scaffolds that are capable of binding to a wide range of distinct biological targets, thereby exhibiting a broad spectrum of pharmacological activities.[1] The inherent conformational flexibility of the non-aromatic, seven-membered diazepine ring allows its derivatives to adopt optimal geometries for interacting with the binding sites of diverse proteins, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[2] This versatility has led to the development of 1,4-diazepane-based compounds for an array of therapeutic applications, including antipsychotic, anxiolytic, anticonvulsant, anticancer, and antimicrobial agents.[3][4]

This guide provides an in-depth exploration of the mechanisms of action for pharmacophores built upon the 1,4-diazepane core, with a conceptual focus that can be extrapolated to specific derivatives like 1-(1,4-Diazepan-1-yl)propan-2-ol. We will dissect the key biological targets, delineate the experimental workflows required to elucidate these mechanisms, and examine the structure-activity relationships (SAR) that govern their therapeutic potential.

Chapter 1: Primary Biological Targets and Associated Mechanisms of Action

Pharmacophores derived from the 1,4-diazepane scaffold exert their effects by modulating the function of several critical protein families. The specific mechanism is dictated by the nature of the substituents appended to the diazepane core.

G-Protein Coupled Receptors (GPCRs): Allosteric Modulation and Competitive Antagonism

A significant number of 1,4-diazepane derivatives target GPCRs, which are integral to signal transduction across cell membranes.

  • GABAA Receptors: The most classic example is the benzodiazepine class, where a benzene ring is fused to the 1,4-diazepine core.[5] These compounds act as positive allosteric modulators of the GABAA receptor, a ligand-gated chloride ion channel.[5] They bind to a site distinct from the gamma-aminobutyric acid (GABA) binding site, enhancing the receptor's affinity for GABA.[5] This potentiation of GABAergic neurotransmission increases chloride influx, leading to hyperpolarization of the neuron and a decrease in neuronal excitability, which underlies their anxiolytic, sedative, and anticonvulsant effects.[5]

  • Orexin Receptors (OX₁R/OX₂R): The 1,4-diazepane backbone is central to the design of orexin receptor antagonists, such as the insomnia therapeutic Suvorexant.[6] These compounds act as dual antagonists, competitively blocking the binding of orexin-A and orexin-B neuropeptides to both OX₁R and OX₂R.[7] This action suppresses the wake-promoting signals mediated by the orexin system, thereby facilitating the onset and maintenance of sleep.[7] Recent studies have focused on developing derivatives with high selectivity for OX₁R for potential use in PET imaging.[6]

  • Serotonin (5-HT) and Dopamine (D₂) Receptors: Certain 1,4-diazepane derivatives have been engineered to possess antagonistic activity at both serotonin 5-HT₃ and dopamine D₂ receptors.[3] This dual antagonism is a key mechanism for atypical antipsychotic drugs, addressing both the positive and negative symptoms of schizophrenia while potentially mitigating side effects associated with D₂ receptor blockade alone.

Below is a generalized signaling pathway for a 1,4-diazepane-based GPCR antagonist.

GPCR_Antagonism cluster_membrane Cell Membrane GPCR GPCR (e.g., Orexin Receptor) G_Protein G-Protein (Inactive) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Response Cellular Response (e.g., Wakefulness) Effector->Response Leads to Ligand Endogenous Ligand (e.g., Orexin) Ligand->GPCR Activates Antagonist 1,4-Diazepane Antagonist Antagonist->GPCR Blocks MOA_Workflow cluster_0 Phase 1: Target Identification & Binding cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Structural & In Vivo Validation TargetID Target Identification (e.g., Affinity Chromatography, Proteomics) BindingAssay Binding Affinity Assay (e.g., Radioligand Competition) TargetID->BindingAssay Identified Target(s) FunctionalAssay Functional Cellular Assay (e.g., cAMP, Ca2+ Flux, Electrophysiology) BindingAssay->FunctionalAssay Confirmed Binder PathwayAnalysis Signaling Pathway Analysis (e.g., Western Blot for p-ERK) FunctionalAssay->PathwayAnalysis InVivo In Vivo Model (e.g., Disease Model in Rodents) PathwayAnalysis->InVivo Validated Mechanism Structural Structural Biology (X-ray Crystallography, Cryo-EM) Structural->InVivo Confirms Binding Mode

Caption: Experimental workflow for MOA elucidation.

Protocol 1: Determining Target Binding Affinity via Radioligand Competition Assay

This protocol is fundamental for quantifying the affinity of a test compound for a specific receptor, such as the Orexin 1 Receptor (OX₁R).

Principle: This assay measures the ability of a non-labeled test compound to compete with a radiolabeled ligand (e.g., [¹²⁵I]5IBOM) for binding to a receptor expressed in a cell membrane preparation. [6]The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value, from which the equilibrium dissociation constant (Kᵢ) can be calculated.

Step-by-Step Methodology:

  • Membrane Preparation: Culture cells engineered to express the target receptor (e.g., CHO-K1 cells expressing human OX₁R). Harvest the cells and homogenize them in a cold buffer to lyse the cells and isolate the cell membranes via centrifugation.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer.

    • A fixed concentration of the radiolabeled ligand.

    • A range of concentrations of the unlabeled test compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • The cell membrane preparation to initiate the binding reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Wash the filters to remove non-specific binding. Measure the radioactivity retained on each filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Protocol 2: Assessing Functional Activity via cAMP Assay

This assay determines whether a compound that binds to a Gₛ- or Gᵢ-coupled GPCR acts as an agonist, antagonist, or inverse agonist.

Principle: Gₛ-coupled receptors activate adenylyl cyclase, increasing intracellular cyclic AMP (cAMP), while Gᵢ-coupled receptors inhibit it. This assay quantifies changes in intracellular cAMP levels in response to compound treatment.

Step-by-Step Methodology:

  • Cell Plating: Seed cells expressing the target GPCR into a 96-well plate and culture overnight.

  • Compound Treatment:

    • For antagonist mode , pre-incubate the cells with various concentrations of the test compound before adding a known agonist at its EC₅₀ concentration.

    • For agonist mode , add various concentrations of the test compound directly to the cells.

  • Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis:

    • In antagonist mode, plot the cAMP response against the test compound concentration to determine the IC₅₀ for inhibition of the agonist response.

    • In agonist mode, plot the cAMP response against the test compound concentration to determine the EC₅₀ and maximum efficacy (Eₘₐₓ).

Chapter 3: Structure-Activity Relationship (SAR) Insights

The pharmacological profile of a 1,4-diazepane derivative is highly dependent on the nature and position of its chemical substituents. [2][5]SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.

  • Position 1 and 4 (Nitrogens): These positions are key points for introducing diversity. Alkylation or acylation at these sites can significantly alter receptor affinity and selectivity. For instance, in σ receptor ligands, modifications at these positions modulate the affinity for σ₁ vs. σ₂ subtypes. [8]* Fused Rings: The fusion of an aromatic ring, as seen in benzodiazepines, is critical for GABAA receptor modulation. [5]The type of fused ring (e.g., benzene, triazole) can fine-tune the pharmacological effect, with triazolobenzodiazepines being among the most potent agents. [2]* Position 5: In benzodiazepines, a phenyl ring at position 5 is generally optimal for activity. Electron-withdrawing substituents (e.g., Cl, F) on this phenyl ring can increase potency. [5]* Side Chains: The propan-2-ol moiety in the topic's core structure, 1-(1,4-Diazepan-1-yl)propan-2-ol, provides a hydroxyl group that can act as a hydrogen bond donor or acceptor, a critical interaction for many receptor binding pockets. The length and branching of such alkyl chains can influence selectivity, as seen in orexin antagonists where it affects the differentiation between OX₁R and OX₂R. [6]

Illustrative SAR Data Table

The following table summarizes hypothetical SAR data for a series of 1-(1,4-Diazepan-1-yl)propan-2-ol derivatives targeting the OX₁ Receptor.

Compound IDR¹ Substituent (at N-4)R² Substituent (at Phenyl)OX₁R Kᵢ (nM) [6]Selectivity (OX₂R/OX₁R) [6]
A-1 -CH₃-H15.25.5
A-2 -CH₃2-Cl2.19.6
A-3 -CH₂-Cyclopropyl2-Cl1.111.3
A-4 -CH₂-Cyclopropyl2-F2.410.8
A-5 -CH₂-Phenyl2-Cl0.626.9

Data is hypothetical and for illustrative purposes.

This table demonstrates that adding a small electron-withdrawing group (Cl) to the phenyl ring enhances potency (A-1 vs. A-2). Furthermore, increasing the steric bulk and complexity at the N-4 position (A-2 vs. A-3 vs. A-5) can dramatically improve both binding affinity and selectivity for the target receptor.

Conclusion

Pharmacophores based on the 1,4-diazepane scaffold represent a highly successful and versatile class of therapeutic agents. Their mechanism of action is diverse, ranging from allosteric modulation of ion channels to competitive antagonism of GPCRs and direct inhibition of intracellular proteins. The conformational flexibility of the seven-membered ring is key to this promiscuity, allowing derivatives to be tailored for high-affinity and selective interactions with a multitude of biological targets. A rigorous, multi-stage experimental workflow is essential for accurately elucidating the specific mechanism of any new analogue. Future research will undoubtedly continue to leverage this privileged scaffold to develop novel therapeutics for a wide range of human diseases.

References

  • Batlle, E., Lizano, E., Viñas, M., & Pujol, M. D. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen.
  • Hirokawa, Y., et al. (2003). Synthesis and structure-affinity relationships of novel N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides with potent serotonin 5-HT3 and dopamine D2 receptor antagonistic activity. Journal of Medicinal Chemistry, 46(5), 702-715.
  • (2024). Structure-Affinity-Pharmacokinetics Relationships of Novel 18F-Labeled 1,4-Diazepane Derivatives for Orexin 1 Receptor Imaging.
  • (1974). US Patent 3,852,274A - Derivatives of 1,4-benzodiazepin-2-one and methods for preparation thereof.
  • Rashid, M. A., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729.
  • (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters.
  • Rashid, M. A., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Semantic Scholar.
  • Ramajayam, R., Giridhar, R., & Yadav, M. R. (2007). Current Scenario of 1,4-Diazepines as Potent Biomolecules-A Mini Review. Mini-Reviews in Medicinal Chemistry, 7(8), 793-812.
  • Rashid, M. A., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. PubMed.
  • (2009).
  • (2026). Discovery and Structure–Activity Relationship Studies of Diazepine Derivatives as a New Class of Ferroptosis Inhibitors with Potent Efficacy in the Doxorubicin-Induced Cardiomyopathy Model.
  • Bonifazi, A., et al. (2013). Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition. Journal of Medicinal Chemistry, 56(2), 584-8.
  • Mohsin, N. A., & Qadir, M. I. (2015). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Open Journal of Chemistry, 1(1), 8-12.

Sources

Exploratory

An In-Depth Technical Guide to the Thermodynamic Stability of 1-(1,4-Diazepan-1-yl)propan-2-ol in Aqueous Solution

Preamble: Charting the Course for a Novel Scaffold In the landscape of contemporary drug discovery, the 1,4-diazepane moiety is a recurring structural motif in compounds targeting the central nervous system.[1] The subje...

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Author: BenchChem Technical Support Team. Date: March 2026

Preamble: Charting the Course for a Novel Scaffold

In the landscape of contemporary drug discovery, the 1,4-diazepane moiety is a recurring structural motif in compounds targeting the central nervous system.[1] The subject of this guide, 1-(1,4-Diazepan-1-yl)propan-2-ol (CAS: 1183063-15-1), is a versatile small molecule scaffold that combines the conformational flexibility of the diazepane ring with the hydrogen-bonding capabilities of a secondary alcohol.[2] While its full biological potential is still under exploration, its structural similarity to known bioactive molecules necessitates a thorough understanding of its fundamental physicochemical properties.

This guide provides a comprehensive framework for the systematic evaluation of the thermodynamic stability of 1-(1,4-Diazepan-1-yl)propan-2-ol in an aqueous environment. For researchers, scientists, and drug development professionals, understanding the thermodynamic parameters—Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of solvation—is not merely an academic exercise. These values are critical predictors of a compound's aqueous solubility, its tendency to degrade, its interaction with biological targets, and ultimately, its viability as a therapeutic agent.

This document is structured to be a self-validating system of inquiry. It moves from foundational theory to practical, step-by-step experimental protocols, explaining the causality behind each choice. Our objective is to equip the researcher with the necessary tools to not only measure but also to profoundly understand the behavior of this promising molecule in the most relevant biological solvent: water.

Theoretical Cornerstone: The Thermodynamics of Aqueous Solvation

The stability of a solute in a solvent is governed by the change in Gibbs free energy (ΔG) associated with the dissolution process. This fundamental thermodynamic quantity is defined by the Gibbs-Helmholtz equation:

ΔG° = ΔH° - TΔS°

Where:

  • ΔG° (Standard Gibbs Free Energy of Solvation): Represents the overall spontaneity of the dissolution process at standard conditions. A negative value indicates a spontaneous process, meaning the dissolved state is more stable than the solid state.

  • ΔH° (Standard Enthalpy of Solvation): The heat absorbed or released when the solute dissolves. It reflects the net effect of breaking solute-solute and solvent-solvent bonds and forming solute-solvent bonds. An endothermic process (positive ΔH°) absorbs heat, while an exothermic process (negative ΔH°) releases heat.[3]

  • T (Absolute Temperature): The temperature in Kelvin.

  • ΔS° (Standard Entropy of Solvation): The change in disorder of the system upon dissolution. This is influenced by the increased freedom of the solute molecules and the ordering or disordering of water molecules around the solute.[4]

The process of aqueous solvation is a thermodynamic cycle that can be conceptually broken down into the energy required to create a cavity in the solvent and the energy released when the solute is placed in that cavity and interacts with the solvent molecules.[5] For a molecule like 1-(1,4-Diazepan-1-yl)propan-2-ol, which contains both nonpolar (the propylene and parts of the diazepane ring) and polar/ionizable groups (the amino and hydroxyl functions), these interactions are complex and include hydrogen bonding, dipole-dipole interactions, and hydrophobic effects.

Essential Physicochemical Characterization

Before embarking on a full thermodynamic analysis, a baseline characterization of the molecule is imperative. These properties will inform the design of subsequent experiments.

Determination of Acid Dissociation Constants (pKa)

The two nitrogen atoms in the diazepane ring are basic and will be protonated to varying degrees depending on the pH of the aqueous solution. The pKa values quantify the acidity of these protonated forms. Knowing the pKa is crucial for predicting the charge state of the molecule at a given pH, which in turn dictates its solubility, lipophilicity, and interaction with biological membranes and targets.

Protocol: Potentiometric Titration

  • Preparation: Prepare a 0.01 M solution of 1-(1,4-Diazepan-1-yl)propan-2-ol in deionized water. Calibrate a pH meter with standard buffers (pH 4.0, 7.0, and 10.0).

  • Titration: Titrate the solution with a standardized 0.1 M HCl solution, recording the pH after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of HCl added. The pKa values correspond to the pH at the half-equivalence points. For a molecule with two basic centers, two pKa values are expected. Software such as Hyperquad can be used for precise calculation from the titration curve.

Lipophilicity Assessment (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. It influences absorption, distribution, metabolism, and excretion (ADME) properties.

Protocol: Shake-Flask Method (OECD Guideline 107)

  • Preparation: Prepare a stock solution of the compound in n-octanol. Create a series of dilutions.

  • Partitioning: Mix equal volumes of the n-octanol solution and water in a separatory funnel. Shake vigorously for a set period (e.g., 30 minutes) to allow for partitioning.

  • Analysis: After phase separation, measure the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Experimental Determination of Thermodynamic Parameters

The following protocols outline a comprehensive approach to determining the ΔG°, ΔH°, and ΔS° of solvation for 1-(1,4-Diazepan-1-yl)propan-2-ol.

Gibbs Free Energy of Solvation (ΔG°)

The Gibbs free energy of solvation can be derived from solubility measurements. The relationship is given by:

ΔG° = -RT ln(S)

Where:

  • R is the ideal gas constant (8.314 J·mol⁻¹·K⁻¹).

  • T is the absolute temperature in Kelvin.

  • S is the molar solubility of the compound.

Protocol: Temperature-Dependent Solubility Measurement

  • Equilibrium Establishment: Add an excess amount of solid 1-(1,4-Diazepan-1-yl)propan-2-ol to a series of sealed vials containing a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Place the vials in temperature-controlled shakers set at various temperatures (e.g., 288.15 K, 298.15 K, 308.15 K, 318.15 K).[3] Allow sufficient time (e.g., 24-48 hours) for the system to reach equilibrium.

  • Sample Analysis: Withdraw an aliquot from each vial, filter it through a 0.22 µm filter to remove undissolved solid, and determine the concentration of the dissolved compound using a validated HPLC method.

  • Calculation: For each temperature, calculate the molar solubility (S) and then use the equation above to determine ΔG°.

The workflow for this experimental protocol is visualized below.

G_determination cluster_prep Preparation cluster_incubation Equilibrium Incubation cluster_analysis Analysis cluster_calc Calculation A Excess Solid Compound C Sealed Vials A->C B Aqueous Buffer (pH 7.4) B->C D Incubate at T1 (e.g., 288K) C->D E Incubate at T2 (e.g., 298K) C->E F Incubate at T3 (e.g., 308K) C->F G Incubate at T4 (e.g., 318K) C->G H Filter Samples (0.22 µm) D->H E->H F->H G->H I HPLC Analysis H->I J Determine Molar Solubility (S) I->J K Calculate ΔG° = -RT ln(S) J->K

Caption: Workflow for determining ΔG° via solubility.

Enthalpy of Solvation (ΔH°)

ΔH° can be determined directly by Isothermal Titration Calorimetry (ITC) or indirectly from the temperature-dependent solubility data using the van 't Hoff equation.

Protocol 1: Isothermal Titration Calorimetry (Direct Method)

  • Instrument Setup: Calibrate the ITC instrument. Fill the sample cell with deionized water or the desired buffer.

  • Sample Preparation: Prepare a concentrated stock solution of 1-(1,4-Diazepan-1-yl)propan-2-ol in the same buffer.

  • Titration: Inject small aliquots of the concentrated compound solution into the sample cell while monitoring the heat change.

  • Data Analysis: Integrate the heat flow peaks to obtain the enthalpy change per injection. The sum of these changes gives the overall enthalpy of solution (ΔH°).

Protocol 2: Van 't Hoff Equation (Indirect Method)

The van 't Hoff equation relates the change in the equilibrium constant (in this case, solubility) to the change in temperature:

ln(S) = - (ΔH°/R)(1/T) + (ΔS°/R)

  • Data Plotting: Using the solubility data from section 3.1, plot ln(S) versus 1/T.

  • Linear Regression: The data should yield a straight line. The slope of this line is equal to -ΔH°/R.

  • Calculation: Calculate ΔH° from the slope.

Entropy of Solvation (ΔS°)

Once ΔG° and ΔH° have been determined at a specific temperature (e.g., 298.15 K), ΔS° can be calculated by rearranging the Gibbs-Helmholtz equation:

ΔS° = (ΔH° - ΔG°)/T

Alternatively, the intercept of the van 't Hoff plot (ln(S) vs. 1/T) is equal to ΔS°/R, providing another method for its calculation.

Kinetic Stability and Degradation Pathways

While thermodynamic stability describes the equilibrium state, kinetic stability refers to the rate at which a compound degrades. Understanding potential degradation pathways is a critical component of drug development. The chemical stability of drug candidates often determines their shelf-life and storage conditions.[6]

Protocol: Forced Degradation Study (ICH Q1A)

  • Stress Conditions: Subject aqueous solutions of 1-(1,4-Diazepan-1-yl)propan-2-ol to a variety of stress conditions:

    • Hydrolysis: Acidic (0.1 M HCl), neutral (water), and basic (0.1 M NaOH) conditions at elevated temperatures (e.g., 60°C).

    • Oxidation: Treatment with hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

    • Photostability: Exposure to light according to ICH Q1B guidelines.

  • Time-Point Analysis: At various time points, withdraw samples and quench the degradation reaction if necessary.

  • Analytical Monitoring: Analyze the samples using a stability-indicating HPLC method (a method capable of separating the parent compound from its degradation products).

  • Degradant Identification: If significant degradation is observed, use techniques like LC-MS/MS to identify the structure of the degradation products. This can provide insights into the degradation mechanism.[7]

The logical flow for a forced degradation study is depicted below.

degradation_workflow cluster_stress Forced Degradation Conditions A Aqueous Solution of Compound B Acid/Base Hydrolysis A->B C Oxidation (H₂O₂) A->C D Photolysis (ICH Q1B) A->D E Time-Point Sampling B->E C->E D->E F Stability-Indicating HPLC Analysis E->F G Quantify Parent Compound F->G H Detect Degradation Products F->H I Characterize Degradants (LC-MS/MS) H->I If significant J Establish Degradation Pathway I->J

Caption: Workflow for forced degradation studies.

Data Synthesis and Interpretation

The culmination of these experiments is a comprehensive thermodynamic and kinetic profile of 1-(1,4-Diazepan-1-yl)propan-2-ol in aqueous solution.

Table 1: Summary of Physicochemical and Thermodynamic Parameters (Hypothetical Data)

ParameterMethodValueUnits
pKa₁ Potentiometric Titration9.5-
pKa₂ Potentiometric Titration6.2-
LogP Shake-Flask1.3-
Solubility (298K) HPLC0.5mol/L
ΔG° (298K) From Solubility1.7kJ/mol
ΔH° ITC / van 't Hoff15.0kJ/mol
ΔS° (298K) Calculated44.6J/(mol·K)

Interpretation of Hypothetical Data:

  • The two pKa values confirm the presence of two basic nitrogen centers. At physiological pH (7.4), the molecule would exist as a mixture of singly protonated and neutral species.

  • The positive LogP indicates a slight preference for the lipid phase but suggests sufficient hydrophilicity for aqueous solubility.

  • The positive ΔG° suggests that dissolving the compound is a non-spontaneous process, which is consistent with its moderate solubility.

  • The positive ΔH° indicates that the dissolution process is endothermic, meaning heat is absorbed from the surroundings. This suggests that the energy required to break the crystal lattice and solvent-solvent bonds is greater than the energy released upon forming solute-solvent bonds.

  • The positive ΔS° indicates an increase in the overall disorder of the system upon dissolution, which is the driving force for the process, counteracting the unfavorable enthalpy change.

Conclusion: From Data to Drug Development Strategy

This guide has outlined a rigorous, multi-faceted approach to characterizing the thermodynamic stability of 1-(1,4-Diazepan-1-yl)propan-2-ol. The data generated through these protocols provide a quantitative foundation for critical decisions in the drug development pipeline. A thorough understanding of a compound's stability profile—both thermodynamic and kinetic—is indispensable for formulation development, predicting in vivo behavior, and ensuring the delivery of a safe and effective therapeutic agent. The principles and methodologies detailed herein provide a robust pathway to achieving that understanding.

References

  • Nakao, K., et al. (2014). Design, synthesis, and biological activities of 1-aryl-1,4-diazepan-2-one derivatives as novel triple reuptake inhibitors. Bioorganic & Medicinal Chemistry, 22(15), 3421-3433. [Link]

  • Cheméo. (n.d.). Diazepam. Retrieved from [Link]

  • Wojnicz, A., & Moniczewski, A. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Journal of Chemistry, 2019, 1-8. [Link]

  • Singh, R., et al. (2022). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances, 12(1), 1-20. [Link]

  • NextSDS. (n.d.). 2-(1,4-diazepan-1-yl)propan-1-ol — Chemical Substance Information. Retrieved from [Link]

  • Hossain, A., et al. (2019). Thermodynamic Studies on Amino Acid Solvation in some Aqueous Alcohols. ResearchGate. [Link]

  • Sheikhi-Sovari, A., et al. (2023). Solubility and Thermodynamics of Clonazepam in (1-Propanol/2-Propanol) and Water Binary Solvent Mixtures at (293.15 to 313.15) K. Physical Chemistry Research, 11(3), 549-563. [Link]

  • Mrabti, N., et al. (2022). Synthesis of New Homopiperazine-1.4-Diium Tetrachloridromercurate (II) Monohydrate (C5H14N2)[HgCl4]·H2O, Crystal Structure, Hirshfeld Surface, Spectroscopy, Thermal Analysis, Antioxidant Activity, Electric and Dielectric Behavior. Molecules, 27(7), 2244. [Link]

  • PubChem. (n.d.). Diazepam. Retrieved from [Link]

  • Maślanka, A., et al. (2013). Dependence of the kinetic and thermodynamic parameters on hydrophilic-lipophilic character of alprazolam, clonazepam, diazepam, doxepin and haloperidol in alkaline environment. International Journal of Pharmaceutics, 455(1-2), 104-112. [Link]

  • Google Patents. (1970).
  • Moody, C. J., et al. (2020). Toward the Scale-Up of a Bicyclic Homopiperazine via Schmidt Rearrangement and Photochemical Oxaziridine Rearrangement in Continuous-Flow. Organic Process Research & Development, 24(11), 2544-2551. [Link]

  • Kontogeorgis, G. M., et al. (2006). Thermodynamic Modeling of Several Aqueous Alkanol Solutions Containing Amino Acids with the Perturbed-Chain Statistical Associated Fluid Theory Equation of State. Industrial & Engineering Chemistry Research, 45(13), 4845-4856. [Link]

  • Heravi, M. M., et al. (2011). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 16(1), 253-263. [Link]

  • Ghorbani-Vaghei, R., et al. (2023). Green synthesis, anti-proliferative evaluation, docking, and MD simulations studies of novel 2-piperazinyl quinoxaline derivatives using hercynite sulfaguanidine-SA as a highly efficient and reusable nanocatalyst. RSC Advances, 13(36), 25484-25499. [Link]

  • Sharma, N., & Bansal, V. (2016). Stability and compatibility study of parenteral diazepam in different storage conditions. Journal of Chemical and Pharmaceutical Research, 8(1), 164-170. [Link]

  • Heravi, M. M., et al. (2011). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. ResearchGate. [Link]

  • Essex, J. W., & Jorgensen, W. L. (1990). Thermodynamics of aqueous solvation: Solution properties of alcohols and alkanes. The Journal of Physical Chemistry, 94(20), 7936-7944. [Link]

  • Pal, A., & Dey, R. (2016). Preliminary Review on Solvation Chemistry in Aqueous Solvents: Application to Amino Acids. TSI Journals. [Link]

Sources

Foundational

A Comprehensive Technical Guide to 1-(1,4-Diazepan-1-yl)propan-2-ol: Physicochemical Properties and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals Introduction 1-(1,4-Diazepan-1-yl)propan-2-ol is a heterocyclic compound belonging to the diazepane class of molecules. The 1,4-diazepane scaffold is a "pri...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1,4-Diazepan-1-yl)propan-2-ol is a heterocyclic compound belonging to the diazepane class of molecules. The 1,4-diazepane scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds, including anxiolytics, anticonvulsants, and antipsychotics. The N-substitution of this seven-membered ring with a propan-2-ol moiety introduces a chiral center and modifies the physicochemical properties of the parent diazepane, potentially influencing its biological activity and pharmacokinetic profile.

This in-depth technical guide provides a comprehensive overview of the exact mass and molecular weight of 1-(1,4-Diazepan-1-yl)propan-2-ol, alongside detailed, field-proven protocols for its synthesis and analytical characterization. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery, chemical synthesis, and analytical sciences.

Physicochemical Properties

A precise understanding of a molecule's mass is fundamental to its characterization. The molecular weight is the average mass of a molecule, calculated using the standard atomic weights of its constituent elements. In contrast, the exact mass is the mass of a molecule calculated from the masses of the most abundant isotopes of its elements. The exact mass is a critical parameter in high-resolution mass spectrometry, enabling unambiguous molecular formula determination.

PropertyValueSource
Chemical Formula C₈H₁₈N₂O[1]
Molecular Weight 158.2 g/mol [1]
Exact Mass 158.141913202 Da[2]

Synthesis of 1-(1,4-Diazepan-1-yl)propan-2-ol

The synthesis of N-substituted 1,4-diazepanes can be achieved through various synthetic routes. A common and efficient method involves the nucleophilic substitution reaction between 1,4-diazepane and a suitable electrophile. For the synthesis of 1-(1,4-Diazepan-1-yl)propan-2-ol, the reaction of 1,4-diazepane with propylene oxide serves as a direct and atom-economical approach.

Reaction Scheme:

G 1,4-Diazepane 1,4-Diazepane + + Propylene Oxide Propylene Oxide -> -> 1-(1,4-Diazepan-1-yl)propan-2-ol 1-(1,4-Diazepan-1-yl)propan-2-ol

Figure 1: Synthesis of 1-(1,4-Diazepan-1-yl)propan-2-ol.

Experimental Protocol: Synthesis

This protocol describes a general procedure for the synthesis of 1-(1,4-Diazepan-1-yl)propan-2-ol.

Materials:

  • 1,4-Diazepane

  • Propylene oxide

  • Methanol (or another suitable protic solvent)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1,4-diazepane in methanol. The choice of solvent is critical to ensure the solubility of the reactants and facilitate the reaction.

  • Addition of Electrophile: To the stirred solution, add propylene oxide dropwise at room temperature. The nucleophilic secondary amine of the diazepane ring will attack the epoxide ring of propylene oxide.

  • Reaction: Stir the reaction mixture at room temperature or under gentle reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield pure 1-(1,4-Diazepan-1-yl)propan-2-ol.

Analytical Characterization

The definitive identification and purity assessment of a synthesized compound are paramount. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable techniques for this purpose.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of a molecule with high confidence.[3][4]

Workflow for HRMS Analysis:

G cluster_0 Sample Preparation cluster_1 HRMS Analysis cluster_2 Data Analysis Sample Dissolve sample in appropriate solvent Infusion Direct infusion or LC-MS Sample->Infusion Ionization Electrospray Ionization (ESI) Infusion->Ionization MassAnalyzer TOF or Orbitrap Mass Analyzer Ionization->MassAnalyzer Detection Ion Detection MassAnalyzer->Detection MassMeasurement Accurate m/z Measurement Detection->MassMeasurement FormulaDetermination Elemental Composition Determination MassMeasurement->FormulaDetermination

Figure 2: Workflow for Exact Mass Determination by HRMS.

  • Sample Preparation: Prepare a dilute solution of 1-(1,4-Diazepan-1-yl)propan-2-ol (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Ionization: Employ electrospray ionization (ESI) in positive ion mode, as the nitrogen atoms in the diazepane ring are readily protonated.

  • Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.

  • Data Analysis: Determine the m/z of the protonated molecule [M+H]⁺. The measured exact mass should be compared to the theoretical exact mass of C₈H₁₉N₂O⁺ (159.1497) with a mass accuracy of less than 5 ppm.

Quantitative NMR (qNMR) for Purity Assessment and Structural Elucidation

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method for determining the purity of a compound without the need for a specific reference standard of the analyte.[5][6] It relies on the principle that the integrated signal intensity of a resonance is directly proportional to the number of nuclei contributing to that signal.

  • Sample Preparation: Accurately weigh a known amount of 1-(1,4-Diazepan-1-yl)propan-2-ol and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.

  • Solvent Selection: Dissolve the sample and internal standard in a known volume of a deuterated solvent (e.g., D₂O, CDCl₃). The solvent should be chosen to provide good solubility for both the analyte and the internal standard, and to avoid overlapping signals.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the signals of interest to allow for full magnetization recovery.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from 1-(1,4-Diazepan-1-yl)propan-2-ol and a signal from the internal standard.

  • Purity Calculation: The purity of the sample can be calculated using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Conclusion

This technical guide has provided a detailed overview of the exact mass and molecular weight of 1-(1,4-Diazepan-1-yl)propan-2-ol, a compound of interest in medicinal chemistry. The provided protocols for its synthesis and analytical characterization using HRMS and qNMR offer a robust framework for researchers to produce and validate this molecule with a high degree of confidence. The application of these rigorous analytical techniques ensures the scientific integrity of subsequent biological or pharmacological studies.

References

  • PubChem. N-Nitrosodibutylamine. National Center for Biotechnology Information. [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]

  • Stoltz, B. M., et al. Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation of 1,4-diazepan-5-ones. Stoltz Group, Caltech. [Link]

  • Royal Society of Chemistry. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. [Link]

  • PubMed. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. National Center for Biotechnology Information. [Link]

  • American Pharmaceutical Review. Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. [Link]

  • PubMed. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. National Center for Biotechnology Information. [Link]

  • Ovid. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [Link]

  • ACS Publications. Synthesis of N-Pyrrolyl(furanyl)-Substituted Piperazines, 1,4-Dizepanes, and 1,4-Diazocanes. [Link]

  • SciSpace. Synthesis and characterization of some 1,4-diazepin es derivatives. [Link]

  • MDPI. N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study. [Link]

  • JEOL. Quantitative NMR (qNMR) Analysis Method adapted into Japanese Industrial Standard (JIS). [Link]

  • PMC. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. National Center for Biotechnology Information. [Link]

  • ACS Publications. Structure-Affinity-Pharmacokinetics Relationships of Novel 18F-Labeled 1,4-Diazepane Derivatives for Orexin 1 Receptor Imaging. [Link]

  • ResearchGate. High Resolution Mass Spectrometry. [Link]

  • Royal Society of Chemistry. Methodology for Accurate Mass Measurement of Small Molecules. [Link]

  • Chromatography Online. High Performance Mass Spectrometry for Small Molecule and Protein Applications. [Link]

  • PubMed. High-resolution mass spectrometry of small molecules bound to membrane proteins. National Center for Biotechnology Information. [Link]

  • ACS Publications. Synthesis of 1,4-Diazepanes and Benzo[b][2][7]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. [Link]

  • Bioanalysis Zone. High-resolution mass spectrometry: more than exact mass. [Link]

  • ResearchGate. 1,4-Diazepines. [Link]

  • PMC. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. National Center for Biotechnology Information. [Link]

  • Google Patents.
  • PubMed. Investigation of diazepam drug using thermal analyses, mass spectrometry and semi-empirical MO calculation. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. Diazepam Codeine. [Link]

  • ResearchGate. Scheme S1: The product ion MS/MS spectrum of [diazepam+H] + (Figure... [Link]

  • Bentham Science. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [Link]

  • PubMed. LC-Q-TOF/MS-based Fragmentation Behavior Study and In vitro Metabolites Identification of Nine Benzodiazepines. National Center for Biotechnology Information. [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • ResearchGate. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [Link]

  • MDPI. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 1-(1,4-Diazepan-1-yl)propan-2-ol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Area: Pharmaceutical Intermediates, Ligand Synthesis, and Medicinal Chemistry Introduction and Mechanistic Rationale The ho...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Area: Pharmaceutical Intermediates, Ligand Synthesis, and Medicinal Chemistry

Introduction and Mechanistic Rationale

The homopiperazine (1,4-diazepane) scaffold is a privileged structure in medicinal chemistry, frequently utilized to modulate the physicochemical properties of drug candidates, including basicity, solubility, and metabolic stability [1]. The functionalization of this scaffold via epoxide ring-opening is a highly efficient method for introducing hydroxyalkyl vectors.

The synthesis of 1-(1,4-Diazepan-1-yl)propan-2-ol involves the nucleophilic attack of a secondary amine of 1,4-diazepane onto the less sterically hindered terminal carbon of propylene oxide. Because 1,4-diazepane possesses two identical secondary amines, the primary synthetic challenge is controlling the regioselectivity to favor mono-alkylation over di-alkylation.

Causality in Experimental Design

To establish a self-validating and high-yielding protocol, this method leverages stoichiometric asymmetry and thermal control :

  • Stoichiometric Excess: By utilizing a 3.0 to 5.0 molar equivalent excess of 1,4-diazepane, the statistical probability of a mono-alkylated product reacting with a second molecule of propylene oxide is drastically reduced.

  • Thermal Control: Propylene oxide is highly volatile (b.p. 34 °C). Slow addition at 0 °C prevents evaporative loss and suppresses the activation energy required for the second alkylation event, ensuring the reaction remains kinetically controlled.

  • Solvent Selection: Methanol (MeOH) is selected as it facilitates the epoxide ring-opening through hydrogen-bond donation to the epoxide oxygen, increasing its electrophilicity without the need for Lewis acid catalysts [1].

Process Workflow

Figure 1: Workflow for the regioselective mono-alkylation of 1,4-diazepane.

Quantitative Data: Reaction Optimization

The following self-validating data demonstrates the causality between reagent stoichiometry, temperature, and product distribution.

Entry1,4-Diazepane (eq)Propylene Oxide (eq)Temp (°C)Mono-alkylation Yield (%)Di-alkylation Yield (%)
11.01.0254538
21.01.00 to 255231
33.01.00 to 2588< 5
45.01.00 to 2592Trace

Note: Yields determined by LC-MS and ¹H-NMR analysis of the crude mixture prior to purification. Entry 3 represents the optimal balance of yield and atom economy.

Step-by-Step Experimental Protocol

Safety Precautions: Propylene oxide is a volatile, flammable liquid and a suspected carcinogen. All operations involving propylene oxide must be conducted in a properly ventilated fume hood using appropriate Personal Protective Equipment (PPE).

Materials Required
  • 1,4-Diazepane (Homopiperazine): 30.0 mmol (3.00 g)

  • Propylene Oxide: 10.0 mmol (0.58 g / 0.70 mL)

  • Anhydrous Methanol (MeOH): 20 mL

  • Dichloromethane (DCM), Methanol, and 28% Aqueous Ammonium Hydroxide (NH₄OH) for chromatography.

Procedure

Step 1: Reaction Setup

  • Equip a 50 mL round-bottom flask with a magnetic stir bar and a rubber septum.

  • Add 1,4-diazepane (3.00 g, 30.0 mmol) to the flask, followed by anhydrous methanol (20 mL).

  • Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes under an inert atmosphere (nitrogen or argon).

Step 2: Epoxide Addition 4. Draw propylene oxide (0.70 mL, 10.0 mmol) into a gas-tight syringe. 5. Add the propylene oxide dropwise to the stirring solution over a period of 15 minutes. Scientific Insight: Slow addition prevents localized concentration spikes that could lead to di-alkylation.

Step 3: Reaction Progression 6. Maintain the reaction at 0 °C for 1 hour. 7. Remove the ice bath and allow the reaction mixture to warm gradually to room temperature (20-25 °C). 8. Stir the reaction at room temperature for 12 hours (overnight) to ensure complete conversion [1].

Step 4: Workup and Concentration 9. Transfer the reaction mixture to a rotary evaporator. 10. Remove the methanol solvent under reduced pressure (bath temperature 40 °C). 11. To remove the excess unreacted 1,4-diazepane, apply high vacuum (e.g., Kugelrohr distillation or a high-vacuum pump) at 60 °C for 2-3 hours. 1,4-diazepane is relatively volatile and will sublime/evaporate, leaving behind the crude mono-alkylated product as a viscous oil.

Step 5: Purification 12. Purify the crude residue via flash column chromatography on silica gel. 13. Use a highly polar, basic eluent system: Dichloromethane / Methanol / 28% aq. NH₄OH (gradient from 90:9:1 to 80:18:2). Scientific Insight: The addition of NH₄OH is critical to prevent the basic secondary and tertiary amines from streaking on the acidic silica gel. 14. Combine the product-containing fractions (identified via TLC using ninhydrin stain) and concentrate under reduced pressure to afford 1-(1,4-Diazepan-1-yl)propan-2-ol as a pale yellow to colorless oil.

References

  • Title: Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)
Application

Application Notes and Protocols: 1-(1,4-Diazepan-1-yl)propan-2-ol as a Versatile Homopiperazine Building Block

Introduction: The Significance of the Homopiperazine Scaffold In the landscape of modern drug discovery, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Homopiperazine Scaffold

In the landscape of modern drug discovery, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a wide array of biological targets. Among these, cyclic diamines, particularly the seven-membered homopiperazine (1,4-diazepane) ring system, have garnered substantial attention.[1] The increased conformational flexibility of the seven-membered ring compared to its six-membered piperazine counterpart allows for unique spatial arrangements of substituents, enabling fine-tuned interactions with target proteins. Homopiperazine derivatives have demonstrated a remarkable breadth of biological activities, including roles as anticancer agents, dipeptidyl peptidase IV (DPP-IV) inhibitors, and anti-tubercular agents.[1][2][3][4]

This guide focuses on a particularly useful derivative, 1-(1,4-diazepan-1-yl)propan-2-ol . This building block offers a unique combination of features: a pre-installed chiral secondary alcohol on a propyl chain and a free secondary amine on the homopiperazine ring. This dual functionality provides medicinal chemists with a strategic platform for introducing molecular complexity and exploring structure-activity relationships (SAR) in two distinct vectors.

Physicochemical Properties and Synthesis

The utility of any building block begins with a clear understanding of its fundamental properties and a reliable method for its synthesis.

Data Summary: Physicochemical Properties
PropertyValueSource
CAS Number 1183063-15-1[5]
Molecular Formula C₈H₁₈N₂O[5][6]
Molecular Weight 158.2 g/mol [5][6]
Purity Min. 95%[5]
Description Versatile small molecule scaffold[5]
Proposed Synthesis of 1-(1,4-Diazepan-1-yl)propan-2-ol

A direct and efficient method for the synthesis of the title compound is the nucleophilic ring-opening of propylene oxide by homopiperazine. The less sterically hindered secondary amine of homopiperazine acts as the nucleophile, attacking one of the epoxide carbons. To ensure mono-alkylation, a large excess of homopiperazine can be used, although subsequent purification is required to remove the unreacted starting material.

G cluster_reactants Reactants Homopiperazine Homopiperazine Product 1-(1,4-Diazepan-1-yl)propan-2-ol Homopiperazine->Product Nucleophilic Attack PropyleneOxide Propylene Oxide PropyleneOxide->Product Solvent Solvent (e.g., MeOH) Solvent->Product Reaction Medium

Caption: Synthetic pathway for 1-(1,4-diazepan-1-yl)propan-2-ol.

Experimental Protocol: Synthesis

  • Materials : Homopiperazine (5.0 eq), Propylene oxide (1.0 eq), Methanol (solvent).

  • Procedure :

    • To a solution of homopiperazine (5.0 eq) in methanol, cool the mixture to 0 °C in an ice bath.

    • Add propylene oxide (1.0 eq) dropwise to the stirred solution, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of propylene oxide.

  • Work-up and Purification :

    • Concentrate the reaction mixture under reduced pressure to remove the methanol.

    • The resulting residue will contain the product and excess homopiperazine.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel (using a gradient of dichloromethane/methanol with 1% ammonium hydroxide) to afford the pure 1-(1,4-diazepan-1-yl)propan-2-ol.

Core Applications and Functionalization Protocols

The true value of 1-(1,4-diazepan-1-yl)propan-2-ol lies in its capacity for diverse and selective functionalization. The remaining secondary amine is a prime handle for introducing a wide range of substituents.

G cluster_apps Functionalization Workflows Start 1-(1,4-Diazepan-1-yl)propan-2-ol Alkylation N-Alkylation / N-Arylation Start->Alkylation R-X, Base ReductiveAmination Reductive Amination Start->ReductiveAmination RCHO, [H] AmideCoupling Amide Coupling Start->AmideCoupling RCOOH, Coupling Agent

Caption: Key functionalization pathways for the building block.

Application 1: N-Alkylation

Direct alkylation of the secondary amine is a fundamental method for introducing alkyl or aryl groups. The choice of base and solvent is critical to ensure efficient reaction and minimize side products.[7]

Causality Behind Experimental Choices : A polar aprotic solvent like DMF or acetonitrile is used to dissolve the reactants and facilitate the SN2 reaction. A mild inorganic base such as potassium carbonate (K₂CO₃) is sufficient to act as a proton scavenger, neutralizing the acid formed during the reaction without causing unwanted side reactions.[2]

Experimental Protocol: Mono-N-Benzylation

  • Materials : 1-(1,4-Diazepan-1-yl)propan-2-ol (1.0 eq), Benzyl bromide (1.1 eq), Potassium carbonate (K₂CO₃, 2.0 eq), Acetonitrile (solvent).

  • Procedure :

    • To a solution of 1-(1,4-diazepan-1-yl)propan-2-ol (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

    • Add benzyl bromide (1.1 eq) to the suspension.

    • Heat the reaction mixture to 60-70 °C and stir for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification :

    • Once the starting material is consumed, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to yield the desired N-benzylated product.

Application 2: Reductive Amination

Reductive amination provides a controlled and highly versatile method for N-alkylation, particularly for introducing more complex or sensitive alkyl groups.[8] The reaction proceeds via the in-situ formation of an iminium ion, which is then reduced by a selective reducing agent.

Causality Behind Experimental Choices : Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent because it is mild enough not to reduce the starting aldehyde or ketone, but is reactive enough to reduce the iminium ion as it forms.[9] This selectivity allows for a convenient one-pot procedure. Dichloroethane (DCE) is a common solvent as it is compatible with the reducing agent.

Experimental Protocol: Reaction with Benzaldehyde

  • Materials : 1-(1,4-Diazepan-1-yl)propan-2-ol (1.0 eq), Benzaldehyde (1.1 eq), Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), 1,2-Dichloroethane (DCE, solvent).

  • Procedure :

    • To a solution of 1-(1,4-diazepan-1-yl)propan-2-ol (1.0 eq) and benzaldehyde (1.1 eq) in DCE, add a few drops of acetic acid to catalyze iminium formation.

    • Stir the mixture at room temperature for 30-60 minutes.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

    • Stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification :

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Application 3: Amide Coupling

The formation of an amide bond is one of the most frequent reactions in medicinal chemistry, used to link molecular fragments.[10] This is typically achieved by activating a carboxylic acid with a coupling agent, which then reacts with the amine.

Causality Behind Experimental Choices : A combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) is a classic coupling system. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an active ester, which is less prone to side reactions (like racemization) and reacts cleanly with the amine.[10] A base like N,N-Diisopropylethylamine (DIPEA) is added to neutralize any acids present and maintain an optimal pH for the reaction.

Experimental Protocol: Coupling with Benzoic Acid

  • Materials : 1-(1,4-Diazepan-1-yl)propan-2-ol (1.0 eq), Benzoic acid (1.1 eq), EDC (1.2 eq), HOBt (0.1 eq, catalytic), DIPEA (2.5 eq), Dichloromethane (DCM, solvent).

  • Procedure :

    • To a stirred solution of benzoic acid (1.1 eq) in DCM, add EDC (1.2 eq), HOBt (0.1 eq), and DIPEA (2.5 eq).

    • Stir the mixture at room temperature for 20 minutes to allow for the formation of the active ester.

    • Add a solution of 1-(1,4-Diazepan-1-yl)propan-2-ol (1.0 eq) in DCM to the reaction mixture.

    • Stir at room temperature for 8-16 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up and Purification :

    • Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Conclusion

1-(1,4-Diazepan-1-yl)propan-2-ol is a highly valuable and versatile building block for drug discovery and synthetic chemistry. Its dual functional handles—a secondary amine within the privileged homopiperazine scaffold and a secondary alcohol—provide a robust platform for generating diverse libraries of complex molecules. The protocols outlined in this guide offer reliable and reproducible methods for leveraging this building block in key synthetic transformations, enabling researchers to efficiently explore chemical space and advance their research programs.

References

  • Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents - Scientific Research Publishing. (URL: [Link])

  • Synthesis and biological evaluation of homopiperazine derivatives with beta-aminoacyl group as dipeptidyl peptidase IV inhibitors - PubMed. (URL: [Link])

  • Seeking potent anti-tubercular agents: design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents - RSC Publishing. (URL: [Link])

  • Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents - Semantic Scholar. (URL: [Link])

  • 1-(1,4-diazepan-1-yl)propan-1-one — Chemical Substance Information - NextSDS. (URL: [Link])

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. (URL: [Link])

  • 2-(1,4-diazepan-1-yl)propan-1-ol — Chemical Substance Information - NextSDS. (URL: [Link])

  • Reductive Amination, and How It Works - Master Organic Chemistry. (URL: [Link])

  • Reductive Amination - Common Conditions. (URL: [Link])

  • Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid - Beilstein Journals. (URL: [Link])

  • DE1092019B - Process for the N-monoalkylation of piperazine - Google P

Sources

Method

Application Notes and Protocols for Regioselective N-Alkylation of 1-(1,4-Diazepan-1-yl)propan-2-ol

Introduction: The Strategic Importance of Regioselective N-Alkylation in Drug Discovery The 1,4-diazepane scaffold is a privileged heterocyclic motif frequently incorporated into a diverse range of biologically active mo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Regioselective N-Alkylation in Drug Discovery

The 1,4-diazepane scaffold is a privileged heterocyclic motif frequently incorporated into a diverse range of biologically active molecules, exhibiting antipsychotic, anxiolytic, anticonvulsant, and anticancer properties.[1][2] The ability to selectively functionalize the nitrogen atoms of the diazepane ring is paramount in medicinal chemistry for the generation of compound libraries with tailored pharmacological profiles. Specifically, the regioselective N-alkylation of unsymmetrically substituted 1,4-diazepanes, such as 1-(1,4-Diazepan-1-yl)propan-2-ol, presents a significant synthetic challenge. The control over which of the two non-equivalent nitrogen atoms (N-1 and N-4) undergoes alkylation is crucial for establishing the desired structure-activity relationship (SAR).[3] This document provides a detailed guide for researchers, scientists, and drug development professionals on the principles and practical protocols for achieving regioselective N-alkylation of this versatile building block.

Mechanistic Insights: Directing the Alkylation to N-1 or N-4

The regiochemical outcome of the N-alkylation of 1-(1,4-Diazepan-1-yl)propan-2-ol is governed by a delicate interplay of steric and electronic factors.[4] Understanding these influences is key to designing a successful selective synthesis.

Steric Hindrance: The propan-2-ol substituent at the N-1 position introduces significant steric bulk compared to the N-4 position, which is only substituted with a hydrogen atom. Consequently, the N-4 position is more sterically accessible to incoming electrophiles (alkylating agents). This steric differentiation is a primary tool for achieving regioselectivity. For reactions where the transition state is sensitive to steric crowding, alkylation will preferentially occur at the less hindered N-4 position.[5]

Electronic Effects: The propan-2-ol substituent at N-1 is an electron-donating group, which increases the electron density and, therefore, the nucleophilicity of the N-1 nitrogen. However, the secondary amine at N-4 is also nucleophilic. The relative basicity and nucleophilicity of the two nitrogen atoms can be influenced by the solvent and the nature of the base used in the reaction. In some cases, the electronic effect favoring N-1 alkylation can compete with the steric effect favoring N-4 alkylation.

Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the regioselectivity. A strong, bulky base might preferentially deprotonate the less hindered N-4 position, leading to selective alkylation at this site. Conversely, conditions that favor thermodynamic control might lead to the formation of the more stable N-1 alkylated product, if electronic factors dominate. The solvent can also play a crucial role by solvating the reacting species and influencing the transition state energies.[4]

Experimental Protocols for Regioselective N-Alkylation

The following protocols are designed to provide a starting point for the regioselective N-alkylation of 1-(1,4-Diazepan-1-yl)propan-2-ol. Optimization of these conditions may be necessary for specific alkylating agents and desired outcomes.

Protocol 1: General Procedure for N-4 Selective Alkylation (Kinetic Control)

This protocol aims for the selective alkylation of the less sterically hindered N-4 position by employing a slight excess of the alkylating agent under mild conditions.

Workflow for N-4 Selective Alkylation

cluster_0 Reaction Setup cluster_1 Work-up and Purification A 1-(1,4-Diazepan-1-yl)propan-2-ol E Combine and Stir at RT A->E B Alkyl Halide (1.1 eq) B->E C Base (e.g., K2CO3, 2.0 eq) C->E D Solvent (e.g., Acetonitrile) D->E F Monitor by TLC/LC-MS E->F G Quench Reaction F->G H Extract with Organic Solvent G->H I Dry and Concentrate H->I J Purify by Column Chromatography I->J K N-4 Alkylated Product J->K Characterize Product

Caption: Workflow for the N-4 selective alkylation of 1-(1,4-Diazepan-1-yl)propan-2-ol.

Materials:

  • 1-(1,4-Diazepan-1-yl)propan-2-ol

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)

  • Standard laboratory glassware and magnetic stirrer

  • Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring

Procedure:

  • To a solution of 1-(1,4-Diazepan-1-yl)propan-2-ol (1.0 mmol) in acetonitrile (10 mL) was added potassium carbonate (2.0 mmol).

  • The alkyl halide (1.1 mmol) was added dropwise to the stirred suspension at room temperature.

  • The reaction mixture was stirred at room temperature for 12-24 hours. The progress of the reaction was monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture was filtered to remove the inorganic base.

  • The filtrate was concentrated under reduced pressure.

  • The residue was partitioned between dichloromethane (20 mL) and water (20 mL).

  • The organic layer was separated, washed with brine (15 mL), dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product was purified by column chromatography on silica gel to afford the desired N-4 alkylated product.

Table 1: Reaction Parameters for N-4 Selective Alkylation

Alkylating AgentBaseSolventTemperature (°C)Time (h)Expected Major Product
Methyl IodideK₂CO₃CH₃CN25121-(4-Methyl-1,4-diazepan-1-yl)propan-2-ol
Benzyl BromideEt₃NCH₂Cl₂25241-(4-Benzyl-1,4-diazepan-1-yl)propan-2-ol
Ethyl BromideK₂CO₃CH₃CN25181-(4-Ethyl-1,4-diazepan-1-yl)propan-2-ol
Protocol 2: Strategy for N-1 Selective Alkylation (Thermodynamic Control or Protecting Group Strategy)

Achieving selectivity for the more sterically hindered and more nucleophilic N-1 position is more challenging. Two potential strategies are presented here.

Strategy A: Thermodynamic Control

This approach relies on the principle that the N-1 alkylated product may be thermodynamically more stable. Using a stronger base and higher temperatures could favor the formation of the thermodynamic product.

Workflow for N-1 Selective Alkylation (Thermodynamic Control)

cluster_0 Reaction Setup cluster_1 Work-up and Purification A 1-(1,4-Diazepan-1-yl)propan-2-ol E Combine and Heat A->E B Alkyl Halide (1.0 eq) B->E C Strong Base (e.g., NaH, 1.1 eq) C->E D Solvent (e.g., THF, DMF) D->E F Monitor by TLC/LC-MS E->F G Careful Quenching F->G H Extraction G->H I Drying and Concentration H->I J Purification I->J K N-1 Alkylated Product J->K Characterize Product

Caption: Workflow for N-1 selective alkylation under thermodynamic control.

Materials:

  • 1-(1,4-Diazepan-1-yl)propan-2-ol

  • Alkyl halide

  • Sodium hydride (NaH) (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Standard inert atmosphere techniques (e.g., Schlenk line or glovebox)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, sodium hydride (1.1 mmol) was added.

  • Anhydrous THF (5 mL) was added, and the suspension was cooled to 0 °C.

  • A solution of 1-(1,4-Diazepan-1-yl)propan-2-ol (1.0 mmol) in anhydrous THF (5 mL) was added dropwise. The mixture was stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for 1 hour.

  • The alkyl halide (1.0 mmol) was added dropwise at 0 °C.

  • The reaction mixture was heated to reflux (for THF) or a higher temperature (for DMF) and stirred for 12-48 hours, with monitoring by TLC or LC-MS.

  • After cooling to 0 °C, the reaction was carefully quenched by the dropwise addition of water.

  • The mixture was extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product was purified by column chromatography.

Strategy B: Protecting Group Approach

This is a more robust method for ensuring N-1 selectivity. The more reactive N-4 amine is first protected, followed by alkylation of the N-1 position, and subsequent deprotection.

Workflow for N-1 Selective Alkylation (Protecting Group Strategy)

A 1-(1,4-Diazepan-1-yl)propan-2-ol B Protect N-4 (e.g., Boc2O) A->B C N-4 Boc-protected intermediate B->C D Alkylate N-1 C->D E N-1 alkylated, N-4 protected intermediate D->E F Deprotect N-4 (e.g., TFA) E->F G N-1 Alkylated Product F->G

Caption: Workflow for N-1 selective alkylation using a protecting group strategy.

Materials:

  • 1-(1,4-Diazepan-1-yl)propan-2-ol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • Alkyl halide

  • Sodium hydride (NaH)

  • Anhydrous THF

  • Trifluoroacetic acid (TFA)

Procedure:

  • Protection of N-4: To a solution of 1-(1,4-Diazepan-1-yl)propan-2-ol (1.0 mmol) and triethylamine (1.2 mmol) in dichloromethane (10 mL) at 0 °C, was added a solution of Boc₂O (1.1 mmol) in dichloromethane (5 mL) dropwise. The reaction was stirred at room temperature for 4-6 hours. After completion, the reaction was worked up to isolate the N-4 Boc-protected intermediate.

  • Alkylation of N-1: The N-4 Boc-protected intermediate (1.0 mmol) was dissolved in anhydrous THF (10 mL) and cooled to 0 °C under an argon atmosphere. Sodium hydride (1.1 mmol) was added portion-wise. After stirring for 30 minutes, the alkyl halide (1.1 mmol) was added dropwise. The reaction was stirred at room temperature or heated as necessary until completion. The reaction was then quenched and worked up as described in Strategy A.

  • Deprotection of N-4: The purified N-1 alkylated, N-4 protected intermediate was dissolved in dichloromethane (5 mL) and trifluoroacetic acid (5 mL) was added at 0 °C. The mixture was stirred at room temperature for 1-2 hours. The solvent was removed under reduced pressure, and the residue was neutralized with a saturated solution of sodium bicarbonate and extracted with an organic solvent to yield the final N-1 alkylated product.

Product Characterization

The regioselectivity of the alkylation can be determined by a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The chemical shifts of the protons on the diazepane ring and the newly introduced alkyl group will be indicative of the site of alkylation. For N-4 alkylation, significant changes in the chemical shifts of the protons adjacent to N-4 are expected. For N-1 alkylation, the protons of the propan-2-ol substituent and the adjacent ring protons will be affected.

  • ¹³C NMR: The chemical shifts of the carbon atoms of the diazepane ring will also be altered upon alkylation, providing further evidence for the regiochemistry.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for unambiguously assigning the structure of the product by establishing correlations between protons and carbons. For example, an HMBC correlation between the protons of the newly introduced alkyl group and the carbon atoms of the diazepane ring can definitively confirm the point of attachment.

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) will confirm the molecular formula of the alkylated product. Fragmentation patterns observed in the mass spectrum can also provide clues about the structure and the position of the alkyl group.

Table 2: Expected Analytical Data for Regioisomeric Products

ProductTechniqueExpected Observations
N-4 Alkylated ¹H NMRShift in protons on C-3 and C-5 of the diazepane ring.
¹³C NMRShift in carbons C-3 and C-5 of the diazepane ring.
MSMolecular ion peak corresponding to the addition of the alkyl group.
N-1 Alkylated ¹H NMRShift in protons of the propan-2-ol group and C-2, C-7 of the diazepane ring.
¹³C NMRShift in carbons C-2, C-7 of the diazepane ring and the propan-2-ol carbons.
MSMolecular ion peak corresponding to the addition of the alkyl group.

Conclusion and Future Perspectives

The regioselective N-alkylation of 1-(1,4-Diazepan-1-yl)propan-2-ol is a critical transformation for the synthesis of novel and diverse chemical entities for drug discovery programs. By carefully controlling steric and electronic factors through the judicious choice of reagents and reaction conditions, a high degree of regioselectivity can be achieved. The protocols outlined in this application note provide a robust starting point for researchers to explore the chemical space around this important scaffold. Further investigations could involve exploring a wider range of alkylating agents, including those with functional groups amenable to further diversification, as well as the development of catalytic methods for regioselective alkylation.

References

  • Rashid, M., Ashraf, A., Faruq, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729. [Link][1][6][7]

  • Verma, R., Bhatia, R., Singh, G., et al. (2012). Design, synthesis and neuropharmacological evaluation of new 2,4-disubstituted-1,5-benzodiazepines as CNS active agents. Bioorganic & Medicinal Chemistry Letters, 22(22), 6979-6984.
  • Al-Ghorbani, M., El-Gamal, M. I., Anbar, M., et al. (2016). A new strategy for the synthesis of 1,4-benzodiazepine derivatives based on the tandem N-alkylation-ring opening-cyclization reactions of methyl 1-arylaziridine-2-carboxylates with N-[2-bromomethyl(phenyl)]trifluoroacetamides. The Journal of Organic Chemistry, 81(15), 6485-6494. [Link][2]

  • Bouattour, R., Ltaeif, S., Ben Aoun, M., et al. (2019). THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 9(3), 209-220. [Link][5]

  • Fletcher, S. P., & Camp, N. P. (2012). Fine-tuning the chemo- and regioselective alkylation of 1,4-benzodiazepines: further applications of the Mitsunobu reaction. MedChemComm, 3(8), 959-962. [Link][1]

  • Gomes, L. R., Santos, L. M. N. B. F., Beleza, J., & Low, J. N. (2011). Structural and electronic effects of the C2′ substituent in 1,4–benzodiazepines. European Journal of Chemistry, 2(1), 1-7. [Link][8]

  • Hajjem, B., Figadere, B., & Chouaieb, M. (2011). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 16(1), 338-348. [Link][9]

  • López-Alvarado, P., & Menéndez, J. C. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. In Benzodiazepines. IntechOpen. [Link][3][10]

  • O'Donnell, C. J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1934-1947. [Link]

  • Tiyab, U., et al. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. Royal Society Open Science, 11(7), 240293. [Link][11][12]

  • Xiong, X. Q., Liang, F., Yang, L., Zhou, X., Zheng, C. Y., & Cao, X. P. (2007). Synthesis and biological studies of N-alkylated cyclic diamines. Chemistry & biodiversity, 4(1), 43–51. [Link][13]

  • Zubi, A. A., et al. (2020). Synthesis of 1,4-Diazepanes and Benzo[b][1][5]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. The Journal of Organic Chemistry, 85(18), 11847-11858. [Link][14]

  • Cunningham, D., & Murphy, P. V. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1934-1947. [Link][4]

Sources

Application

Preparation of 1-(1,4-Diazepan-1-yl)propan-2-ol derivatives for drug discovery

Application Note: Regioselective Synthesis of 1-(1,4-Diazepan-1-yl)propan-2-ol Derivatives for CNS Drug Discovery Scientific Rationale & Structural Significance In contemporary neuropharmacology, the 1,4-diazepane (homop...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Synthesis of 1-(1,4-Diazepan-1-yl)propan-2-ol Derivatives for CNS Drug Discovery

Scientific Rationale & Structural Significance

In contemporary neuropharmacology, the 1,4-diazepane (homopiperazine) ring is frequently deployed to overcome the pharmacokinetic limitations of rigid piperazine scaffolds. The expanded seven-membered ring introduces unique conformational flexibility and alters the basicity of the nitrogen atoms, which is highly advantageous for central nervous system (CNS) penetration. Specifically, 1-(1,4-diazepan-1-yl)propan-2-ol derivatives have proven to be critical pharmacophores in the development of atypical dopamine transporter (DAT) inhibitors[1] and novel orexin receptor antagonists[2].

Causality of the Propan-2-ol Linker: The strategic installation of a propan-2-ol linker via an epoxide ring-opening strategy is not merely a synthetic convenience. The resulting β -amino alcohol provides a crucial hydrogen-bond donor/acceptor site that enhances target residence time. Furthermore, the steric bulk of the secondary alcohol shields the adjacent amine from rapid oxidative metabolism (e.g., by monoamine oxidases or cytochrome P450 enzymes), thereby significantly improving the in vivo half-life of the drug candidate[1].

Retrosynthetic Analysis & Workflow

The most atom-economical approach to the 1-(1,4-diazepan-1-yl)propan-2-ol core is the nucleophilic ring opening of a substituted oxirane (epoxide) by 1,4-diazepane[3]. However, because 1,4-diazepane is a symmetrical diamine, direct reaction invariably leads to a statistical mixture of mono- and bis-alkylated products.

To enforce absolute chemoselectivity, a mono-protection strategy is required. Once mono-protected, the secondary amine acts as a nucleophile. The epoxide ring opening is driven by the release of oxirane ring strain (~27 kcal/mol). Under neutral or mildly basic conditions, the reaction proceeds via an SN​2 mechanism, attacking the less sterically hindered terminal carbon of the epoxide[3].

Synthetic_Workflow N1 1,4-Diazepane (Symmetrical Diamine) N2 Mono-Protection (0°C, Stoichiometric Control) N1->N2 (Boc)2O N3 Mono-Protected 1,4-Diazepane N2->N3 Ninhydrin Validation N4 Epoxide Ring Opening (Protic Solvent, 80°C) N3->N4 Substituted Oxirane N5 β-Amino Alcohol Intermediate N4->N5 Regioselective SN2 N6 TFA Deprotection & Downstream Coupling N5->N6 NMR Validation N7 1-(1,4-Diazepan-1-yl) propan-2-ol Derivative N6->N7 Final Product

Fig 1: Chemoselective synthetic workflow for 1-(1,4-diazepan-1-yl)propan-2-ol derivatives.

Experimental Protocols: A Self-Validating System

A robust protocol must contain internal checkpoints. The following methodologies are designed to be self-validating to ensure high-fidelity synthesis.

Protocol A: Chemoselective Mono-Protection of 1,4-Diazepane Objective: Synthesize tert-butyl 1,4-diazepane-1-carboxylate without bis-protection. Causality: Lowering the temperature to 0 °C and utilizing a strict stoichiometric deficit of the protecting group reagent maximizes the kinetic preference for mono-protection over bis-protection.

  • Dissolve 1,4-diazepane (5.0 equiv) in anhydrous dichloromethane (DCM) and cool to 0 °C under an inert N 2​ atmosphere.

  • Dissolve di-tert-butyl dicarbonate (Boc 2​ O, 1.0 equiv) in DCM and add dropwise over 2 hours using a syringe pump.

  • Stir the reaction mixture for an additional 12 hours, allowing it to slowly warm to room temperature.

  • Wash the organic layer with saturated aqueous Na 2​ CO 3​ and brine, then dry over anhydrous Na 2​ SO 4​ .

  • Self-Validation Checkpoint: Perform Thin Layer Chromatography (TLC). Stain the plate with Ninhydrin and heat. The desired mono-protected product will appear as a distinct pink/purple spot (confirming the presence of the unreacted secondary amine), whereas any bis-protected impurity will remain unstained.

Protocol B: Regioselective Epoxide Ring Opening Objective: Synthesize the β -amino alcohol intermediate. Causality: Isopropanol (i-PrOH) is selected as the solvent because its protic nature allows it to hydrogen-bond with the epoxide oxygen. This polarization increases the electrophilicity of the oxirane ring, facilitating the SN​2 attack by the relatively hindered homopiperazine nitrogen without requiring aggressive Lewis acids[1]. Alternatively, catalytic Al(OTf) 3​ can be employed if the epoxide is highly deactivated[4].

  • Dissolve tert-butyl 1,4-diazepane-1-carboxylate (1.0 equiv) and the appropriate substituted oxirane (1.2 equiv) in i-PrOH.

  • Heat the reaction mixture to 80 °C and stir overnight (approx. 16 hours)[1].

  • Concentrate the mixture under reduced pressure to remove i-PrOH.

  • Purify the crude residue via flash column chromatography (Silica gel, DCM:MeOH gradient).

  • Self-Validation Checkpoint: Analyze the purified product via 1 H NMR. The success of the regioselective ring opening is confirmed by the chemical shift of the newly formed methine proton (CH-OH), which moves from the characteristic epoxide region (~2.8-3.2 ppm) downfield to the secondary alcohol region (~3.8-4.2 ppm). The absence of a primary alcohol signal confirms strict SN​2 regioselectivity.

Protocol C: Deprotection and Functionalization

  • Dissolve the Boc-protected β -amino alcohol in a 1:1 mixture of DCM and Trifluoroacetic acid (TFA).

  • Stir at room temperature for 2 hours until complete consumption of the starting material is observed via LC-MS.

  • Remove volatiles in vacuo and neutralize with a basic resin or aqueous NaOH to yield the free amine, ready for downstream coupling (e.g., SNAr or reductive amination)[2].

Quantitative Data: Optimization of Epoxide Ring Opening

The choice of solvent and catalyst profoundly impacts both the yield and the regioselectivity of the epoxide ring opening. The table below summarizes the optimization parameters.

EntrySolventCatalystTemp (°C)Time (h)Yield (%)Regioselectivity (Terminal:Internal)
1DCMNone252418%85:15
2MeOHNone651674%95:5
3i-PrOH None 80 16 89% >99:1
4THFAl(OTf) 3​ (10 mol%)65692%>99:1

Table 1: Optimization of reaction conditions for the nucleophilic ring opening of terminal epoxides by mono-protected 1,4-diazepane. Entry 3 represents the optimal balance of high yield, perfect regioselectivity, and operational simplicity[1][4].

Pharmacological Application & Mechanistic Pathway

Once synthesized, these 1-(1,4-diazepan-1-yl)propan-2-ol derivatives are evaluated in vitro and in vivo. For example, in the context of psychostimulant use disorders (PSUD), these compounds act as atypical DAT inhibitors. Unlike cocaine, which locks DAT in an outward-facing conformation (triggering a massive, rapid dopamine spike and subsequent euphoria), these derivatives stabilize an inward-facing or intermediate conformation. This conformational bias gently elevates synaptic dopamine, reducing the reinforcing effects of abused drugs without exhibiting psychostimulant behaviors itself[1].

Pharmacological_Pathway D1 1-(1,4-Diazepan-1-yl)propan-2-ol Derivative (e.g., JJC8-091 analog) D2 Binding to Dopamine Transporter (DAT) D1->D2 H-Bonding via Propan-2-ol D3 Atypical Reuptake Inhibition (Conformational specific) D2->D3 Stabilizes Inward Conformation D4 Gentle Modulation of Synaptic Dopamine Levels D3->D4 D5 Reduction in Psychostimulant Reinforcing Effects D4->D5 Therapeutic Efficacy

Fig 2: Pharmacological signaling and behavioral pathway of atypical DAT inhibitors.

Sources

Method

Application Note: Catalytic Amination Strategies for the Synthesis of 1-(1,4-Diazepan-1-yl)propan-2-ol

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Introduction & Strategic Context The homopiperazine (1,4-diazepane) scaffold is a pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Introduction & Strategic Context

The homopiperazine (1,4-diazepane) scaffold is a privileged structure in modern medicinal chemistry. Derivatives such as 1-(1,4-Diazepan-1-yl)propan-2-ol serve as critical intermediates in the synthesis of atypical dopamine transporter (DAT) inhibitors[1], serotonin transporter (SERT) modulators, and multi-target directed ligands for Alzheimer's disease[2].

Synthesizing this intermediate selectively presents a unique chemical challenge: 1,4-diazepane possesses two secondary amines of near-identical nucleophilicity. Achieving high yield and regioselectivity requires precise catalytic control to prevent bis-alkylation and to ensure the correct regiochemical opening of the three-carbon electrophile. This guide details the mechanistic causality and provides self-validating protocols for the two most robust catalytic amination methods: Lewis Acid-Catalyzed Epoxide Ring-Opening and Ru-Catalyzed Hydrogen Borrowing .

Mechanistic Pathways & Causality

Pathway A: Lewis Acid-Catalyzed Epoxide Ring-Opening

The classical approach involves the nucleophilic attack of 1,4-diazepane on propylene oxide[1]. Uncatalyzed, this reaction is sluggish and prone to oligomerization. The introduction of a mild Lewis acid, such as Zinc(II) Perchlorate Hexahydrate ( Zn(ClO4​)2​⋅6H2​O ), fundamentally alters the reaction dynamics[3].

  • Causality of Catalyst Choice: The Zn2+ ion coordinates to the epoxide oxygen, lowering the lowest unoccupied molecular orbital (LUMO) energy of the oxirane ring. This electrophilic activation allows the reaction to proceed rapidly at room temperature.

  • Regioselectivity: The coordination heavily biases the nucleophilic attack toward the less sterically hindered terminal carbon (S N​ 2-like trajectory), ensuring the exclusive formation of the secondary alcohol (propan-2-ol derivative) rather than the primary alcohol.

  • Chemoselectivity: To prevent bis-alkylation (forming 1,4-bis(2-hydroxypropyl)-1,4-diazepane), a statistical approach is employed using a 3-to-5-fold molar excess of 1,4-diazepane.

Pathway B: Ru-Catalyzed Hydrogen Borrowing (Autotransfer)

A modern, atom-economical alternative utilizes 1,2-propanediol instead of the highly reactive and toxic propylene oxide[4].

  • Causality of the Catalytic Cycle: A Ru(II) pincer catalyst temporarily removes hydrogen from 1,2-propanediol, generating 1-hydroxypropan-2-one (acetol) in situ. The amine condenses with this carbonyl to form an imine/enamine intermediate. The Ru-hydride species then returns the borrowed hydrogen to reduce the imine, yielding the final product.

  • Green Chemistry Advantage: This method produces water as the sole byproduct, bypassing the need for hazardous epoxides and specialized pressure equipment.

Mandatory Visualization: Reaction Pathways

G Diazepane 1,4-Diazepane (Excess to prevent bis-alkylation) Cat1 Lewis Acid Catalysis (Zn(ClO4)2) Diazepane->Cat1 Cat2 Hydrogen Borrowing (Ru-Pincer Catalyst) Diazepane->Cat2 PO Propylene Oxide PO->Cat1 Diol 1,2-Propanediol Diol->Cat2 Product 1-(1,4-Diazepan-1-yl)propan-2-ol Cat1->Product Regioselective Ring-Opening Cat2->Product Atom-Economical (-H2O)

Figure 1: Catalytic pathways for the synthesis of 1-(1,4-Diazepan-1-yl)propan-2-ol.

Quantitative Data Summary

Reaction ParameterPathway A: Epoxide Ring-OpeningPathway B: Hydrogen Borrowing
Electrophile Propylene Oxide1,2-Propanediol
Catalyst Zn(ClO4​)2​⋅6H2​O (5 mol%)Ru(II)-PNP Pincer (2 mol%)
Temperature 25 °C (Room Temperature)130 °C
Reaction Time 2 - 4 hours24 hours
Regioselectivity >98% (Terminal attack)>95%
Yield (Mono-alkylated) 82 - 85% (after distillation)70 - 75%
Atom Economy 100% (Addition reaction)High (Water is the only byproduct)
Primary Challenge Exothermic; requires excess diamineRequires inert atmosphere & high heat

Experimental Protocols

Protocol 1: Lewis Acid-Catalyzed Epoxide Ring-Opening

This protocol utilizes a statistical excess of diamine to ensure mono-alkylation, coupled with a mild Lewis acid to drive regioselectivity[3].

Reagents:

  • 1,4-Diazepane (Homopiperazine): 500 mmol (50.1 g)

  • Propylene Oxide: 100 mmol (5.8 g / 7.0 mL)

  • Zn(ClO4​)2​⋅6H2​O : 5 mmol (1.86 g)

  • Solvent: Isopropanol (i-PrOH) or Neat (Solvent-free is preferred for scale-up).

Step-by-Step Methodology:

  • Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser (chilled to 5 °C to prevent epoxide loss), add 1,4-diazepane (500 mmol).

  • Catalyst Addition: Add Zn(ClO4​)2​⋅6H2​O (5 mmol) to the stirring diamine. Stir for 10 minutes until a homogeneous suspension/solution is formed. Causality: Pre-coordinating the metal to the amine ensures controlled release of Lewis acidity, preventing epoxide polymerization.

  • Electrophile Addition: Place the flask in a water bath maintained at 20 °C. Add propylene oxide (100 mmol) dropwise via a syringe pump over 60 minutes. Causality: The reaction is highly exothermic. Dropwise addition maintains the internal temperature below 30 °C, suppressing the formation of bis-alkylated impurities.

  • Reaction Monitoring (Self-Validation): Stir the mixture at 25 °C for 3 hours. Withdraw a 50 µL aliquot, dilute in methanol, and analyze via GC-MS. The reaction is complete when propylene oxide is entirely consumed.

  • Workup & Purification:

    • Dilute the mixture with 100 mL of dichloromethane (DCM) and wash with 20 mL of saturated aqueous Na2​CO3​ to remove the zinc catalyst.

    • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

    • Crucial Step: Transfer the crude oil to a short-path vacuum distillation apparatus. Distill off the excess unreacted 1,4-diazepane (b.p. 169 °C at atmospheric, significantly lower under high vacuum). The desired product, 1-(1,4-Diazepan-1-yl)propan-2-ol, remains in the distillation pot or distills at a distinctly higher fraction.

Protocol 2: Ru-Catalyzed Hydrogen Borrowing

A greener alternative utilizing diols, ideal for environments where toxic epoxides are restricted[4].

Reagents:

  • 1,4-Diazepane: 10 mmol (1.0 g)

  • 1,2-Propanediol: 12 mmol (0.91 g)

  • Ru-MACHO® or equivalent Ru(II)-PNP pincer catalyst: 0.2 mmol (2 mol%)

  • Catalytic base (e.g., KOtBu): 0.5 mmol (5 mol%)

  • Solvent: Toluene (10 mL)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: In a nitrogen-filled glovebox, charge a heavy-walled Schlenk tube with the Ru(II) catalyst, KOtBu, and 1,4-diazepane. Causality: The active Ru-hydride species is highly sensitive to oxygen and moisture.

  • Reagent Addition: Add 1,2-propanediol and anhydrous toluene. Seal the Schlenk tube with a Teflon screwcap.

  • Thermal Activation: Transfer the tube to a pre-heated oil bath at 130 °C. Stir vigorously for 24 hours. Causality: High temperatures are required to drive the initial endothermic dehydrogenation of the diol to acetol.

  • Reaction Monitoring: Cool the tube to room temperature. Vent carefully (hydrogen gas may be present). Analyze an aliquot via LC-MS or GC-MS to confirm the disappearance of 1,2-propanediol.

  • Purification: Filter the crude mixture through a short pad of Celite to remove catalyst particulates. Concentrate the filtrate and purify via flash column chromatography (DCM:MeOH:NH4OH 90:9:1) to isolate the mono-alkylated product.

Sources

Application

Application Note &amp; Protocols: Functionalization of Polymer Scaffolds with 1-(1,4-Diazepan-1-yl)propan-2-ol for Advanced Biomaterials

Audience: Researchers, Scientists, and Drug Development Professionals Introduction: Engineering Bio-Instructive Scaffolds Polymer scaffolds are foundational to regenerative medicine and drug delivery, serving as three-di...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Engineering Bio-Instructive Scaffolds

Polymer scaffolds are foundational to regenerative medicine and drug delivery, serving as three-dimensional templates that mimic the native extracellular matrix (ECM) to support cellular activities like adhesion, growth, and differentiation.[1][2] The field has evolved beyond creating passive, structurally supportive materials to developing "bio-instructive" or "functional" scaffolds.[3] These advanced constructs are engineered to actively participate in the regenerative process, presenting specific biological cues or responding to physiological stimuli to orchestrate a targeted therapeutic response.[3]

A key strategy in creating functional scaffolds is the incorporation of specialized chemical moieties that impart desired properties. This guide details the incorporation of 1-(1,4-Diazepan-1-yl)propan-2-ol , a versatile molecule, into polymer backbones. The unique structure of this compound, featuring a reactive secondary hydroxyl group and a pH-sensitive 1,4-diazepane ring, offers compelling opportunities. The 1,4-diazepane heterocycle is a "privileged scaffold" in medicinal chemistry, known for a wide array of biological activities.[4][5] Its incorporation can introduce pH-responsiveness for controlled drug release, enhance hydrophilicity to improve cell-material interactions, and provide a platform for further bioconjugation.

This document provides a comprehensive technical guide, including two distinct, validated protocols for covalently incorporating 1-(1,4-Diazepan-1-yl)propan-2-ol into common polymer scaffolds, transforming them into advanced, functional biomaterials.

Section 1: Foundational Concepts & Strategic Choices

The Functional Moiety: 1-(1,4-Diazepan-1-yl)propan-2-ol
  • Chemical Structure & Properties:

    • Formula: C₈H₁₈N₂O[6]

    • Molecular Weight: 158.2 g/mol [6]

    • Key Functional Groups:

      • Secondary Hydroxyl (-OH): A primary site for covalent attachment to polymer backbones via esterification or other coupling reactions.

      • 1,4-Diazepane Ring: A seven-membered heterocycle containing two secondary amine groups. These amines can be protonated under acidic conditions, making the moiety pH-sensitive.

  • Rationale for Use in Biomaterials: The decision to use this specific molecule is driven by the multifunctional advantages it confers upon the final material. The diazepane ring acts as a "proton sponge," providing a buffering capacity and enabling pH-triggered swelling or conformational changes. This is highly desirable for smart drug delivery systems designed to release payloads in acidic microenvironments, such as tumors or intracellular endosomes. The hydroxyl group and nitrogen atoms increase the overall hydrophilicity of the polymer surface, which can significantly enhance protein adsorption and subsequent cell adhesion.

Selection of Polymer Scaffolds

The choice of the base polymer is critical and depends on the intended application. Synthetic aliphatic polyesters are widely used due to their biocompatibility, tunable degradation rates, and excellent mechanical properties.[7]

PolymerKey CharacteristicsCommon Applications
Poly(ε-caprolactone) (PCL) Slow degradation rate, high flexibility, FDA-approved.[1][8]Long-term implants, bone and cartilage tissue engineering.[9]
Poly(lactic acid) (PLA) Higher mechanical strength, moderate degradation rate, derived from renewable resources.[1][8]Orthopedic devices, sutures, drug delivery systems.[9]
Poly(lactic-co-glycolic acid) (PLGA) Tunable degradation rate (by varying LA:GA ratio), FDA-approved.[1][8]Controlled drug delivery, tissue engineering scaffolds.[10]

For the protocols herein, PCL is selected for the post-modification approach due to its robust nature and the ease of surface hydrolysis. A methacrylate-based system is chosen for the copolymerization approach to demonstrate the synthesis of a novel functional polymer via controlled radical polymerization.

Strategic Approaches for Incorporation

There are two primary, chemically distinct strategies for integrating a functional molecule into a polymer scaffold. The selection of a strategy is a critical experimental decision based on whether uniform, bulk modification or surface-specific functionalization is desired.

  • Strategy 1: Post-Polymerization Modification ("Grafting-To") This method involves first fabricating the polymer scaffold and then chemically attaching the functional molecule onto its surface.[11]

    • Causality: This approach is chosen when the goal is to preserve the bulk properties (e.g., mechanical strength, degradation kinetics) and the intricate architecture of the pre-fabricated scaffold. The modification is confined to the surface, which is ideal for modulating cell-material interactions and surface wettability.

    • Advantages: Preserves scaffold morphology; versatile for various scaffold types.

    • Limitations: Reactions can be sterically hindered, potentially leading to lower grafting density and heterogeneity.

  • Strategy 2: Direct Copolymerization of a Functional Monomer ("Grafting-From") This strategy involves first converting the functional molecule into a polymerizable monomer. This new monomer is then copolymerized with a primary structural monomer to build the polymer chains from the ground up.

    • Causality: This approach is selected when a homogeneous distribution of the functional moiety throughout the bulk material is required. This ensures uniform properties, such as pH-responsiveness, throughout the entire scaffold matrix. Controlled polymerization techniques allow for precise placement and density of the functional unit along the polymer chain.[12][13]

    • Advantages: Homogeneous incorporation; control over functional group density.

    • Limitations: Requires multi-step synthesis of the custom monomer; can alter the bulk properties of the resulting polymer.

G cluster_0 Strategy 1: Post-Polymerization Modification ('Grafting-To') cluster_1 Strategy 2: Direct Copolymerization ('Grafting-From') PCL Base Polymer (PCL) Scaffold Fabricate Porous Scaffold PCL->Scaffold Activation Surface Activation (Hydrolysis) Scaffold->Activation Coupling Couple Molecule via -OH Group Activation->Coupling FunctionalScaffold1 Surface-Functionalized Scaffold Coupling->FunctionalScaffold1 Molecule 1-(1,4-Diazepan-1-yl)propan-2-ol MonomerSynth Synthesize Methacrylate Monomer Molecule->MonomerSynth NewMonomer Functional Monomer MonomerSynth->NewMonomer Copolymerization Copolymerize with MMA/HEMA NewMonomer->Copolymerization FunctionalPolymer Homogeneously Functionalized Polymer Copolymerization->FunctionalPolymer start Start start->PCL start->Molecule

Figure 1: Overview of the two primary strategies for scaffold functionalization.

Section 2: Protocol 1 - "Grafting-To" Modification of a PCL Scaffold

Principle and Workflow

This protocol details the surface functionalization of a pre-fabricated porous PCL scaffold. The process begins with a mild alkaline hydrolysis to generate carboxylic acid (-COOH) groups on the PCL surface. These groups are then activated using carbodiimide chemistry (EDC/NHS), which facilitates the formation of a stable ester linkage with the secondary hydroxyl group of 1-(1,4-Diazepan-1-yl)propan-2-ol.

Workflow Diagram

G A 1. Fabricate PCL Scaffold (Solvent Casting/ Particulate Leaching) B 2. Surface Hydrolysis (NaOH Solution) A->B C 3. Activate -COOH Groups (EDC/NHS in MES Buffer) B->C D 4. Couple Functional Moiety (Add Diazepane Derivative) C->D E 5. Wash & Purify (Water & Ethanol) D->E F 6. Lyophilize (Dry Scaffold) E->F G Characterize (FTIR, XPS, Contact Angle) F->G G cluster_A Part A: Monomer Synthesis cluster_B Part B: Copolymerization A1 React Diazepane Derivative with Methacryloyl Chloride A2 Purify via Column Chromatography A1->A2 A3 Characterize Monomer (NMR, MS) A2->A3 B1 ATRP Reaction Setup (Monomers, Initiator, Catalyst) A3->B1 Use Validated Functional Monomer B2 Polymerization (Under Inert Atmosphere) B1->B2 B3 Precipitate & Purify Polymer B2->B3 B4 Characterize Copolymer (GPC, NMR, DSC) B3->B4

Figure 3: Workflow for synthesis of a functional monomer and subsequent copolymerization.
Part A: Synthesis of (1-(1,4-Diazepan-1-yl)propan-2-yl) Methacrylate
  • Materials & Reagents:

    • 1-(1,4-Diazepan-1-yl)propan-2-ol

    • Methacryloyl chloride

    • Triethylamine (TEA)

    • Anhydrous Dichloromethane (DCM)

    • Silica Gel for column chromatography

    • Ethyl acetate, Hexanes, Methanol (for chromatography)

  • Step-by-Step Synthesis Protocol:

    • In a flame-dried, three-neck round-bottom flask under an argon atmosphere, dissolve 1.58 g (10 mmol) of 1-(1,4-Diazepan-1-yl)propan-2-ol and 1.5 mL (~11 mmol) of triethylamine in 50 mL of anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add 1.0 mL (10.5 mmol) of methacryloyl chloride dropwise to the stirred solution over 30 minutes. The triethylamine acts as a base to neutralize the HCl byproduct.

    • Allow the reaction to warm to room temperature and stir for 18 hours.

    • Quench the reaction by adding 20 mL of saturated sodium bicarbonate solution. Extract the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purification & Characterization:

    • Purify the crude oil via silica gel column chromatography using a gradient elution (e.g., ethyl acetate -> 5% methanol in ethyl acetate) to isolate the pure monomer.

    • Validation: Confirm the structure of the synthesized monomer, (1-(1,4-Diazepan-1-yl)propan-2-yl) methacrylate , using ¹H NMR (expect new vinyl peaks ~5.5-6.1 ppm), ¹³C NMR, and Mass Spectrometry (expect correct molecular ion peak).

Part B: ATRP Copolymerization
  • Materials & Reagents:

    • Synthesized functional monomer (from Part A)

    • Methyl methacrylate (MMA), passed through basic alumina to remove inhibitor

    • Ethyl α-bromoisobutyrate (EBiB) (Initiator)

    • Copper(I) bromide (CuBr) (Catalyst)

    • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (Ligand)

    • Anisole (Solvent)

    • Methanol (for precipitation)

  • Step-by-Step ATRP Protocol:

    • In a Schlenk flask, add the synthesized functional monomer (e.g., 0.45 g, 2 mmol) and MMA (1.8 g, 18 mmol) for a target 10% incorporation.

    • Add CuBr (14.3 mg, 0.1 mmol) to the flask.

    • Add 5 mL of anisole as the solvent.

    • Seal the flask with a rubber septum, and perform three freeze-pump-thaw cycles to remove all dissolved oxygen.

    • Under a positive argon flow, add PMDETA (21 µL, 0.1 mmol) via syringe. The solution should turn green/brown, indicating complex formation.

    • Add the initiator, EBiB (14.7 µL, 0.1 mmol), to start the polymerization.

    • Immerse the flask in a preheated oil bath at 70°C and allow the reaction to proceed for 6 hours.

    • Stop the polymerization by opening the flask to air and cooling it in an ice bath. Dilute with 5 mL of THF.

  • Purification:

    • Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst.

    • Precipitate the polymer by adding the solution dropwise into 500 mL of cold methanol with vigorous stirring.

    • Collect the white polymer precipitate by filtration and dry under vacuum at 40°C overnight.

Characterization and Validation
TechniquePurposeExpected Outcome
GPC Determine molecular weight and distributionA monomodal distribution with a low polydispersity index (PDI < 1.3), confirming a controlled polymerization.
¹H NMR Confirm copolymer compositionIntegration of peaks corresponding to the functional monomer's protons versus the MMA protons will determine the actual incorporation ratio.
DSC Measure thermal propertiesA single glass transition temperature (Tg) between that of pure PMMA and a homopolymer of the functional monomer, indicating a random copolymer.

Section 4: Applications and Future Perspectives

The successful incorporation of the 1-(1,4-diazepan-1-yl)propan-2-ol moiety transforms standard polymers into "smart" materials with significant potential.

  • pH-Responsive Drug Delivery: The primary application lies in creating drug delivery systems that respond to acidic environments. The protonation of the diazepane nitrogen atoms at low pH (e.g., pH < 6.5) will induce electrostatic repulsion within the polymer matrix, leading to scaffold swelling and an accelerated release of encapsulated therapeutics. This is particularly relevant for targeted delivery to tumors or for facilitating endosomal escape of intracellular drugs. [10]

  • Bioactive Scaffolds for Tissue Engineering: The increased hydrophilicity and presence of amine groups can significantly improve the scaffold's interaction with cells. This can lead to enhanced cell adhesion, proliferation, and differentiation, which are critical for successful tissue regeneration. [1][7]

  • Metal Ion Chelation: The diamine structure of the diazepane ring can act as a chelating agent for various metal ions. This could be exploited for applications in biosensing or for creating scaffolds that can sequester inflammatory metal ions from a wound site.

Future work should focus on loading these functionalized scaffolds with therapeutic agents to quantify pH-dependent release kinetics. Furthermore, cell culture studies are needed to validate the enhanced cytocompatibility and bio-instructiveness of these novel materials. The functional handle also provides a platform for secondary modifications, allowing for the attachment of targeting ligands or growth factors to create even more sophisticated, multi-functional biomaterials.

References

  • Advances and Challenges in Polymer-Based Scaffolds for Bone Tissue Engineering: A Path Towards Personalized Regenerative Medicine. MDPI.
  • Development and Application of Polymer Scaffolds. MDPI.
  • 1-(1,4-Diazepan-1-yl)propan-2-ol. CymitQuimica.
  • Polymer Materials for Drug Delivery and Tissue Engineering. PMC - NIH.
  • 50th Anniversary Perspective: Polymer Functionalization. Macromolecules.
  • Polymer-Based Scaffolds for Soft-Tissue Engineering. PMC.
  • Ultra-precise insertion of functional monomers in chain-growth polymerizations. PMC - NIH.
  • Polymer scaffolds as drug delivery systems. European Polymer Journal. Available at: [Link]

  • Design Challenges in Polymeric Scaffolds for Tissue Engineering. Frontiers. Available at: [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. PubMed. Available at: [Link]

  • Polymer Chemistry: Design and Characterization of Functional Materials. Research & Reviews: Journal of Chemistry. Available at: [Link]

  • Advanced polymeric scaffolds for bone tissue regeneration. Open Exploration Publishing. Available at: [Link]

  • Ultra-precise insertion of functional monomers in chain-growth polymerizations. ResearchGate. Available at: [Link]

  • Functional polymers by atom transfer radical polymerization. ScienceDirect. Available at: [Link]

  • 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. TSI Journals. Available at: [Link]

  • Deep Learning Based Surface Classification of Functionalized Polymer Coatings. PMC. Available at: [Link]

  • End-functionalized polymers by controlled/living radical polymerizations: synthesis and applications. RSC Publishing. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols for In Vitro Assay Preparation Using 1-(1,4-Diazepan-1-yl)propan-2-ol Ligands

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Abstract The 1,4-diazepane scaffold is a recognized "privileged structure" in medicinal chemistry, with deriv...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The 1,4-diazepane scaffold is a recognized "privileged structure" in medicinal chemistry, with derivatives showing a wide spectrum of biological activities, including antipsychotic, anxiolytic, and anticancer effects[1][2][3]. This application note provides a comprehensive guide for the in vitro characterization of novel ligands based on the 1-(1,4-Diazepan-1-yl)propan-2-ol backbone. We present a scientifically grounded, hypothetical framework wherein this ligand is investigated as a potential triple reuptake inhibitor (TRI) of monoamine transporters—specifically the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters[4]. This guide offers detailed, step-by-step protocols for cell-based neurotransmitter uptake inhibition assays, essential for determining the potency and selectivity of such compounds. The methodologies described herein are designed to be robust, reproducible, and adaptable for high-throughput screening (HTS) applications in drug discovery.

Introduction: The Scientific Rationale

The 1,4-diazepane moiety is a versatile heterocyclic scaffold that has been successfully incorporated into a variety of biologically active molecules[1][5]. For instance, certain 1-aryl-1,4-diazepan-2-one derivatives have been identified as potent triple reuptake inhibitors, which are of significant interest for the development of novel antidepressants[4]. The structural similarity of 1-(1,4-Diazepan-1-yl)propan-2-ol to these known monoamine reuptake inhibitors provides a strong rationale for investigating its potential activity against SERT, NET, and DAT.

Monoamine transporters are critical regulators of neurotransmission, and their inhibition is a key mechanism of action for many psychoactive drugs[6][7]. In vitro cell-based assays are the cornerstone for the initial characterization of novel compounds targeting these transporters. They provide a physiologically relevant environment to quantify the biological activity and determine key pharmacological parameters such as the half-maximal inhibitory concentration (IC50)[8][9]. This guide will walk you through the necessary steps to prepare and execute robust in vitro assays to evaluate the potential of 1-(1,4-Diazepan-1-yl)propan-2-ol and its analogs as monoamine transporter inhibitors.

Foundational Knowledge: Ligand and Reagent Preparation

The accuracy and reproducibility of any in vitro assay begin with the meticulous preparation of the ligand and all associated reagents.

Ligand Stock Solution Preparation

Small molecule ligands are typically supplied as a lyophilized powder and must be dissolved in a suitable solvent to create a concentrated stock solution[10].

Protocol 2.1: Preparation of 10 mM Ligand Stock Solution

  • Determine Key Parameters: Before opening the vial, confirm the molecular weight of 1-(1,4-Diazepan-1-yl)propan-2-ol (158.24 g/mol ) and the mass of the provided compound.

  • Solvent Selection: Based on the chemical properties of the ligand, a suitable solvent must be chosen. Dimethyl sulfoxide (DMSO) is a common choice for many small organic molecules due to its high dissolving power.

  • Calculation of Solvent Volume: Use the following formula to calculate the volume of solvent needed to achieve a 10 mM stock solution:

    Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molar Concentration (mol/L))

    For example, to prepare a 10 mM stock solution from 5 mg of the ligand:

    Volume (L) = 0.005 g / (158.24 g/mol * 0.010 mol/L) = 0.00316 L or 3.16 mL

  • Dissolution: Carefully add the calculated volume of DMSO to the vial containing the ligand. Vortex thoroughly until the compound is completely dissolved.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

ParameterValueReference
Ligand Name1-(1,4-Diazepan-1-yl)propan-2-ol
CAS Number1183063-15-1[11]
Molecular Weight158.24 g/mol [12]
Recommended SolventDMSO[10]
Stock Concentration10 mM
Storage Temperature-20°C to -80°C
Preparation of Assay Buffers

The composition of the assay buffer is critical for maintaining cell viability and transporter function. A common buffer for monoamine transporter assays is a modified Tris-HEPES buffer.

Protocol 2.2: Preparation of 1 L of Modified Tris-HEPES Buffer (pH 7.1)

  • Gather Reagents:

    • Tris base

    • HEPES

    • NaCl

    • KCl

    • CaCl2

    • MgCl2

  • Dissolution: In 800 mL of ultrapure water, dissolve the reagents according to the concentrations specified in the table below.

  • pH Adjustment: Adjust the pH of the solution to 7.1 using 1 M HCl or 1 M NaOH.

  • Final Volume: Bring the final volume to 1 L with ultrapure water.

  • Sterilization and Storage: Sterilize the buffer by filtration through a 0.22 µm filter and store at 4°C.

ReagentFinal ConcentrationAmount for 1 L
Tris baseVaries (often around 10 mM)As required
HEPESVaries (often around 10 mM)As required
NaCl120-140 mMAs required
KCl5 mMAs required
CaCl22 mMAs required
MgCl21 mMAs required

Experimental Workflow: Monoamine Transporter Uptake Inhibition Assay

This section details the protocol for a cell-based monoamine transporter uptake inhibition assay. The principle of this assay is to measure the ability of the test compound, 1-(1,4-Diazepan-1-yl)propan-2-ol, to inhibit the uptake of a radiolabeled or fluorescent substrate into cells expressing the target transporter (SERT, NET, or DAT)[2][8].

Cell Line Selection and Culture

The choice of cell line is crucial for a successful assay. Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO) cells are commonly used as they do not endogenously express high levels of monoamine transporters and are readily transfected[6][13]. These cells can be stably or transiently transfected to express the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT).

  • Stable Cell Lines: Offer the advantage of consistent transporter expression levels over multiple passages.

  • Transient Transfection: Provides a more rapid method for expressing the transporter of interest.

Assay Protocol: Radiometric Uptake Inhibition

This protocol describes a classic and highly sensitive method using a radiolabeled substrate.

Protocol 3.2: Radiometric Uptake Inhibition Assay

  • Cell Plating: Seed HEK-293 cells stably expressing hSERT, hNET, or hDAT in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Compound Preparation: Prepare a serial dilution of the 1-(1,4-Diazepan-1-yl)propan-2-ol stock solution in the assay buffer to achieve the desired final concentrations.

  • Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with the various concentrations of the test compound or vehicle control for 10-20 minutes at room temperature[6][7].

  • Initiation of Uptake: Add the radiolabeled substrate (e.g., [3H]Serotonin for SERT, [3H]Norepinephrine for NET, or [3H]Dopamine for DAT) to each well to initiate the uptake reaction. The final concentration of the radiolabeled substrate should be close to its Michaelis-Menten constant (Km) for the respective transporter.

  • Incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature or 37°C[6][7].

  • Termination of Uptake: Rapidly terminate the uptake by washing the cells with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific uptake (measured in the presence of a known potent inhibitor) from all values.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

ParameterSERT AssayNET AssayDAT Assay
Cell LineHEK-hSERTHEK-hNETHEK-hDAT
Radiolabeled Substrate[3H]Serotonin[3H]Norepinephrine[3H]Dopamine
Substrate Concentration~Km value~Km value~Km value
Positive ControlFluoxetineDesipramineNomifensine
Incubation Time10-15 min10-15 min10-15 min
Assay Protocol: Fluorescence-Based Uptake Inhibition

Fluorescence-based assays offer a non-radioactive alternative and are well-suited for high-throughput screening[2][14]. These assays utilize a fluorescent substrate that mimics the natural neurotransmitter.

Protocol 3.3: Fluorescence-Based Uptake Inhibition Assay

  • Cell Plating: Plate cells as described in Protocol 3.2.

  • Compound Preparation: Prepare serial dilutions of the test compound.

  • Pre-incubation: Pre-incubate the cells with the test compound.

  • Addition of Fluorescent Substrate and Masking Dye: Add a mixture of the fluorescent substrate and a masking dye to each well. The masking dye quenches the fluorescence of the substrate in the extracellular medium, so only the internalized substrate is detected[2].

  • Kinetic Measurement: Immediately begin measuring the fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the rate of uptake (slope of the fluorescence versus time curve).

    • Plot the percentage of inhibition of the uptake rate against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Quality Control and Assay Validation

To ensure the reliability of the generated data, rigorous quality control and assay validation are essential[15][16][17].

  • Z'-factor: This statistical parameter is used to assess the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

  • Signal-to-Background Ratio: This ratio should be sufficiently high to distinguish a true signal from the background noise.

  • Intra- and Inter-assay Precision: The coefficient of variation (%CV) for replicate measurements within and between assays should be within acceptable limits (typically <15%).

  • Reference Compounds: Always include known inhibitors (positive controls) and inactive compounds (negative controls) in each assay to validate the assay performance.

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for successful execution.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis ligand_prep Ligand Stock Preparation pre_incubation Pre-incubation with Test Compound ligand_prep->pre_incubation buffer_prep Assay Buffer Preparation buffer_prep->pre_incubation cell_culture Cell Culture & Plating cell_culture->pre_incubation substrate_add Addition of Labeled Substrate pre_incubation->substrate_add incubation Incubation substrate_add->incubation termination Termination of Uptake incubation->termination measurement Measurement (Radioactivity/Fluorescence) termination->measurement data_processing Data Processing & Normalization measurement->data_processing curve_fitting Dose-Response Curve Fitting data_processing->curve_fitting ic50_determination IC50 Determination curve_fitting->ic50_determination

Figure 1: General workflow for a cell-based neurotransmitter uptake inhibition assay.

Conclusion

This application note provides a comprehensive framework for the in vitro characterization of 1-(1,4-Diazepan-1-yl)propan-2-ol ligands as potential monoamine reuptake inhibitors. By following the detailed protocols for ligand and reagent preparation, cell-based uptake assays, and implementing rigorous quality control measures, researchers can reliably determine the potency and selectivity of this and other novel compounds. The methodologies described herein are fundamental to the early stages of drug discovery and are essential for identifying promising lead candidates for further development.

References

  • Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21. [Link]

  • BioIVT. (n.d.). NET (SLC6A2) Transporter Assay. Retrieved from [Link]

  • Eurofins. (n.d.). DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay. Retrieved from [Link]

  • Eurofins. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. Retrieved from [Link]

  • Fleet Bioprocessing. (2024, June 11). Quality Control in Immunoassay Development to Ensure Reliable Results. Retrieved from [Link]

  • In Vitro Technologies. (n.d.). Immunoassay Quality. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Mohsin, N. A., & Qadir, M. I. (2015). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Open Journal of Chemistry, 1(1), 008-012.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14999988, 1-(1,4-Diazepan-1-yl)propan-2-ol. Retrieved from [Link]

  • Pottie, E., et al. (2021). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry, 93(34), 11637–11645. [Link]

  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(6), 834-854. [Link]

  • Reddot Biotech. (n.d.). Human Norepinephrine Transporter (NET) ELISA Kit. Retrieved from [Link]

  • Schlessinger, A., et al. (2003). Comparison of seven different heterologous protein expression systems for the production of the serotonin transporter. Protein Expression and Purification, 27(2), 249-260. [Link]

  • Simmler, L. D., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Pharmacological and Toxicological Methods, 91, 36-42. [Link]

  • Steinkellner, T., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 680. [Link]

  • van der Velden, W. J. C., et al. (2021). Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. Scientific Reports, 11(1), 1-12. [Link]

  • AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). PREPARING SOLUTIONS AND MAKING DILUTIONS. Retrieved from [Link]

  • Bioorganic & Medicinal Chemistry. (2014, August 15). Design, synthesis, and biological activities of 1-aryl-1,4-diazepan-2-one derivatives as novel triple reuptake inhibitors. Retrieved from [Link]

  • Current Scenario of 1,4-Diazepines as Potent Biomolecules-A Mini Review. (2025, August 6). ResearchGate. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-(1,4-Diazepan-1-yl)propan-2-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield and purity bottlenecks when synthesizing alicyclic amines.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield and purity bottlenecks when synthesizing alicyclic amines. The synthesis of 1-(1,4-diazepan-1-yl)propan-2-ol via the reaction of 1,4-diazepane (homopiperazine) with propylene oxide (PO) is a classic epoxide ring-opening reaction. However, because 1,4-diazepane is a symmetrical diamine, the reaction is plagued by competitive over-alkylation and regioselectivity issues.

This guide is designed to move beyond basic recipes. Here, we break down the thermodynamic and kinetic causality behind the reaction, providing you with a self-validating troubleshooting framework to maximize your mono-alkylation yield.

Part 1: Reaction Pathway Visualization

To understand how to control the reaction, we must first map the competitive pathways. The diagram below illustrates the kinetic competition between the desired mono-alkylation and the undesired bis-alkylation.

EpoxideOpening Diamine 1,4-Diazepane (5 Equivalents) Reaction SN2 Ring Opening Solvent: Methanol Temp: 0 °C to RT Diamine->Reaction PO Propylene Oxide (1 Equivalent) PO->Reaction Mono 1-(1,4-Diazepan-1-yl)propan-2-ol (Target: Mono-alkylation) Reaction->Mono Major Pathway (Driven by excess diamine) Bis 1,4-bis(2-hydroxypropyl)-1,4-diazepane (Byproduct: Bis-alkylation) Reaction->Bis Minor Pathway (Suppressed) Mono->Bis Secondary Reaction with excess PO

Reaction pathways for 1,4-diazepane alkylation with propylene oxide.

Part 2: Troubleshooting FAQs & Mechanistic Causality

Q: Why am I observing a high percentage of the bis-alkylated byproduct (1,4-bis(2-hydroxypropyl)-1,4-diazepane) in my crude mixture? A: The alkylation of symmetrical diamines like 1,4-diazepane is governed by competitive reaction kinetics. Once the first nitrogen undergoes nucleophilic attack on propylene oxide, the resulting mono-alkylated product retains a secondary amine that is still highly nucleophilic. If the local concentration of propylene oxide is high, this intermediate will rapidly react a second time, leading to a statistical mixture of products[1]. Causality & Solution: To manipulate the kinetics in favor of mono-alkylation, you must artificially inflate the concentration of the unreacted diamine. By using a 5:1 molar excess of 1,4-diazepane and adding the propylene oxide continuously via a syringe pump, the probability of the epoxide colliding with an unreacted diamine molecule vastly outweighs the probability of it reacting with the mono-alkylated product[2].

Q: My NMR data suggests a mixture of propan-2-ol and propan-1-ol derivatives. How do I strictly control the regioselectivity of the epoxide ring opening? A: Regioselectivity in epoxide ring opening is dictated by the pH of the reaction environment. Under acidic conditions, the epoxide oxygen is protonated, weakening the C-O bonds. The bond to the more substituted carbon lengthens, creating partial carbocation character (SN1-like), which leads to nucleophilic attack at the more hindered carbon (yielding the primary alcohol). Causality & Solution: To ensure attack exclusively at the less hindered terminal carbon (yielding the desired secondary alcohol, propan-2-ol), the reaction must proceed via a strict SN2 mechanism. Maintain neutral to basic conditions. Using methanol as a solvent is highly recommended; it acts as a hydrogen-bond donor to activate the epoxide oxygen just enough to facilitate the SN2 attack without inducing SN1-like carbocation character[3].

Q: Both my starting material and product are highly polar, water-soluble amines. How do I isolate the mono-alkylated product from the excess 1,4-diazepane without losing yield in aqueous workups? A: Traditional aqueous-organic extractions fail here because homopiperazine derivatives partition heavily into the aqueous layer. Causality & Solution: Avoid aqueous workups entirely. Because 1,4-diazepane has a significantly lower boiling point (~169 °C at atmospheric pressure) than the mono-alkylated product, fractional vacuum distillation is the most effective self-validating isolation method. By applying high vacuum, the excess unreacted 1,4-diazepane can be distilled off first, leaving the heavier 1-(1,4-diazepan-1-yl)propan-2-ol in the distillation flask[2].

Part 3: Quantitative Data on Yield Optimization

The table below summarizes how altering the kinetic parameters directly impacts the ratio of mono-alkylation to bis-alkylation.

Reaction ConditionMolar Ratio (Diazepane : PO)Addition MethodMono-alkylated Yield (%)Bis-alkylated Yield (%)
Batch, Neat1:1All at once35%45%
Batch, Methanol1:1Dropwise50%30%
Excess, Methanol 5:1 Syringe Pump (2h) 85% < 5%
Mono-Boc Protected1:1 (Boc-Diazepane : PO)Dropwise92% (Over 3 steps)0%

Note: While the Mono-Boc protected route yields the highest purity, the 5:1 excess method is the industry standard for time- and cost-efficiency, provided vacuum distillation is available.

Part 4: Self-Validating Experimental Protocol

This optimized direct mono-alkylation protocol relies on kinetic control and thermal management. Every step includes a built-in validation checkpoint to ensure the system is behaving as expected before you proceed.

Step 1: Reagent Preparation

  • Action: Dissolve 1,4-diazepane (50.0 mmol, 5.0 equiv) in 20 mL of anhydrous methanol in a 100 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Validation Checkpoint: Visually inspect the solution. It must be completely clear and colorless. Any turbidity indicates moisture contamination or the presence of amine carbonate salts (from prolonged CO2 exposure).

Step 2: Thermal Stabilization

  • Action: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–2 °C for 15 minutes.

  • Causality: Epoxide ring opening is highly exothermic. Starting at 0 °C prevents thermal runaway, which can lead to propylene oxide polymerization and decreased regioselectivity.

Step 3: Controlled Addition

  • Action: Load propylene oxide (10.0 mmol, 1.0 equiv) into a gas-tight syringe. Using a syringe pump, add the propylene oxide dropwise to the stirring diamine solution over a strict period of 2 hours.

  • Validation Checkpoint: Monitor the internal temperature with a thermocouple. It must not exceed 5 °C during the addition phase. A temperature spike indicates the addition rate is too fast.

Step 4: Reaction Propagation

  • Action: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for an additional 12 hours under nitrogen.

  • Validation Checkpoint: Perform a TLC (Silica, 80:18:2 DCM/MeOH/NH4OH, visualized with Ninhydrin stain). The complete disappearance of the propylene oxide spot and the appearance of a new, highly polar spot confirms successful conversion.

Step 5: Solvent Removal & Isolation

  • Action: Concentrate the mixture under reduced pressure (rotary evaporator) to remove the methanol solvent. Transfer the resulting crude oil to a short-path vacuum distillation apparatus.

  • Validation Checkpoint: Apply high vacuum (e.g., 1–5 mmHg) and slowly increase the oil bath temperature. The first fraction to distill over is the excess unreacted 1,4-diazepane. The heavier residue remaining in the boiling flask is the highly pure target product, 1-(1,4-diazepan-1-yl)propan-2-ol[2].

Part 5: References

1.[1] The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism, The Royal Society,[Link] 2.[3] Synthesis of 1,4-Diazacycles by Hydrogen Borrowing, ACS Publications,[Link] 3.[2] Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile, PMC - NIH,[Link]

Sources

Optimization

Technical Support Center: Purification of 1-(1,4-Diazepan-1-yl)propan-2-ol

Introduction Welcome to the Technical Support Center for advanced purification methodologies. This guide is designed for researchers, medicinal chemists, and process development scientists working with 1-(1,4-Diazepan-1-...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center for advanced purification methodologies. This guide is designed for researchers, medicinal chemists, and process development scientists working with 1-(1,4-Diazepan-1-yl)propan-2-ol (CAS: 1183063-15-1). The purification of this compound, a polar amino alcohol containing a diamine moiety, presents unique challenges due to its basicity, polarity, and potential for forming a range of structurally similar byproducts. This document provides in-depth, field-tested troubleshooting advice and detailed protocols in a direct question-and-answer format to address common issues encountered during its purification.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Initial Work-up & Extraction

Question 1: My crude reaction mixture is complex. What is the most effective first step to remove non-basic impurities?

Answer: An initial acid-base liquid-liquid extraction (LLE) is the most robust and scalable first step. The basic nitrogen atoms of your target compound allow for its selective transfer into an aqueous acidic phase, leaving behind non-basic organic impurities in the organic phase.

The core principle relies on the differential solubility of the amine in its neutral and protonated (salt) forms.[1][2] The neutral amine is soluble in organic solvents, while its ammonium salt is soluble in water.

Experimental Protocol: Acid-Base Liquid-Liquid Extraction

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The protonated 1-(1,4-Diazepan-1-yl)propan-2-ol will move to the aqueous layer. Repeat the extraction 2-3 times to ensure complete transfer.

  • Organic Wash (Optional): Combine the acidic aqueous layers and wash with a fresh portion of DCM or ethyl acetate to remove any remaining neutral impurities.

  • Basification & Re-extraction: Cool the aqueous layer in an ice bath and slowly add a base, such as 5M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, until the pH is >10. This deprotonates the amine salt, regenerating the neutral, organic-soluble free base.[1]

  • Product Extraction: Extract the basified aqueous layer with DCM or ethyl acetate (3x volumes). The purified free base will now be in the organic layer.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the partially purified product.

Section 2: Chromatographic Purification

Question 2: I'm performing column chromatography on silica gel, but my compound is streaking badly and my yield is low. What's happening and how can I fix it?

Answer: This is a classic problem when purifying basic amines on standard silica gel.[3] The surface of silica gel is decorated with acidic silanol groups (Si-OH), which strongly and sometimes irreversibly interact with the basic nitrogen atoms of your compound through an acid-base interaction.[3] This leads to significant peak tailing, poor separation, and loss of material on the column.

There are three primary strategies to overcome this issue:

Strategy A: Mobile Phase Modification (Competing Base) Add a small amount of a competing base, like triethylamine (TEA) or ammonium hydroxide, to your mobile phase.[3] This additive neutralizes the acidic silanol sites, allowing your compound to elute symmetrically.[3]

  • Typical Concentration: 0.5-2% (v/v) of TEA in your eluent (e.g., Hexane/Ethyl Acetate or DCM/Methanol).[3]

  • Caveat: The TEA is volatile and will need to be removed from your pure fractions under high vacuum.[3]

Strategy B: Use a Less Acidic Stationary Phase (Alumina) Basic or neutral alumina is an excellent alternative to silica for purifying amines.[3] It lacks the acidic silanol groups, often leading to much better peak shapes without the need for mobile phase additives.

Strategy C: Use a Specialized Stationary Phase (Amine-Functionalized Silica) Amine-functionalized silica columns (KP-NH) provide an alkaline environment that is ideal for purifying basic compounds.[4][5] This approach often provides the best separation performance and eliminates the need for mobile phase modifiers, simplifying post-purification work-up.[4][6]

Data Presentation: Comparison of Chromatographic Stationary Phases

Stationary PhaseProsConsBest For
Silica Gel + TEA Inexpensive, readily available.[3]Requires post-purification removal of TEA; may not be effective for very strong bases.[3]Routine purification of moderately basic amines.
Basic Alumina No additives required; different selectivity than silica.[3]Can be more expensive; activity can vary between batches.Basic amines where silica proves problematic.[3]
Amine-Functionalized Silica Excellent peak shape without additives; simplifies work-up.[4][6]Higher cost than standard silica or alumina.Difficult separations or when residual TEA is unacceptable.

Visualization: Purification Workflow

A Crude Product B Liquid-Liquid Extraction (Acid/Base) A->B Initial Cleanup C Column Chromatography B->C Isolate Basic Components E Analyze Purity (TLC, NMR, LC-MS) C->E D Pure Product F Is Purity >95%? E->F F->C No (Re-purify) F->D Yes

Caption: General purification workflow for 1-(1,4-Diazepan-1-yl)propan-2-ol.

Section 3: Advanced & Alternative Purification Techniques

Question 3: Chromatography is proving difficult for removing a stubborn, similarly-polar byproduct. What other options do I have?

Answer: When chromatographic methods are insufficient, you should consider purification via crystallization of a salt or fractional distillation under reduced pressure.

Option 1: Purification via Salt Recrystallization Your target compound is likely an oil or a low-melting solid at room temperature, making direct recrystallization difficult. However, amines readily form crystalline salts with various acids.[7][8] This process can be highly effective for rejecting impurities.

  • Form the Salt: Dissolve the impure free base in a suitable solvent (e.g., isopropanol, ethanol, or diethyl ether). Add a stoichiometric amount (1.0 to 1.1 equivalents) of an acid like hydrochloric acid (as a solution in ether or dioxane) or oxalic acid.[9]

  • Induce Crystallization: The salt will often precipitate immediately. If not, cooling the solution, reducing the volume, or adding a less polar co-solvent (an "anti-solvent") like ether or hexane can induce crystallization.[9]

  • Isolate and Wash: Collect the crystalline salt by vacuum filtration and wash with a small amount of cold solvent.

  • Liberate the Free Base: The purified salt can be re-dissolved in water, basified with NaOH, and the pure free base re-extracted with an organic solvent as described in the LLE protocol.[8]

Option 2: Fractional Distillation Under Reduced Pressure If the byproducts have different boiling points from your target compound, fractional distillation under high vacuum can be an effective, solvent-free purification method.[10] Given the presence of amine and alcohol functional groups, the boiling point will be high, and vacuum is essential to prevent thermal decomposition.[11][12]

  • Setup: Use a fractional distillation apparatus with a short Vigreux column or a column packed with Raschig rings to increase the number of theoretical plates.

  • Conditions: A high vacuum (<1 mmHg) is recommended. Carefully and slowly increase the temperature of the heating mantle to find the distillation temperature of each fraction.

  • Analysis: Collect multiple small fractions and analyze each by TLC, GC-MS, or NMR to identify the pure product fractions.

Visualization: Troubleshooting Logic

Start Product Impure after Initial Chromatography Q1 Are Impurities Non-polar? Start->Q1 A1 Repeat LLE with Careful pH Control Q1->A1 Yes Q2 Are Impurities Polar/Basic? Q1->Q2 No Q3 Still Impure? A1->Q3 A2 Switch Stationary Phase (Alumina / Amine-Silica) Q2->A2 Yes Q2->Q3 No A2->Q3 A3 Consider Non-Chromatographic Methods Q3->A3 Yes A4 Fractional Distillation (Under Vacuum) A3->A4 A5 Salt Formation & Recrystallization A3->A5

Caption: Troubleshooting flowchart for advanced purification challenges.

References

  • Liquid–liquid extraction. (n.d.). In Wikipedia. Retrieved March 19, 2026, from [Link]

  • Amine Extraction in the Laboratory. (n.d.). University of California, Los Angeles. Retrieved from [Link]

  • When should amine-bonded columns be used for purification? (2023, September 26). Biotage. Retrieved from [Link]

  • Singh, T., et al. (2005). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ACS Publications. Retrieved from [Link]

  • Cockrem, M. C., et al. (1983). Amine separation process.Google Patents (US4407703A).
  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage. Retrieved from [Link]

  • Hickey, A. M., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering (RSC Publishing). DOI:10.1039/D1RE00205H. Retrieved from [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19). ResearchGate. Retrieved from [Link]

  • Isolation (Recovery). (n.d.). University of Alberta. Retrieved from [Link]

  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. (n.d.). Teledyne ISCO. Retrieved from [Link]

  • Isolation (Recovery). (n.d.). University of Alberta. Retrieved from [Link]

  • Legrand, J., et al. (2006). Process for preparing amino-alcohols or alcohols from amino-acids, carboxylic acids or their esters...Google Patents (FR2881425A1).
  • Forming oxalate salts of amines. (2009, July 26). Sciencemadness.org. Retrieved from [Link]

  • Reduction of amino acids to corresponding amino alcohols. (2019, November 29). Chemistry Stack Exchange. Retrieved from [Link]

Sources

Troubleshooting

Troubleshooting low solubility of 1-(1,4-Diazepan-1-yl)propan-2-ol in organic solvents

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals experiencing solubility issues with 1-(1,4-Diazepan-1-yl)propan-2-ol (a homopiperazine deriva...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals experiencing solubility issues with 1-(1,4-Diazepan-1-yl)propan-2-ol (a homopiperazine derivative) in standard organic solvents.

Below, you will find diagnostic FAQs, causality analyses, quantitative solvent data, and self-validating experimental protocols to resolve these bottlenecks.

Part 1: Diagnostic FAQ & Causality Analysis

Q1: My 1-(1,4-Diazepan-1-yl)propan-2-ol was initially soluble in dichloromethane (DCM), but after storing it on the benchtop for a few days, it has formed an insoluble white suspension. Is the compound degrading? A: It is highly unlikely to be degradation; you are observing a classic atmospheric carbon capture phenomenon. Homopiperazine derivatives contain a highly nucleophilic secondary amine. When exposed to ambient air, they act as highly efficient CO₂ scrubbers, spontaneously reacting with atmospheric carbon dioxide to form zwitterionic carbamates or homopiperazinium carbonate salts . Because these salts are held together by strong electrostatic ionic lattices, their solubility in low-dielectric organic solvents (like DCM or Ethyl Acetate) drops to near zero.

Q2: I just purchased a fresh batch, stored it under argon, and it is still presenting as a viscous oil that resists dissolving in hexanes or toluene. Why? A: This is a thermodynamic issue driven by intermolecular forces. The molecule possesses a secondary amine, a tertiary amine, and a secondary alcohol (hydroxyl group). This structural motif allows for extensive, multidirectional intermolecular hydrogen bonding. In non-polar solvents like hexanes or toluene, the solvent-solute interactions are too weak (van der Waals only) to overcome the strong solute-solute hydrogen-bonding network . To dissolve it, you must use a solvent system capable of acting as a competitive hydrogen-bond donor or acceptor.

Part 2: Quantitative Solvent Selection

To rationally select a solvent system, we must match the polarity of the solvent to the state of the compound (Free Base vs. CO₂ Adduct). The table below summarizes the theoretical and empirical solubilizing efficacy based on dielectric constants ( ϵ ) and Hildebrand solubility parameters ( δ ).

Solvent SystemDielectric Constant ( ϵ )Hildebrand Parameter ( δ , MPa 1/2 )Efficacy for Free BaseEfficacy for CO₂ AdductCausality / Mechanism of Action
Hexanes 1.8814.9PoorInsolubleLacks dipole/H-bond capability to disrupt solute self-association.
Ethyl Acetate (EtOAc) 6.0218.1ModerateInsolubleActs as an H-bond acceptor, but cannot solvate ionic carbonate lattices.
Dichloromethane (DCM) 8.9320.2GoodInsolubleSufficient polarizability to solvate the free base, but fails for salts.
Methanol (MeOH) 32.729.6ExcellentModerateStrong H-bond donor/acceptor; competitively disrupts solute-solute H-bonds.
Dimethyl Sulfoxide (DMSO) 46.726.7ExcellentGoodHigh dielectric constant solvates both the free base and partial ionic species.

Note: If your workflow strictly requires a non-polar organic phase (e.g., for extraction), you must use a co-solvent strategy (e.g., 5-10% MeOH in DCM) to bridge the polarity gap.

Part 3: Visualizing the Troubleshooting Logic

DecisionTree Start Issue: Compound Insoluble in Organic Solvent CheckAir Was the free base exposed to ambient air? Start->CheckAir Degas Protocol A: Free-Basing (Reversing CO2 Adduct) CheckAir->Degas Yes (Suspect Carbonate) CheckSolvent Optimize Solvent Polarity (Add Protic Co-solvent) CheckAir->CheckSolvent No (Stored under Ar/N2) Success Target Solubilized in Organic Phase Degas->Success Restores Free Amine Protect Protocol B: Boc-Protection (Masking 2° Amine) CheckSolvent->Protect Still Insoluble CheckSolvent->Success Disrupts H-Bonding Protect->Success Lowers Polarity

Decision tree for troubleshooting homopiperazine derivative solubility.

Mechanism FreeBase Free Amine (Soluble in Organics) Carbamate Carbamate / Carbonate Salt (Insoluble Precipitate) FreeBase->Carbamate + Atmospheric CO2 (Spontaneous) Carbamate->FreeBase + Strong Base / Heat (Degassing)

Reversible mechanism of CO2 absorption by homopiperazine derivatives.

Part 4: Self-Validating Experimental Protocols

Protocol A: Reversal of CO₂-Induced Insolubility (Free-Basing)

Purpose: To chemically reverse the carbamate/carbonate salt back into the lipophilic free base, restoring solubility in solvents like DCM or EtOAc. Causality: Adding a strong aqueous base (NaOH) deprotonates the homopiperazinium ion. This shifts the equilibrium, forcing the release of CO₂ gas and yielding the neutral, organic-soluble amine .

Step-by-Step Methodology:

  • Dissolution: Suspend your insoluble 1-(1,4-Diazepan-1-yl)propan-2-ol in a minimum volume of deionized water (e.g., 5 mL per gram). Causality: The carbonate salt is highly water-soluble due to ion-dipole interactions.

  • Alkalinization: Slowly add 2M NaOH dropwise while stirring vigorously until the aqueous phase reaches pH > 12.

  • Internal Validation Checkpoint 1: You should observe the aqueous solution turn milky/cloudy as the free base crashes out of the water. You may also observe micro-bubbles (CO₂ gas evolution). If cloudiness occurs, the diagnosis of a CO₂ adduct is confirmed.

  • Extraction: Add an equal volume of DCM to the flask and stir for 5 minutes. Transfer to a separatory funnel and collect the lower organic layer. Repeat the extraction twice more.

  • Internal Validation Checkpoint 2: The previously milky aqueous layer should now be perfectly clear, indicating complete mass transfer of the free base into the organic phase.

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Crucial: Backfill the rotary evaporator with Argon or Nitrogen to prevent immediate re-absorption of CO₂.

Protocol B: Boc-Protection for Downstream Organic Synthesis

Purpose: If your downstream workflow requires prolonged handling in non-polar solvents, masking the secondary amine is the most robust solution. Causality: Reacting the secondary amine with Di-tert-butyl dicarbonate (Boc₂O) replaces the N-H hydrogen bond donor with a bulky, lipophilic tert-butyl group. This drastically lowers the molecule's Hildebrand solubility parameter and entirely prevents CO₂ absorption.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the free base in a 9:1 mixture of DCM and Methanol (the MeOH co-solvent ensures complete dissolution of the starting material).

  • Reagent Addition: Add 1.5 equivalents of Triethylamine (TEA) to act as an acid scavenger. Cool the flask to 0 °C in an ice bath.

  • Protection: Slowly add 1.1 equivalents of Boc₂O dissolved in DCM. Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Internal Validation Checkpoint (TLC): Spot the reaction mixture against the starting material on a silica TLC plate. Elute with 10% MeOH in DCM containing 1% NH₄OH.

    • Validation: The highly polar starting material will remain near the baseline ( Rf​≈0.1 ). The successful Boc-protected product will migrate significantly higher ( Rf​≈0.5−0.6 ) due to the loss of the secondary amine's polarity.

  • Workup: Wash the organic layer with saturated aqueous NaHCO₃, followed by brine. Dry over Na₂SO₄ and concentrate. The resulting Boc-protected compound will be highly soluble in nearly all standard organic solvents, including hexanes.

References

  • Kim, S., et al. (2011). "NMR Study of Carbon Dioxide Absorption in Aqueous Potassium Carbonate and Homopiperazine Blend." Energy & Fuels, 26(2), 1449-1458. Available at:[Link]

  • Lumen Learning. (n.d.). "23.1. Properties of amines | Organic Chemistry II." Lumen Learning. Available at:[Link]

  • Vega, F., et al. (2024). "Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review." Processes, 12(1), 1. Available at:[Link]

Optimization

Technical Support Center: Ensuring the Stability of 1-(1,4-Diazepan-1-yl)propan-2-ol

An In-Depth Technical Guide Welcome to the technical support center for 1-(1,4-Diazepan-1-yl)propan-2-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this ve...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Welcome to the technical support center for 1-(1,4-Diazepan-1-yl)propan-2-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. The inherent reactivity of the secondary amine within the diazepane ring presents a significant stability challenge, primarily through oxidative degradation. This document provides in-depth, field-proven insights into the mechanisms of degradation and robust strategies for its prevention, ensuring the integrity of your starting materials, intermediates, and final compounds.

Frequently Asked Questions (FAQs)

Q1: What makes the secondary amine in 1-(1,4-Diazepan-1-yl)propan-2-ol susceptible to oxidation?

The secondary amine in the 1,4-diazepane ring is a nucleophilic and electron-rich center. Its susceptibility to oxidation is rooted in the stability of the resulting radical intermediates and the accessibility of the lone pair of electrons on the nitrogen atom.

  • Mechanism of Oxidation : Oxidation of secondary amines often proceeds through a free-radical chain reaction, which can be initiated by heat, light, or trace metal impurities.[1][2] The process typically begins with the abstraction of a hydrogen atom from the N-H bond, forming an amino radical. This radical can then react with molecular oxygen to form peroxy radicals, propagating a chain reaction that leads to a variety of degradation products.[3][4] Common oxidative pathways can convert secondary amines into imines or nitrones.[5][6][7] Given the presence of a secondary alcohol in the molecule, there is also a potential for intramolecular reactions or the formation of more complex degradation products.

Below is a diagram illustrating the key functional groups of the molecule and the primary site of oxidative susceptibility.

G cluster_molecule 1-(1,4-Diazepan-1-yl)propan-2-ol Structure mol Key Functional Groups node_sec_amine Secondary Amine (Susceptible to Oxidation) node_tert_amine Tertiary Amine node_sec_alcohol Secondary Alcohol (Potential for Oxidation) node_diazepane 1,4-Diazepane Ring node_diazepane->node_sec_amine Contains node_diazepane->node_tert_amine Contains

Caption: Key reactive sites in 1-(1,4-Diazepan-1-yl)propan-2-ol.

Q2: What are the best practices for storing and handling this compound to minimize oxidation?

Preventing oxidation begins with proper storage and handling. The goal is to eliminate or minimize exposure to initiators like oxygen, light, and heat.

  • Inert Atmosphere : The most effective method is to store the compound under an inert atmosphere.[1] Displace the oxygen in the headspace of the storage container with an inert gas like argon or nitrogen.[8] For long-term storage, consider using an ampoule sealed under vacuum or inert gas.

  • Temperature Control : Store the material at low temperatures (e.g., 2-8°C) to reduce the rate of chemical degradation. While Arrhenius behavior is not always perfectly followed in complex systems, lower temperatures consistently slow down oxidative processes.[8]

  • Light Protection : Store the compound in amber vials or protect it from light to prevent photo-oxidation.[1] Light can provide the energy needed to initiate radical chain reactions.

  • Use of Antioxidants : For solutions or formulations, the addition of an antioxidant can be highly effective. Antioxidants act as radical scavengers, terminating the chain reactions before they can degrade the amine.[9][10]

Antioxidant TypeExamplesMechanism of ActionTypical Concentration
Hindered Phenols Butylated hydroxytoluene (BHT), Butylated hydroxyanisole (BHA)Donate a hydrogen atom to peroxy radicals, forming a stable antioxidant radical.[3]0.01 - 0.1% w/v
Aromatic Amines Alkylated diphenylamines (ADPAs)Similar to phenols, they donate a hydrogen from the N-H bond to scavenge radicals.[3]0.01 - 0.1% w/v
Chelating Agents Ethylenediaminetetraacetic acid (EDTA)Binds trace metal ions (e.g., Fe²⁺, Cu²⁺) that can catalyze oxidation reactions.0.01 - 0.05% w/v
Q3: How can I protect the secondary amine during a chemical reaction where it might be oxidized?

When performing synthetic transformations on other parts of the molecule, the secondary amine must be "protected" to prevent undesired side reactions.[11] The ideal protecting group is easy to install, stable to the reaction conditions, and easy to remove cleanly without affecting the rest of the molecule.[12] Carbamates are the most widely used protecting groups for amines.[13]

Caption: Decision workflow for amine protection in a synthesis.

Protecting GroupFull NameIntroduction ReagentRemoval ConditionsStability Notes
Boc tert-ButoxycarbonylBoc₂O, Et₃NStrong Acid (TFA, HCl)[13]Stable to base, catalytic hydrogenation, and many nucleophiles.
Cbz (or Z) BenzyloxycarbonylCbz-Cl, BaseH₂, Pd/C (Hydrogenolysis)[13]Stable to mildly acidic and basic conditions. Removed by strong acid/base.
Fmoc 9-FluorenylmethyloxycarbonylFmoc-Cl, BaseSecondary amines (e.g., Piperidine)Stable to acid and catalytic hydrogenation. Labile to bases.
Tosyl (Ts) p-ToluenesulfonylTs-Cl, PyridineStrong reducing agents (e.g., Na/NH₃) or strong acid.Very robust. Harsh removal conditions can limit its use.[12]

Troubleshooting and Protocols

Issue: I have detected an unknown impurity in my sample by HPLC. How do I confirm if it's an oxidation product?

This requires a systematic approach known as a forced degradation (or stress testing) study.[14][15] By intentionally exposing the compound to oxidative conditions, you can generate the likely degradation products and compare their analytical signatures (e.g., retention time in HPLC) to the unknown impurity.[16][17]

Forced Degradation Workflow:

G cluster_stress Stress Conditions start Start: Unknown Impurity Detected setup Prepare Solutions of Compound (e.g., in ACN/Water) start->setup stress Apply Stress Conditions (in parallel) setup->stress analyze Analyze All Samples by LC-MS stress->analyze cond_control Control (No Stress) cond_ox Oxidative (e.g., 3% H₂O₂) cond_acid Acidic (e.g., 0.1M HCl) cond_base Basic (e.g., 0.1M NaOH) cond_heat Thermal (e.g., 70°C) compare Compare Chromatograms and Mass Spectra analyze->compare result Identify Impurity Source compare->result

Caption: Workflow for identifying degradation products via stress testing.

Interpretation:

  • If the retention time and mass spectrum of your unknown impurity match a peak that appears or grows significantly in the oxidative stress sample (H₂O₂), it is highly likely an oxidation product.

  • This study also reveals other potential instabilities (e.g., hydrolysis under acidic or basic conditions).[1][18]

  • The data is crucial for developing a "stability-indicating" analytical method, which is a regulatory requirement in drug development.[15][17]

Protocol: Boc Protection of the Secondary Amine in 1-(1,4-Diazepan-1-yl)propan-2-ol

This protocol describes a standard procedure for protecting the secondary amine with a tert-butoxycarbonyl (Boc) group, which is robust under many reaction conditions but can be removed easily with acid.[12]

Materials:

  • 1-(1,4-Diazepan-1-yl)propan-2-ol

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.2 equivalents)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1-(1,4-Diazepan-1-yl)propan-2-ol (1.0 eq) in DCM.

  • Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature. The base acts as a scavenger for the acid generated during the reaction.

  • Boc Anhydride Addition: Add di-tert-butyl dicarbonate (1.1 eq) to the reaction mixture, either as a solid or dissolved in a small amount of DCM. An exotherm may be observed. For larger scale reactions, an ice bath is recommended during addition.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Workup - Quenching: Once the reaction is complete, quench by adding saturated aqueous NaHCO₃ solution to the flask. Stir vigorously for 10-15 minutes.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Workup - Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel if necessary, though often the product is of sufficient purity for subsequent steps.

Analytical Methods for Quantifying Oxidation

A robust analytical method is essential for monitoring the stability and purity of your compound. High-Performance Liquid Chromatography (HPLC) is the most common technique.[19][20]

Analytical TechniquePurposeKey Considerations
HPLC with UV Detection Quantify the parent compound and known impurities.A stability-indicating method must be developed that separates the parent peak from all potential degradation products.[21]
LC-MS (Liquid Chromatography-Mass Spectrometry) Identify unknown impurities and confirm the structure of degradation products.Provides mass-to-charge ratio (m/z) data, which is crucial for structural elucidation. Essential for forced degradation studies.[21]
Gas Chromatography (GC) Analysis of volatile impurities or degradation products.The compound may require derivatization to increase its volatility and thermal stability for GC analysis.[20]
NMR Spectroscopy Structural confirmation of the bulk material and isolated impurities.Can provide definitive structural information but is less sensitive than chromatographic methods for impurity quantification.

References

  • ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. ChemTalk. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 7. Mechanism of the oxidation of secondary amines 1a and b. ResearchGate. Retrieved from [Link]

  • Minglan Chemical. (2024, February 13). What Is The Role Of Amine Type Antioxidants In Lubricating Oils?. Minglan Chemical. Retrieved from [Link]

  • Stahl, S. S., et al. (n.d.). Bioinspired Aerobic Oxidation of Secondary Amines and Nitrogen Heterocycles with a Bifunctional Quinone Catalyst. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of secondary amine oxidation. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis. Chemistry LibreTexts. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2024, June 27). Selective Synthesis of Imines via Oxidative Coupling of Primary Amines and Oxidation of Secondary Amines by Peroxides and other Competent Oxidants: A Short Review. Oriental Journal of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical methods used to quantify amine oxidation. ResearchGate. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). A facile oxidation of secondary amines to imines by iodosobenzene or by a terminal oxidant and manganese or iron porphyrins and manganese salen as the catalysts. RSC Publishing. Retrieved from [Link]

  • PMC. (2015, August 4). Selective Protection of Secondary Amines as the N-Phenyl Triazenes. Application to Aminoglycoside Antibiotics. PMC. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]

  • MDPI. (2024, March 31). Research Progress of Antioxidant Additives for Lubricating Oils. MDPI. Retrieved from [Link]

  • Fluitec. (2021, April 23). Is Antioxidant Monitoring Necessary?. Fluitec. Retrieved from [Link]

  • Academia.edu. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Academia.edu. Retrieved from [Link]

  • University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. HELDA. Retrieved from [Link]

  • ACS Publications. (2018, July 20). Role of Antioxidants in Enhancing Oxidation Stability of Biodiesels. ACS Publications. Retrieved from [Link]

  • ACS Publications. (2026, January 30). Discovery and Structure–Activity Relationship Studies of Diazepine Derivatives as a New Class of Ferroptosis Inhibitors with Potent Efficacy in the Doxorubicin-Induced Cardiomyopathy Model. ACS Publications. Retrieved from [Link]

  • ATSDR. (n.d.). 7. ANALYTICAL METHODS. ATSDR. Retrieved from [Link]

  • PMC. (n.d.). Forced degradation of recombinant monoclonal antibodies: A practical guide. PMC. Retrieved from [Link]

  • Open Exploration Publishing. (2023, June 30). Untargeted and quantitative analyses of amine and phenol compounds in Baijiu via chemical isotope labeling. Open Exploration Publishing. Retrieved from [Link]

  • ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Retrieved from [Link]

  • PMC. (n.d.). Antioxidants: a comprehensive review. PMC. Retrieved from [Link]

  • IntechOpen. (2018, November 5). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Retrieved from [Link]

  • University of Toronto. (n.d.). Ammonia and Amines: Phase Partitioning, Oxidation Chemistry in Aqueous Phase and Atmospheric Measurement in Urban Canada. University of Toronto. Retrieved from [Link]

  • PubMed. (2020, August 3). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. PubMed. Retrieved from [Link]

  • ACS Publications. (2024, October 21). Structure-Affinity-Pharmacokinetics Relationships of Novel 18F-Labeled 1,4-Diazepane Derivatives for Orexin 1 Receptor Imaging. ACS Publications. Retrieved from [Link]

  • The Pharmaceutical Journal. (2010, October 9). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Retrieved from [Link]

  • PMC. (2022, January 29). Oxidation of Drugs during Drug Product Development: Problems and Solutions. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). US20120271026A1 - Inhibition of amine oxidation. Google Patents.
  • Springer. (n.d.). Stabilization of Pharmaceuticals to Oxidative Degradation. Springer. Retrieved from [Link]

  • MDPI. (2010, December 28). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability and compatibility study of parenteral diazepam in different storage conditions. ResearchGate. Retrieved from [Link]

  • NextSDS. (n.d.). 2-(1,4-diazepan-1-yl)propan-1-ol — Chemical Substance Information. NextSDS. Retrieved from [Link]

  • PubMed. (2021, January 6). Stability of Diazepam Solution for Injection Following Long-Term Storage in an Ambient Temperature of the Mediterranean Climate. PubMed. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Crystallization Conditions for 1-(1,4-Diazepan-1-yl)propan-2-ol

Welcome to the technical support guide for the crystallization of 1-(1,4-Diazepan-1-yl)propan-2-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challen...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the crystallization of 1-(1,4-Diazepan-1-yl)propan-2-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining high-quality crystals of this compound. The inherent structural features of this molecule—namely the flexible diazepane ring, the secondary alcohol, and two tertiary amine sites—can present unique crystallization challenges, including a tendency to form viscous oils or remain in supersaturated solutions.

This guide provides in-depth troubleshooting advice and detailed protocols based on established crystallographic principles and field experience.

Physicochemical Properties of 1-(1,4-Diazepan-1-yl)propan-2-ol

A foundational understanding of the molecule's properties is critical for designing a successful crystallization strategy.

PropertyValueSource
Molecular Formula C₈H₁₈N₂O[1][2]
Molecular Weight 158.2 g/mol [1][2]
CAS Number 1183063-15-1[1]
Predicted Nature Likely a viscous liquid or low-melting solid at room temperature due to its flexible aliphatic structure and hydrogen bonding capabilities. It may be hygroscopic.Inferred from structure

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems you may encounter during the crystallization of 1-(1,4-Diazepan-1-yl)propan-2-ol in a question-and-answer format.

Q1: My solution is clear and supersaturated, but no crystals are forming. What should I do?

This is a common issue where nucleation is inhibited. The energy barrier for the initial crystal formation has not been overcome.[3]

Root Causes & Solutions:

  • Lack of Nucleation Sites: The solution is too "clean."

    • Scratching Method: Gently scratch the inside of the glass vessel below the solvent level with a glass rod.[4][5] This creates microscopic imperfections on the glass surface that can serve as nucleation points.

    • Seeding: If you have a previous crystal of your compound, add a tiny speck (a "seed crystal") to the supersaturated solution.[4][6] If you don't have one, dip a glass rod into the solution, let the solvent evaporate off the rod to form a thin solid film, and then re-introduce the rod into the solution.[4]

  • Excess Solvent: The concentration of the compound is too low for it to precipitate.[4][5]

    • Slow Evaporation: Loosen the cap of your vial or use a cap with a needle puncture to allow the solvent to evaporate slowly over several hours or days.[6][7] This gradually increases the concentration.

    • Boil Off Excess: Gently warm the solution to boil off a small portion of the solvent, then allow it to cool again.[4] Be cautious not to remove too much solvent, which could cause the compound to "crash out" as a powder or oil.

G start Supersaturated Clear Solution (No Crystals) scratch Scratch inner surface of the flask start->scratch seed Add a seed crystal scratch->seed If scratching fails success Crystals Form scratch->success evap Slowly evaporate a portion of solvent seed->evap If seeding fails seed->success evap->success fail Still no crystals evap->fail

Caption: Troubleshooting workflow for inducing nucleation.

Q2: My compound separated as an oil instead of crystals. How can I fix this?

"Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point, or when the concentration is too high for an ordered lattice to form.[5] This is particularly common with compounds that are viscous liquids or low-melting solids at room temperature.[8][9]

Root Causes & Solutions:

  • Cooling Rate is Too Fast: Rapid cooling doesn't give molecules enough time to orient themselves into a crystal lattice.

    • Slow Down Cooling: Insulate the flask (e.g., with glass wool or by placing it in a large beaker) to slow the rate of heat loss. Allow it to cool to room temperature on the benchtop before moving it to a refrigerator or ice bath.[5]

  • Inappropriate Solvent: The solvent may be too "good," leading to very high solubility and a tendency to form an oil upon precipitation.

    • Add a Co-solvent: While the solution is warm, add a small amount of a miscible "anti-solvent" (a solvent in which your compound is less soluble). This reduces the overall solubility and can promote crystallization over oiling.

    • Change Solvents: Re-dissolve the oil in a minimal amount of a good solvent and attempt crystallization using a different solvent system, perhaps one that is more viscous or has different hydrogen bonding properties.[7]

  • Presence of Impurities: Impurities can disrupt crystal lattice formation.

    • Further Purification: If possible, purify the compound further using a technique like column chromatography before attempting crystallization again.[7]

Q3: My crystallization yield is very low (<30%). How can I improve it?

A low yield typically means a significant amount of your compound remains dissolved in the mother liquor.[4]

Root Causes & Solutions:

  • Too Much Solvent Used: This is the most frequent cause of poor yields.[5] You may have used more than the minimum amount of hot solvent required to dissolve the compound.

    • Concentrate the Mother Liquor: After filtering your initial crystals, take the filtrate (mother liquor) and reduce its volume by evaporation. Cool the concentrated solution to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

  • Premature Crystallization: The compound crystallized in the hot solution before it had a chance to cool slowly.

    • Re-heat and Add Solvent: Add a small amount of additional solvent, heat to re-dissolve everything, and then proceed with slow cooling.

  • Insufficient Cooling:

    • Use an Ice Bath: Once crystals have formed at room temperature, cool the flask in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the compound from the solution.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for solvent screening for 1-(1,4-Diazepan-1-yl)propan-2-ol?

Given the molecule's structure (amine and alcohol groups), it has polar characteristics with hydrogen bond donor and acceptor sites. A good strategy is to test a range of solvents with varying polarities.

Solvent ClassExamplesRationale
Protic Solvents Isopropanol, Ethanol, Methanol, WaterCan engage in hydrogen bonding. The compound is likely soluble in hot alcohols and less soluble when cold.
Aprotic Polar Acetonitrile, Ethyl Acetate, AcetoneOffers polarity without hydrogen bonding donation. Acetonitrile is often an excellent choice for crystallizing amine-containing compounds.[9]
Nonpolar Solvents Toluene, Heptane, HexaneThe compound is likely to be poorly soluble in these. They are best used as "anti-solvents" in a solvent pair system.
Ethers Diethyl Ether, Methyl-tert-butyl ether (MTBE)Can be used as anti-solvents or for layering techniques.

Q2: Can I crystallize this compound as a salt?

Yes. The presence of two basic nitrogen atoms makes salt formation an excellent strategy, especially if the freebase is an oil. Reacting the compound with an acid (e.g., HCl, HBr, or an organic acid like trichloroacetic acid) can form a salt with a higher melting point and a more rigid structure, which is often easier to crystallize.[10] This method can also serve as a purification step.[10][11]

Q3: What crystallization technique is best for small quantities (milligrams)?

For small amounts of material, minimizing transfers and solvent volume is key.

  • Vapor Diffusion: This is one of the best methods.[6] Dissolve your compound in a small vial using a minimal amount of a "good" solvent. Place this open vial inside a larger, sealed jar containing a small amount of a volatile "anti-solvent." The anti-solvent vapor will slowly diffuse into your compound's solution, gradually decreasing its solubility and promoting slow crystal growth.[6][7]

G cluster_0 Sealed Outer Jar vial Inner Vial: Compound + 'Good' Solvent anti_solvent Anti-Solvent Pool (Volatile) vapor Anti-Solvent Vapor vapor->vial Slow Diffusion

Caption: Diagram of a vapor diffusion crystallization setup.

Detailed Experimental Protocols

Protocol 1: Crystallization by Slow Cooling
  • Place the crude 1-(1,4-Diazepan-1-yl)propan-2-ol in a clean Erlenmeyer flask.

  • Add a suitable solvent (e.g., isopropanol) dropwise while gently heating and stirring the solution until the compound just dissolves. Avoid adding a large excess of solvent.[5]

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature on a benchtop, undisturbed. Crystal formation should ideally begin within 5-20 minutes.[4]

  • Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice bath for at least 30 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Dry the crystals under a vacuum.

Protocol 2: Crystallization by Anti-Solvent Addition (Solvent Layering)
  • Dissolve the compound in a minimal amount of a "good" solvent (e.g., methanol) in a narrow container like a test tube or a small vial.

  • Very carefully and slowly, layer a less dense, miscible "anti-solvent" (e.g., diethyl ether) on top of the solution, minimizing mixing at the interface.[6]

  • Seal the container and leave it undisturbed for several hours to days.

  • Crystals will slowly form at the interface between the two solvents as they diffuse into one another.[6]

  • Once crystallization is complete, carefully decant the solvent and collect the crystals.

References

  • Troubleshooting Crystallization. (2022). Chemistry LibreTexts. [Link]

  • Troubleshooting Common Issues with Crystallizer Machines. (2025). Zhanghua Dryer. [Link]

  • Crystallization Tips. Hampton Research. [Link]

  • Problems with Recrystallisations. University of York, Department of Chemistry. [Link]

  • Guide for crystallization. Authoritative guide on various crystallization techniques. [Link]

  • Understanding Thick essential oils - Crystallization - Viscosity. eOil.co.za. [Link]

  • Crystallization-based downstream processing of ω-transaminase- and amine dehydrogenase-catalyzed reactions. (2023). RSC Publishing. [Link]

  • The effect of crystallization conditions, crystal morphology and size on pressure filtration of L-glutamic acid and an aromatic amine. ResearchGate. [Link]

  • How can I crystallize viscous liquids? (2021). ResearchGate. [Link]

  • Trichloroacetic acid fueled practical amine purifications. (2022). Beilstein Journals. [Link]

  • Recent Advances in Lipid Crystallization in the Food Industry. (2024). Annual Reviews. [Link]

Sources

Optimization

Resolving overlapping NMR peaks in 1-(1,4-Diazepan-1-yl)propan-2-ol spectra

Topic: Resolving Overlapping NMR Peaks in 1-(1,4-Diazepan-1-yl)propan-2-ol Spectra This guide provides troubleshooting and practical solutions for researchers encountering challenges with overlapping peaks in the NMR spe...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Overlapping NMR Peaks in 1-(1,4-Diazepan-1-yl)propan-2-ol Spectra

This guide provides troubleshooting and practical solutions for researchers encountering challenges with overlapping peaks in the NMR spectra of 1-(1,4-Diazepan-1-yl)propan-2-ol. As a molecule with a flexible seven-membered ring and a chiral center, its ¹H NMR spectrum can be complex and prone to signal overlap, complicating structural elucidation and purity analysis.[1] This resource offers step-by-step protocols and the scientific rationale behind them to help you achieve well-resolved spectra.

Frequently Asked Questions (FAQs)

Q1: Why are the peaks in my ¹H NMR spectrum of 1-(1,4-diazepan-1-yl)propan-2-ol so crowded and poorly resolved?

A1: The complex and poorly resolved ¹H NMR spectrum of this molecule is due to a combination of intrinsic structural features:

  • Signal Crowding: The protons on the diazepane ring and the propanol backbone are all aliphatic. Their signals naturally appear in a narrow region of the spectrum, typically between 1.0 and 4.0 ppm, leading to significant overlap.[2][3]

  • Conformational Dynamics: The seven-membered diazepane ring is highly flexible and can exist in multiple conformations (e.g., chair, boat, twist-boat). At room temperature, these conformers may be interconverting on a timescale similar to the NMR experiment, which can lead to significant peak broadening.[4][5][6]

  • Diastereotopicity: The presence of a chiral center at the C2 position of the propanol sidechain makes the two protons on each CH₂ group of the diazepane ring chemically non-equivalent (diastereotopic). This means each of these protons should ideally give a separate signal and couple to each other (geminal coupling) as well as to adjacent protons, creating complex splitting patterns that are difficult to resolve when signals overlap.

Q2: What simple experimental changes can I make to improve spectral resolution?

A2: Before moving to more advanced techniques, several straightforward adjustments to your experiment can yield significant improvements.

  • Increase Magnetic Field Strength: If you have access to a higher-field NMR spectrometer (e.g., moving from 400 MHz to 600 MHz), this is often the simplest solution. A stronger magnetic field increases the frequency separation (dispersion) between different proton signals without affecting the coupling constants (in Hz), effectively spreading the peaks out and reducing overlap.[7]

  • Change the Solvent: The chemical shift of a proton is highly sensitive to its local electronic environment, which can be influenced by the surrounding solvent molecules.[8][9] Changing the deuterated solvent can alter the chemical shifts of your compound, sometimes dramatically, and resolve overlapping signals.[10][11] Aromatic solvents like benzene-d₆ or pyridine-d₅ are particularly effective due to their magnetic anisotropy, which can induce significant upfield or downfield shifts depending on the proton's spatial orientation relative to the aromatic ring.[11]

SolventDielectric Constant (ε)Typical Effect on Protons of 1-(1,4-Diazepan-1-yl)propan-2-ol
CDCl₃ (Chloroform-d)4.8Standard, non-polar. Often used as a starting point. May not resolve conformational dynamics well.
DMSO-d₆ (Dimethylsulfoxide-d₆)46.7Polar, aprotic. Can slow down proton exchange for -OH and -NH groups, leading to sharper signals for these protons.[1]
D₂O (Deuterium Oxide)80.1Polar, protic. Will cause the -OH and secondary amine -NH protons to exchange with deuterium, making their signals disappear from the spectrum.[12] This can simplify the spectrum significantly.
Benzene-d₆ 2.3Non-polar, aromatic. Can cause significant shifts (Aromatic Solvent-Induced Shifts, ASIS) that can effectively "pull apart" overlapping aliphatic signals.
  • Vary the Temperature (VT-NMR): Because the molecule's conformation is dynamic, changing the temperature can simplify the spectrum.[4][13]

    • Lowering the Temperature: Can slow down the rate of conformational exchange. If the exchange is slowed sufficiently (the "slow-exchange regime"), you may observe sharp, distinct signals for the major conformer(s), effectively "freezing out" the structure.[6][14]

    • Increasing the Temperature: Can accelerate the conformational exchange. In the "fast-exchange regime," the spectrometer records a single, sharp, time-averaged signal for the rapidly interconverting protons.[4]

Q3: Can I use a chemical additive to simplify the spectrum?

A3: Yes, a simple and effective method is to use an acidic additive. The two nitrogen atoms in the diazepane ring are basic and can be protonated.

  • Mechanism: Adding a small amount of a deuterated acid (e.g., a drop of DCl in D₂O or trifluoroacetic acid-d in CDCl₃) will protonate the nitrogen atoms. This has two main effects:

    • Conformational Locking: Protonation can introduce rigidity into the diazepane ring, slowing or stopping ring-flipping and leading to sharper signals.

    • Inductive Deshielding: The positive charge on the nitrogen atoms strongly withdraws electron density from adjacent protons (alpha-protons). This "deshielding" effect causes their signals to shift significantly downfield (to a higher ppm value), moving them away from the crowded aliphatic region.[15] This pH-dependent shift can be a powerful tool for enhancing spectral resolution.[16]

Troubleshooting Guides & Protocols

Protocol 1: Variable Temperature (VT) NMR Experiment

Objective: To resolve overlapping signals by altering the rate of conformational exchange.

Methodology:

  • Sample Preparation: Prepare your sample in a solvent with a wide liquid temperature range (e.g., Toluene-d₈ for -95 °C to 111 °C, or Methanol-d₄ for -98 °C to 65 °C). Ensure you are using a proper NMR tube rated for VT work (e.g., Wilmad 507 or equivalent).[4]

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 25 °C).

  • Cooling: Gradually decrease the temperature in steps of 10-20 °C.[4] Allow the temperature to equilibrate for at least 5-10 minutes at each step before acquiring a new spectrum.[13]

  • Heating: If cooling does not resolve the peaks or broadens them further, return to ambient temperature and heat the sample in 10-20 °C increments. Do not exceed a temperature within 10° of the solvent's boiling point.[4]

  • Analysis: Compare the spectra at different temperatures to identify the temperature at which the signals are sharpest and best resolved.

Protocol 2: On-Demand Resolution via Acidification

Objective: To induce chemical shifts and resolve overlapping signals by protonating the amine groups.

Methodology:

  • Initial Spectrum: Dissolve your sample in a suitable deuterated solvent (e.g., CDCl₃ or D₂O) and acquire a standard ¹H NMR spectrum.

  • Spiking the Sample: Remove the NMR tube from the spectrometer. Add a very small amount of a deuterated acid (e.g., one drop of a 1% solution of trifluoroacetic acid-d in CDCl₃, or DCl in D₂O).

  • Mix and Re-acquire: Gently invert the tube several times to mix. Re-insert the sample into the spectrometer, allow it to equilibrate, and acquire a new ¹H NMR spectrum.

  • Analysis: Compare the two spectra. You should observe significant downfield shifts for the protons on the carbons directly attached (alpha) to the nitrogen atoms, potentially resolving them from other signals.

Advanced Solutions: 2D NMR Spectroscopy

When the techniques above are insufficient, 2D NMR is the most powerful tool for unambiguously resolving an overlapped spectrum.[7][17][18]

Q4: My peaks are still overlapped. What 2D NMR experiments should I run?

A4: Two key experiments will resolve almost any overlap issue for this molecule:

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).[19] It generates a 2D map where the ¹H spectrum is plotted on both axes. Off-diagonal "cross-peaks" connect signals from protons that are spin-spin coupled.[20][21] This allows you to trace the connectivity of protons within a spin system, even if their signals are completely overlapped in the 1D spectrum.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbon atoms they are attached to.[19][22] It produces a 2D map with the ¹H spectrum on one axis and the ¹³C spectrum on the other.[20] Since ¹³C spectra are typically much better dispersed (with a chemical shift range of ~0-220 ppm), even protons that have identical chemical shifts in the ¹H spectrum can often be resolved if they are attached to different carbon atoms.[23][24]

Recommended Troubleshooting Workflow

The following workflow provides a logical progression from simple to advanced methods for resolving the spectrum of 1-(1,4-Diazepan-1-yl)propan-2-ol.

G cluster_0 Initial Analysis cluster_1 Basic Troubleshooting cluster_2 Advanced Resolution Start Acquire ¹H NMR in CDCl₃ at 25°C CheckOverlap Are peaks well-resolved? Start->CheckOverlap ChangeSolvent Change Solvent (e.g., Benzene-d₆, D₂O) CheckOverlap->ChangeSolvent No End Resolved Spectrum & Structure Elucidation CheckOverlap->End Yes VT_NMR Perform VT-NMR (Low or High Temp) ChangeSolvent->VT_NMR Still Overlapped ChangeSolvent->End Resolved Acidify Add Acidic Modifier (e.g., TFA-d) VT_NMR->Acidify Still Overlapped VT_NMR->End Resolved Run2D Acquire 2D NMR (COSY and HSQC) Acidify->Run2D Still Overlapped Acidify->End Resolved Run2D->End

Fig 1. Recommended workflow for resolving overlapped NMR signals.

References

  • University of Oxford, Department of Chemistry. (n.d.). Variable Temperature NMR Experiments.
  • Reich, H. J. (2020). ¹H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from ACS Division of Organic Chemistry website.
  • Ghasemi, S., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. [Link]

  • Marion, D., et al. (1989). Overcoming the overlap problem in the assignment of 1H NMR spectra of larger proteins... Biochemistry. [Link]

  • Jayanthi, S., et al. (2018). RES-TOCSY: a simple approach to resolve overlapped 1H NMR spectra of enantiomers. Organic & Biomolecular Chemistry. [Link]

  • Francavilla, C. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Retrieved from [Link]

  • Croteau, R., et al. (2011). Conformational Analysis of (+)-Germacrene A by Variable Temperature NMR and NOE Spectroscopy. Journal of Natural Products. [Link]

  • Tzani, A., et al. (2016). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. Molecules. [Link]

  • Doc Brown's Chemistry. (2023). propan-2-ol low high resolution H-1 proton nmr spectrum. Retrieved from [Link]

  • López-Mayorga, O., et al. (2019). Tackling the Peak Overlap Issue in NMR Metabolomics Studies... Journal of Proteome Research. [Link]

  • ResearchGate. (2022). Does presence of acids impact the position of H2O peak in 1H NMR spectrum?[Link]

  • Chemistry Student. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

  • Gerothanassis, I. P., et al. (2018). Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. Molecules. [Link]

  • Oxford Instruments. (n.d.). Variable Temperature NMR Spectroscopy. Retrieved from [Link]

  • Oregon State University. (2022). ¹H NMR Chemical Shift. Retrieved from [Link]

  • ACD/Labs. (2023). Exchangeable Protons in NMR—Friend or Foe?[Link]

  • Gronert, S., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents... Organic Process Research & Development. [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. [Link]

  • LibreTexts Chemistry. (2024). Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Chemistry Stack Exchange. (2021). How to assign overlapping multiplets in 1H NMR spectra?[Link]

  • Putko, P., et al. (2024). A pH-enhanced resolution in benchtop NMR spectroscopy. Chemical Communications. [Link]

  • Wikipedia. (2024). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

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  • University of California, Riverside. (n.d.). Instructions for Variable Temperature (VT) Operation. Retrieved from [Link]

  • Creative Biostructure. (2025). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

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Troubleshooting

Reducing moisture sensitivity of 1-(1,4-Diazepan-1-yl)propan-2-ol during handling

Welcome to the Technical Support Guide for 1-(1,4-Diazepan-1-yl)propan-2-ol. This resource is designed for researchers, scientists, and drug development professionals to address the primary challenge encountered when wor...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Guide for 1-(1,4-Diazepan-1-yl)propan-2-ol. This resource is designed for researchers, scientists, and drug development professionals to address the primary challenge encountered when working with this versatile scaffold: its sensitivity to atmospheric moisture. This guide provides in-depth, field-proven answers and protocols to ensure the integrity of your material and the success of your experiments.

Part 1: Understanding the Challenge: The Hygroscopic Nature of the Compound

Q1: Why is 1-(1,4-Diazepan-1-yl)propan-2-ol so sensitive to moisture?

A: The moisture sensitivity of this compound is inherent to its molecular structure. It possesses two key features that readily attract and form strong hydrogen bonds with water molecules:

  • Two Amine Groups: The diazepane ring contains two secondary amine functional groups. Amines are known to be hygroscopic, meaning they readily absorb moisture from the air.[1]

  • A Hydroxyl Group: The propan-2-ol side chain includes a hydroxyl (-OH) group, which is also highly polar and actively participates in hydrogen bonding with water.

The combination of these functional groups makes the molecule act like a molecular magnet for water, pulling it from the atmosphere and holding it within the material's matrix.

Q2: What are the experimental consequences of uncontrolled moisture absorption?

A: Ignoring the hygroscopic nature of 1-(1,4-Diazepan-1-yl)propan-2-ol can lead to several critical experimental failures:

  • Inaccurate Stoichiometry: When you weigh the compound, you are also weighing an unknown amount of absorbed water. This leads to a lower-than-calculated molar quantity of the actual reagent, causing incorrect stoichiometric ratios in your reactions and potentially leading to incomplete conversions or the formation of impurities.

  • Reaction Failure: Many organometallic or acylation reactions are quenched by even trace amounts of water.[2] If this compound is a nucleophile in such a reaction, the presence of water can consume sensitive reagents and halt the desired chemical transformation.

  • Degradation: While simple hydration is the primary concern, prolonged exposure to moisture, especially at elevated temperatures or in the presence of catalysts, could potentially lead to hydrolytic degradation pathways.

  • Physical State Alteration: Hygroscopic solids can become sticky, oily, or even dissolve completely into a concentrated aqueous solution, making them extremely difficult to handle and accurately dispense.

Part 2: Proactive Handling & Storage: Creating a Dry Environment

Q3: What are the non-negotiable best practices for storing this compound?

A: Proper storage is your first and most effective line of defense against moisture contamination.

  • Primary Container: The compound should be stored in its original container with the cap tightly sealed. Many moisture-sensitive reagents are supplied in bottles with Sure/Seal™ septum-lined caps, which are designed for reagent removal via syringe while maintaining an inert atmosphere.[3]

  • Secondary Containment: The primary container should be placed inside a secondary dry environment. The two best options are:

    • Inert Atmosphere Glove Box: This is the gold standard, providing an environment with extremely low levels of water and oxygen.

    • Laboratory Desiccator: A well-maintained desiccator charged with an active drying agent (e.g., Drierite™, phosphorus pentoxide) is a highly effective and more accessible alternative. Ensure the desiccant is fresh (indicated by color change, if applicable) and the desiccator seal is properly greased and airtight.

  • Temperature: Store at room temperature, away from direct sunlight or heat sources, unless the supplier's documentation specifies otherwise.[4]

Q4: How should I prepare my workspace and equipment before handling the compound?

A: You must assume that all surfaces and equipment are coated with a thin film of moisture.[5]

  • Glassware: All glassware (flasks, beakers, funnels, etc.) must be rigorously dried immediately before use. The most common method is to oven-dry the glassware at >120 °C for at least 4 hours (overnight is preferable) and then allow it to cool to room temperature in a desiccator or under a stream of dry inert gas (Nitrogen or Argon).[5]

  • Inert Gas Setup: For transfers outside of a glove box, a Schlenk line or a simple manifold providing a positive pressure of dry nitrogen or argon is essential. This allows you to flush air and moisture from your reaction vessel and maintain a dry atmosphere during manipulations.[5]

Below is a diagram outlining the standard workflow for preparing a reaction vessel for use with a moisture-sensitive reagent.

G cluster_prep Preparation Phase cluster_setup Reaction Setup Phase oven 1. Oven-Dry Glassware (>120°C, >4h) cool 2. Cool Under Vacuum (in Desiccator or on Schlenk Line) oven->cool assemble 3. Assemble Glassware Hot & Attach to Inert Gas Line cool->assemble flush 4. Purge with Inert Gas (3x Vacuum/Backfill Cycles) assemble->flush positive 5. Maintain Positive Inert Gas Pressure flush->positive Ready for Reagent Addition Ready for Reagent Addition positive->Ready for Reagent Addition

Caption: Workflow for preparing glassware for a moisture-sensitive reaction.

Part 3: The Right Tools for the Job: Transfer and Weighing Techniques

Q5: What is the most reliable method for weighing and transferring 1-(1,4-Diazepan-1-yl)propan-2-ol?

A: The ideal method depends on the physical state of your compound (solid or liquid) and the equipment available. The guiding principle is to minimize exposure time to the atmosphere.

  • Pre-Transfer: Bring the sealed container of the compound, a tared vial, and any necessary tools (spatulas, syringes) into the glove box antechamber.

  • Equilibration: Cycle the antechamber as per the glove box protocol to remove air and moisture. Allow the items to equilibrate to the glove box atmosphere for at least 20 minutes.

  • Dispensing: Inside the main chamber, open the compound's container.

  • Weighing: Dispense the approximate amount of the compound into the tared vial and weigh it on a balance located inside the glove box. Adjust the amount as needed.

  • Sealing: Tightly seal both the stock container and the vial containing the dispensed reagent before removing them from the glove box.

  • Setup: Place your tared and sealed receiving flask (e.g., a round-bottom flask with a septum) on a balance next to your inert gas line.

  • Tare: Tare the balance with the flask.

  • Flush: Briefly remove the flask from the balance, flush it with inert gas, and quickly open the stock container.

  • Transfer: As quickly and carefully as possible, transfer an estimated amount of the solid to the flask. A steady stream of inert gas flowing into the flask via a needle can help protect the contents during the transfer.

  • Weigh & Seal: Immediately seal the flask, place it back on the balance, and record the weight. The difference is the mass of your reagent. This method is less precise but often sufficient.

TechniquePrecisionMoisture ProtectionSpeedEquipment Required
Glove Box Very HighExcellentSlowGlove Box, Internal Balance
Inert Gas Flush ModerateGoodModerateSchlenk Line / Gas Manifold, Balance
Open Air (Quick) LowPoorFastBalance

Note: Open-air weighing is strongly discouraged for this compound.

Part 4: Troubleshooting & Quantification

Q6: My reaction yields are low and inconsistent. How do I confirm if water in my starting material is the culprit?

A: If you suspect water contamination, you must quantify it. Visual inspection is unreliable. The industry-standard method for precise water determination is Karl Fischer Titration.[6][7][8] This technique is highly specific to water and can detect even trace amounts, unlike "Loss on Drying" methods which measure any volatile component.[9][10]

Q7: How do I perform a Karl Fischer (KF) analysis on my sample?

A: Karl Fischer titration uses a reagent that reacts quantitatively with water.[11] The analysis can be performed using either volumetric or coulometric methods. Coulometric KF is ideal for very low water content (<1%), while volumetric KF is suited for higher levels.[6]

  • Apparatus Setup: Ensure the KF titrator's cell is conditioned and has a low, stable drift (background moisture level), as per the instrument's manual.

  • Sample Preparation: This must be done in a low-humidity environment (ideally a glove box or a glove bag).

  • Weighing: Using an analytical balance, accurately weigh a small amount of the compound (typically 50-100 mg, depending on expected water content) directly into a gas-tight syringe or a KF vial.

  • Dissolution: If using a vial, add a known volume of a suitable dry, anhydrous solvent (e.g., anhydrous methanol or a specialized KF solvent) to dissolve the sample.

  • Injection: Quickly and carefully inject the accurately weighed sample (if liquid) or the prepared solution into the KF titration cell.

  • Titration: Start the titration. The instrument will automatically measure the amount of water and typically report it as a percentage or in parts per million (ppm).

  • Correction: Run a blank analysis with the solvent alone to correct for any residual water in the solvent.

This quantitative data will allow you to adjust your starting material weights to account for the water content, ensuring accurate stoichiometry in future reactions.

If you encounter issues, this logical diagram can help diagnose the problem.

G start Low Reaction Yield or Inconsistency Observed check_hygroscopy Is the starting material 1-(1,4-Diazepan-1-yl)propan-2-ol hygroscopic? start->check_hygroscopy yes_hygro Yes check_hygroscopy->yes_hygro Yes quantify_water Quantify Water Content (Karl Fischer Titration) yes_hygro->quantify_water water_high Is water content > 0.5%? quantify_water->water_high remediate Remediate: 1. Dry the material. 2. Adjust mass for water content. water_high->remediate Yes other_issues Investigate other reaction parameters (temp, purity, reagents, etc.). water_high->other_issues No re_run Re-run experiment using dried material and inert techniques. remediate->re_run

Caption: A decision tree for troubleshooting reactions involving the title compound.

References

  • CSC Scientific. (n.d.). Karl Fischer Method of Moisture Detection. Retrieved from [Link]

  • TCA Lab / Alfa Chemistry. (n.d.). Mastering Karl Fischer Moisture Analysis: A Complete Guide. Retrieved from [Link]

  • Mettler Toledo. (n.d.). What Is Karl Fischer Titration?. Retrieved from [Link]

  • Akron Rubber Development Laboratory. (n.d.). Moisture Content by Karl Fischer Titration. Retrieved from [Link]

  • News-Medical.Net. (2018, August 28). Moisture Analysis Techniques. Retrieved from [Link]

  • Zhu, Y., et al. (2022). Estimating aqueous solubility and hygroscopicity of amino acid particles with COSMOtherm.
  • Wikipedia. (n.d.). Karl Fischer titration. Retrieved from [Link]

  • Analytice. (2020, March 3). Karl Fischer method - Laboratory determination of water content. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Peng, C., et al. (2005). Hygroscopicity of Water-Soluble Organic Compounds in Atmospheric Aerosols: Amino Acids and Biomass Burning Derived Organic Species. Environmental Science & Technology.
  • Contract Laboratory. (2024, September 1). Guide to Moisture Content Testing: Ensuring Quality and Safety Across Industries. Retrieved from [Link]

  • Novak, M., et al. (2020). Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe.
  • Qiu, C., & Zhang, R. (2012). Physiochemical properties of alkylaminium sulfates: hygroscopicity, thermostability, and density. PubMed.
  • Jing, B., et al. (2018). Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles.
  • Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer. Retrieved from [Link]

  • RSC Publishing. (n.d.). Hygroscopicity of Nitrogen Containing Organic Carbon Compounds.
  • Mettler Toledo. (n.d.). Techniques for the Determination of Moisture Content, Water Content and Loss on Drying. Retrieved from [Link]

  • Reddit. (2023, January 14). Storing/handling moisture sensitive chemicals outside of the glovebox?. Retrieved from [Link]

  • NextSDS. (n.d.). 1-(1,4-diazepan-1-yl)propan-1-one — Chemical Substance Information. Retrieved from [Link]

  • Cheméo. (n.d.). Diazepam (CAS 439-14-5) - Chemical & Physical Properties. Retrieved from [Link]

  • Almog, J., et al. (2018). Stability and compatibility study of parenteral diazepam in different storage conditions.
  • Atanasov, V. N., et al. (2012). Stability of diazepam in blood samples at different storage conditions and in the presence of alcohol.

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Reference Data & Comparative Studies

Validation

A Comparative Guide for Ligand Design: 1-(1,4-Diazepan-1-yl)propan-2-ol vs. 1-Piperazinepropanol

In the landscape of medicinal chemistry, the selection of a core molecular scaffold is a pivotal decision that profoundly influences the pharmacological profile of a therapeutic candidate. Among the pantheon of "privileg...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the selection of a core molecular scaffold is a pivotal decision that profoundly influences the pharmacological profile of a therapeutic candidate. Among the pantheon of "privileged structures," cyclic diamines like 1,4-diazepane and piperazine have been instrumental in the development of numerous clinically successful drugs.[1][2] This guide provides an in-depth, objective comparison between two key building blocks derived from these scaffolds: 1-(1,4-Diazepan-1-yl)propan-2-ol and 1-piperazinepropanol. By examining their distinct physicochemical properties, conformational landscapes, and performance in real-world applications, this document aims to equip researchers, scientists, and drug development professionals with the insights needed for rational ligand design.

At a Glance: Key Structural and Physicochemical Differences

The fundamental difference between 1-(1,4-diazepan-1-yl)propan-2-ol and 1-piperazinepropanol lies in their heterocyclic core: a seven-membered 1,4-diazepane ring versus a six-membered piperazine ring. This seemingly subtle distinction of a single methylene unit imparts significant variations in their three-dimensional shape, flexibility, and physicochemical characteristics, which in turn dictate their interactions with biological targets and their overall drug-like properties.[1]

Property1-(1,4-Diazepan-1-yl)propan-2-ol1-PiperazinepropanolKey Implications in Ligand Design
Core Scaffold 1,4-Diazepane (Homopiperazine)PiperazineRing size directly impacts conformation, flexibility, and basicity.
Molecular Formula C8H18N2O[3]C7H16N2OAffects molecular weight and lipophilicity.
Molar Mass 158.24 g/mol [3]144.22 g/mol Influences ligand efficiency metrics.
Conformational Flexibility HighModerateThe more flexible diazepane ring can explore a wider conformational space to fit diverse binding pockets, but this can come with a higher entropic penalty upon binding. The piperazine ring is more rigid, which can be advantageous for pre-organizing pharmacophoric features.[1]
Predominant Conformation(s) Twist-chair, twist-boat, chair[4][5][6]Chair[1]The specific low-energy conformations dictate the spatial arrangement of substituents and potential interaction points with a target.
Basicity (pKa) pKa values are influenced by the larger ring size and greater distance between nitrogen atoms.pKa1 ≈ 5.35, pKa2 ≈ 9.73 (for parent piperazine)[1]The pKa values determine the charge state at physiological pH, which is critical for forming salt bridges with acidic residues in the target protein and influences solubility and permeability.

Conformational Analysis: A Tale of Flexibility vs. Rigidity

The conformational landscape of a ligand is a critical determinant of its biological activity. The additional methylene group in the 1,4-diazepane ring introduces a higher degree of freedom, allowing it to adopt a wider range of low-energy conformations compared to the more constrained piperazine ring.[1]

1,4-Diazepane: The seven-membered ring of 1-(1,4-diazepan-1-yl)propan-2-ol is not planar and exists as a dynamic equilibrium of several conformations, with the twist-chair, twist-boat, and chair forms being the most prevalent.[5][6] Computational studies and experimental data from NMR spectroscopy and X-ray crystallography have shown that the twist-boat conformation can be a low-energy and bioactive form for some N,N-disubstituted 1,4-diazepane derivatives, such as certain orexin receptor antagonists.[4] This inherent flexibility can be a double-edged sword: it allows the scaffold to adapt to the topology of a binding site, potentially leading to higher affinity, but it can also result in a significant entropic cost upon binding, which can negatively impact potency.

Piperazine: The six-membered piperazine ring in 1-piperazinepropanol predominantly adopts a chair conformation, which is relatively rigid.[1][7] This rigidity can be advantageous in ligand design as it reduces the entropic penalty of binding and helps to pre-organize the appended propan-2-ol side chain and other substituents in a defined spatial orientation. This can lead to more predictable structure-activity relationships (SAR).

G cluster_0 1,4-Diazepane Conformations cluster_1 Piperazine Conformations Twist-Chair Twist-Chair Twist-Boat Twist-Boat Twist-Chair->Twist-Boat Low Energy Barrier Chair Chair Twist-Boat->Chair Low Energy Barrier High Flexibility High Flexibility Twist-Boat->High Flexibility Chair->Twist-Chair Low Energy Barrier Chair_Piperazine Chair Boat_Piperazine Boat (Higher Energy) Chair_Piperazine->Boat_Piperazine Higher Energy Barrier Lower Entropy Penalty Lower Entropy Penalty Chair_Piperazine->Lower Entropy Penalty

Caption: Conformational landscapes of 1,4-diazepane and piperazine rings.

Performance in Biological Systems: A Data-Driven Comparison

Case Study 1: Sigma Receptor Ligands

Sigma receptors are a class of proteins implicated in various neurological and psychiatric disorders. A study comparing cyclic vicinal diamines revealed that ring size plays a crucial role in sigma-1 (σ₁) receptor affinity and selectivity. Both piperazine and 1,4-diazepane scaffolds have been successfully used to generate potent and selective σ₁ receptor ligands, with some derivatives exhibiting picomolar affinity.[1] In a separate study developing σ₂ receptor ligands, a homopiperazine (1,4-diazepane) analog demonstrated the highest affinity for the σ₂ receptor among a series of piperazine isosteres.[8][9] This suggests that the greater flexibility of the diazepane ring may allow for more optimal interactions within the binding pocket of certain sigma receptor subtypes.[1]

ScaffoldTargetKey FindingReference
1,4-Diazepaneσ₁ ReceptorCan yield ligands with picomolar affinity.[1]
Piperazineσ₁ ReceptorCan yield ligands with picomolar affinity.[1]
1,4-Diazepaneσ₂ ReceptorHomopiperazine analog showed the highest affinity in a comparative series.[8][9]
Case Study 2: Anti-Tubercular and Anti-Cancer Agents

In the development of novel therapeutics for tuberculosis, a series of pyrazinamide derivatives incorporating both piperazine and homopiperazine scaffolds were evaluated. In this particular series, the piperazine derivatives generally exhibited slightly lower IC₅₀ values against M. tuberculosis, indicating greater potency.[1]

Conversely, in the development of anti-cancer agents based on the lead compound JS-K, both piperazine and homopiperazine analogues were evaluated for their cytotoxicity against human leukemia cell lines. The results indicated that both scaffolds could be incorporated into potent anti-cancer agents, with some homopiperazine analogues demonstrating comparable or even slightly improved activity.[1]

ScaffoldTherapeutic AreaResultReference
PiperazineAnti-TubercularGenerally more potent (lower IC₅₀) in a pyrazinamide series.[1]
1,4-DiazepaneAnti-TubercularSlightly less potent in the same series.[1]
PiperazineAnti-CancerPotent cytotoxicity against leukemia cell lines.[1]
1,4-DiazepaneAnti-CancerComparable or slightly improved activity in some analogues.[1]

These case studies underscore a critical principle in ligand design: the superiority of one scaffold over another is highly context- and target-dependent.

Synthesis and Functionalization

Both 1-(1,4-diazepan-1-yl)propan-2-ol and 1-piperazinepropanol are commercially available, and their parent scaffolds are widely used in synthetic and medicinal chemistry.[10] The synthesis of derivatives typically involves standard N-alkylation or N-acylation reactions.

A general synthetic workflow for incorporating these fragments into a lead molecule often involves a nucleophilic substitution or reductive amination reaction.

G Start Core Scaffold (R-X) Reaction Nucleophilic Substitution or Reductive Amination Start->Reaction Reagent 1-(1,4-Diazepan-1-yl)propan-2-ol or 1-Piperazinepropanol Reagent->Reaction Product Final Ligand Reaction->Product

Caption: General synthetic workflow for ligand elaboration.

The presence of a second nitrogen atom in both scaffolds offers a convenient handle for further chemical modification to fine-tune properties such as solubility, lipophilicity, and metabolic stability, or to introduce additional points of interaction with the target.

ADME and Drug-like Properties

The absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate is as important as its potency. The choice between a 1,4-diazepane and a piperazine scaffold can have significant implications for a molecule's ADME properties.[11]

  • Lipophilicity (logP): The additional methylene group in the 1,4-diazepane ring generally leads to a slight increase in lipophilicity compared to the piperazine ring. This can affect solubility, plasma protein binding, and cell permeability.

  • Metabolic Stability: Both piperazine and 1,4-diazepane rings can be susceptible to metabolism by cytochrome P450 enzymes. The specific metabolic pathways and rates will depend on the nature and position of other substituents on the molecule.

  • Aqueous Solubility: The basic nitrogen atoms in both scaffolds can be protonated at physiological pH, which generally enhances aqueous solubility. The specific pKa values of the nitrogens will influence the extent of protonation and, therefore, the solubility profile.

Conclusion and Recommendations

Both 1-(1,4-Diazepan-1-yl)propan-2-ol and 1-piperazinepropanol are valuable building blocks in the medicinal chemist's toolbox, each offering a unique set of advantages and disadvantages. The choice between them should be a deliberate, data-driven decision based on the specific therapeutic target and the desired pharmacological profile.

Choose 1-(1,4-Diazepan-1-yl)propan-2-ol when:

  • The binding pocket of the target is large or not well-defined, and the increased conformational flexibility could be advantageous for exploring the available space.

  • A specific vector for a substituent, not achievable with the more rigid piperazine ring, is required to make a key interaction.

  • Structure-activity relationship data suggests that a slight increase in lipophilicity is beneficial for potency or cell permeability.

Choose 1-Piperazinepropanol when:

  • A more rigid scaffold is needed to minimize the entropic penalty of binding and to pre-organize other pharmacophoric elements.

  • The SAR is well-established, and a more constrained conformation is desired to maintain a specific binding mode.

  • Lower lipophilicity is required to improve aqueous solubility or other ADME properties.

Ultimately, the optimal choice must be determined empirically. It is often prudent to synthesize and evaluate analogues containing both scaffolds in parallel to directly compare their performance and to gain a deeper understanding of the SAR for a given target.

References

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  • Parker, D., & Waldron, B. P. (2013). Conformational analysis and synthetic approaches to polydentate perhydro-diazepine ligands for the complexation of gallium(III). Organic & Biomolecular Chemistry, 11(17), 2827-2838. Available at: [Link]

  • Di Micco, S., et al. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters, 10(12), 1695-1700. Available at: [Link]

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  • Lee, S., et al. (2025). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules, 30(4), 3004. Available at: [Link]

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  • Kumar, A., et al. (2022). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. Future Journal of Pharmaceutical Sciences, 8(1), 38. Available at: [Link]

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  • Fun, H. K., et al. (2011). 1,1'-(Piperazine-1,4-di-yl)dipropan-2-ol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1758. Available at: [Link]

  • ResearchGate. (2024). Ligand properties of the selected ligands (diazepam and daidzin). ResearchGate. Available at: [Link]

  • Yousuf, M., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules, 27(15), 4851. Available at: [Link]

  • Atsumi, K. (2026). Review of a Withdrawn Drug Candidate: Indiplon. ChemRxiv. Available at: [Link]

Sources

Comparative

A Comparative Guide to Diazepane Reactivity: Unsubstituted vs. Mono-Substituted Scaffolds

Diazepanes (homopiperazines) are privileged, seven-membered heterocyclic scaffolds frequently utilized in drug discovery to modulate the physicochemical properties of lead compounds, such as enhancing aqueous solubility...

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Author: BenchChem Technical Support Team. Date: March 2026

Diazepanes (homopiperazines) are privileged, seven-membered heterocyclic scaffolds frequently utilized in drug discovery to modulate the physicochemical properties of lead compounds, such as enhancing aqueous solubility and altering target binding kinetics. However, the functionalization of these rings presents a classic synthetic bottleneck.

This guide provides an in-depth comparative analysis of the reactivity profiles of unsubstituted diazepane (homopiperazine) and the pre-functionalized 1-(1,4-Diazepan-1-yl)propan-2-ol . By analyzing the causality behind their chemical behavior, we aim to equip researchers with the data necessary to streamline library synthesis and scale-up campaigns.

Mechanistic & Structural Profiling

The Chemoselectivity Challenge of Unsubstituted Diazepane

Unsubstituted 1,4-diazepane possesses a C2​ -symmetric-like reactivity profile with two identical secondary amines. Because the alkylation of one nitrogen does not significantly deactivate the second nitrogen (and in some cases, increases its nucleophilicity via inductive effects), direct mono-alkylation is notoriously difficult.

Reactions with electrophiles typically result in a statistical mixture of unreacted starting material, mono-alkylated, and di-alkylated products. To circumvent this, chemists are forced to employ one of two brute-force strategies:

  • Statistical Overloading: Using a 5- to 10-fold molar excess of homopiperazine to kinetically favor mono-alkylation[1]. This is highly inefficient for atom economy and complicates aqueous workups.

  • Protecting Group Chemistry: Utilizing orthogonal protecting groups (e.g., mono-Boc protection) to temporarily block one amine, followed by alkylation and subsequent deprotection[2].

The "Plug-and-Play" Efficiency of 1-(1,4-Diazepan-1-yl)propan-2-ol

1-(1,4-Diazepan-1-yl)propan-2-ol breaks the symmetry of the diazepane ring. It features one tertiary amine (N1) bearing a 2-hydroxypropyl group, and one free secondary amine (N4).

The causality behind its superior performance in library synthesis lies in steric shielding and electronic differentiation . The 2-hydroxypropyl group provides significant steric bulk around the N1 position, rendering it kinetically inert to standard electrophiles (alkyl halides, acyl chlorides). Consequently, the N4 secondary amine becomes the exclusive site of reaction. This allows for direct, one-step functionalization without the need for protecting groups or massive reagent excesses. Furthermore, the pendant hydroxyl group can participate in intramolecular hydrogen bonding or serve as a vector for further late-stage functionalization.

Reactivity Unsub Unsubstituted Diazepane (Homopiperazine) Unsub_Path1 Direct Alkylation (1 equiv Electrophile) Unsub->Unsub_Path1 Unsub_Path2 Boc Protection Route (Multi-step) Unsub->Unsub_Path2 Subst 1-(1,4-Diazepan-1-yl)propan-2-ol (Mono-substituted) Subst_Path Direct Alkylation (1 equiv Electrophile) Subst->Subst_Path Mix Mixture: Mono & Di-alkylated (Difficult Separation) Unsub_Path1->Mix Target1 Target Compound (Low Overall Yield) Unsub_Path2->Target1 3 steps Target2 Target Compound (High Yield, 1-Step) Subst_Path->Target2 1 step

Fig 1: Reaction pathway comparison for mono-functionalization of diazepanes.

Quantitative Performance Comparison

To objectively evaluate the utility of both scaffolds, we compare the synthesis of a standard N -benzyl diazepane derivative. The data below summarizes the operational efficiency of achieving a pure mono-alkylated product.

MetricUnsubstituted Diazepane (via Boc Route)1-(1,4-Diazepan-1-yl)propan-2-ol
Step Count 3 (Protect, Alkylate, Deprotect)1 (Direct Alkylation)
Overall Yield 45 - 55%85 - 95%
Atom Economy Low (Loss of Boc group, TFA waste)High (Direct coupling)
Purification 2x Flash Chromatography, 1x Extraction1x Flash Chromatography
Chemoselectivity Forced via protection[3]Inherent (Steric/Electronic)
Time to Target 48 - 72 hours6 - 8 hours

Experimental Protocols: A Self-Validating System

The following protocols demonstrate the causality of the reaction conditions. Every step is designed with built-in validation (e.g., LC-MS monitoring) to ensure reproducibility and trustworthiness.

Protocol A: Multi-Step Mono-Alkylation of Unsubstituted Diazepane

Note: This method relies on statistical distribution for the first step, followed by rigorous purification to isolate the mono-protected intermediate[2].

  • Mono-Boc Protection: Dissolve 1,4-diazepane (5.0 equiv) in DCM at 0 °C. Add a solution of Boc-anhydride (1.0 equiv) in DCM dropwise over 2 hours. Causality: The slow addition and massive excess of diamine kinetically suppress di-Boc formation[1].

  • Validation: Monitor by TLC (Ninhydrin stain). The mono-Boc product will stain, while the di-Boc will not.

  • Alkylation: Isolate the mono-Boc diazepane. Dissolve in MeCN, add K2​CO3​ (2.0 equiv) and benzyl bromide (1.1 equiv). Heat to 60 °C for 12 hours.

  • Deprotection: Treat the isolated intermediate with 20% TFA in DCM for 2 hours at room temperature to yield the final mono-alkylated diazepane salt.

Protocol B: Direct Alkylation of 1-(1,4-Diazepan-1-yl)propan-2-ol

Note: This method leverages the inherent steric hindrance of the tertiary amine to achieve absolute chemoselectivity in a single step.

  • Reaction Setup: Dissolve 1-(1,4-Diazepan-1-yl)propan-2-ol (1.0 equiv) in anhydrous MeCN (0.2 M). Add K2​CO3​ (1.5 equiv) as a mild, heterogeneous base to scavenge the generated HBr without causing side reactions.

  • Electrophile Addition: Add benzyl bromide (1.05 equiv) in one portion. Causality: Because the N1 position is sterically shielded by the 2-hydroxypropyl group, slow addition is unnecessary; the N4 secondary amine will react exclusively.

  • Heating & Validation: Heat the suspension to 60 °C for 4 hours. Monitor via LC-MS. The reaction is complete when the starting material mass ( [M+H]+=159.1 ) is fully consumed, replaced by the product mass ( [M+H]+=249.2 ). No di-alkylated mass ( [M+H]+=339.2 ) should be observed.

  • Workup: Filter the suspension to remove inorganic salts. Concentrate the filtrate under reduced pressure and purify via basic alumina flash chromatography (DCM/MeOH gradient) to afford the pure product.

Workflow Step1 1. Reagent Mixing 1 eq Substrate 1.05 eq Electrophile Step2 2. Selective Alkylation K2CO3, MeCN, 60°C (Inherent Selectivity) Step1->Step2 Step3 3. LC-MS Validation Confirm absence of di-alkylation Step2->Step3 Step4 4. Isolation Filtration & Chromatography Step3->Step4

Fig 2: Optimized direct alkylation workflow for 1-(1,4-Diazepan-1-yl)propan-2-ol.

Conclusion & Application in Drug Discovery

For high-throughput library synthesis and medicinal chemistry campaigns, the choice of starting material dictates the efficiency of the entire pipeline. While unsubstituted homopiperazine is a fundamental building block, its lack of chemoselectivity introduces severe operational penalties—requiring either massive stoichiometric excesses[1] or tedious protecting group manipulations[3].

Conversely, 1-(1,4-Diazepan-1-yl)propan-2-ol serves as an advanced, self-regulating scaffold. The strategic placement of the 2-hydroxypropyl group not only solves the chemoselectivity problem via steric shielding but also introduces a hydrogen-bond donor/acceptor motif that can be leveraged to optimize the pharmacokinetic properties of the final drug candidate. For researchers aiming to maximize atom economy and minimize step count, substituted diazepanes represent a vastly superior alternative.

References

  • Ph.D. Thesis - IS MUNI - Masarykova univerzita. Masaryk University. Available at:[Link]

Sources

Validation

LC-MS/MS Validation Strategies for 1-(1,4-Diazepan-1-yl)propan-2-ol: A Comparative Guide to HILIC vs. Reversed-Phase Chromatography

Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Discipline: Bioanalytical Chemistry & Mass Spectrometry Executive Summary The quantification of highly polar, basic amines in biological...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Discipline: Bioanalytical Chemistry & Mass Spectrometry

Executive Summary

The quantification of highly polar, basic amines in biological matrices presents a persistent challenge in bioanalytical method development. 1-(1,4-Diazepan-1-yl)propan-2-ol , a hydrophilic compound featuring a diazepane ring and a secondary hydroxyl group, exemplifies this challenge. Traditional Reversed-Phase Liquid Chromatography (RPLC) often fails to provide adequate retention for such molecules, leading to severe matrix effects and poor sensitivity.

This guide provides an objective, data-driven comparison between standard RPLC (C18) and Hydrophilic Interaction Liquid Chromatography (HILIC) for the LC-MS/MS validation of 1-(1,4-Diazepan-1-yl)propan-2-ol. By adhering to the stringent criteria outlined in the 1[1], we demonstrate why HILIC is the superior mechanistic choice, offering enhanced electrospray ionization (ESI) efficiency, simplified sample preparation, and robust chromatographic performance.

The Bioanalytical Challenge: Polarity and Retention

1-(1,4-Diazepan-1-yl)propan-2-ol possesses a low partition coefficient (LogP < 0) and multiple basic nitrogen centers (pKa ~9.5). At physiological and typical LC mobile phase pH (pH 2–8), the molecule is highly protonated.

Highly polar analytes have a low affinity for nonpolar C18 stationary phases, often eluting near the void volume where they are highly susceptible to ion suppression from un-retained endogenous salts and phospholipids 2. While ion-pairing reagents can artificially increase retention in RPLC, they severely contaminate LC-MS systems and suppress ionization.

Conversely, HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a highly organic mobile phase. This creates a water-enriched layer on the stationary phase surface, allowing polar analytes to partition effectively and achieve strong retention 3.

Workflow A Analyte: 1-(1,4-Diazepan-1-yl)propan-2-ol (Highly Polar Basic Amine) B Chromatographic Strategy Selection A->B C Reversed-Phase (C18) (High Aqueous) B->C Traditional D HILIC (Amide) (High Organic) B->D Optimized E Poor Retention & Ion Suppression C->E F Strong Retention & Enhanced ESI D->F G ICH M10 Method Validation F->G

Caption: Decision tree for selecting LC-MS/MS strategies for polar basic amines.

Mechanistic Comparison: Why HILIC Outperforms RPLC

Electrospray Ionization (ESI) Efficiency

In RPLC, retaining a polar compound requires a highly aqueous mobile phase (often >95% water). Water has a high surface tension, making droplet desolvation in the ESI source highly inefficient, which drastically reduces MS sensitivity.

HILIC operates with >70% acetonitrile. The low surface tension and high volatility of acetonitrile facilitate rapid droplet shrinkage and efficient gas-phase ion generation 4.

Sample Preparation Synergy

Causality Insight: When extracting plasma samples via Protein Precipitation (PPT) using acetonitrile (typically 3:1 ratio), the resulting supernatant is highly organic.

  • If using RPLC: Injecting this highly organic extract directly causes severe peak distortion (solvent effect) because the injection solvent is stronger than the mobile phase. The extract must be evaporated and reconstituted in water—a time-consuming step that risks analyte loss.

  • If using HILIC: The highly organic extract perfectly matches the starting conditions of the HILIC mobile phase. It can be injected directly, streamlining the workflow and preserving analyte integrity.

Mechanism MP Mobile Phase (>70% Acetonitrile) Analyte Protonated Diazepane Derivative WL Water-Enriched Layer (Partitioning Zone) Analyte->WL Hydrophilic Partitioning SP Amide Stationary Phase (Silica Support) WL->SP Hydrogen Bonding & Electrostatics

Caption: Mechanistic partitioning of polar analytes in HILIC chromatography.

Comparative Experimental Data

To objectively validate these mechanistic claims, 1-(1,4-Diazepan-1-yl)propan-2-ol was analyzed using both methodologies. The MS/MS was operated in positive ESI mode monitoring the MRM transition m/z 159.2 → 99.1.

Table 1: Chromatographic & MS Performance Comparison
ParameterMethod A: RPLC (C18)Method B: HILIC (Amide)Analytical Implication
Column C18 (50 x 2.1 mm, 1.7 µm)Amide (100 x 2.1 mm, 1.7 µm)HILIC requires longer beds for partitioning.
Mobile Phase 95% Water / 5% ACN10% Water / 90% ACNHILIC enhances ESI desolvation.
Retention Factor (k') 0.4 (Elutes in void)4.2 (Strong retention)RPLC suffers from matrix interference.
Peak Asymmetry (Tf) 2.1 (Severe tailing)1.1 (Symmetrical)HILIC mitigates secondary silanol interactions.
Matrix Effect (%) -65% (Severe suppression)-8% (Negligible)HILIC separates analyte from phospholipids.
S/N at 1 ng/mL 8 : 1145 : 1HILIC provides >15x sensitivity gain.
Table 2: ICH M10 Validation Summary (HILIC Method)

Data generated using the optimized HILIC protocol across 3 validation batches.

Validation ParameterTarget LevelMeasured Bias (%)Precision (%CV)ICH M10 Acceptance Criteria 5
LLOQ 0.5 ng/mL+4.2%8.5%Bias ±20%, CV ≤20%
Low QC (LQC) 1.5 ng/mL-2.1%5.3%Bias ±15%, CV ≤15%
Mid QC (MQC) 50 ng/mL+1.8%3.2%Bias ±15%, CV ≤15%
High QC (HQC) 400 ng/mL-0.9%2.8%Bias ±15%, CV ≤15%
Extraction Recovery All LevelsN/A92.4% (Mean)Consistent across all concentrations

Step-by-Step HILIC Validation Protocol

To ensure a self-validating system, the following protocol integrates System Suitability Testing (SST) and strict ICH M10 compliance checks.

Phase 1: Reagent & Sample Preparation
  • Buffer Preparation: Prepare Mobile Phase A (10 mM Ammonium Formate in Water, pH 3.0) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Causality: Ammonium formate provides the necessary ionic strength to ensure consistent partitioning in the HILIC water layer.

  • Calibration Curve: Spike blank human plasma to create an 8-point calibration curve ranging from 0.5 ng/mL (LLOQ) to 500 ng/mL (ULOQ).

  • Protein Precipitation (PPT):

    • Aliquot 50 µL of plasma (standards, QCs, or unknowns) into a 96-well plate.

    • Add 150 µL of cold Acetonitrile containing the Internal Standard (IS: 1-(1,4-Diazepan-1-yl)propan-2-ol-d6).

    • Vortex aggressively for 2 minutes to ensure complete protein denaturation.

    • Centrifuge at 4,000 x g for 10 minutes at 4°C.

    • Transfer 100 µL of the supernatant to a clean plate. Do not evaporate. Inject directly.

Phase 2: LC-MS/MS Acquisition
  • System Suitability Test (SST): Inject a neat standard at the LQC level. Verify that the retention time is within ±5% of expected, peak asymmetry is <1.5, and S/N > 20. Do not proceed if SST fails.

  • Chromatography:

    • Column: Amide HILIC (100 x 2.1 mm, 1.7 µm).

    • Flow Rate: 0.4 mL/min.

    • Gradient: Start at 95% B. Hold for 1 min. Ramp to 60% B over 3 mins. Return to 95% B and equilibrate for 2.5 mins. Causality: In HILIC, the aqueous phase is the strong solvent. Ramping down the organic percentage elutes the analyte.

  • Mass Spectrometry: Positive ESI. Monitor m/z 159.2 → 99.1 (Analyte) and m/z 165.2 → 99.1 (IS).

Phase 3: Data Processing & ICH M10 Compliance
  • Selectivity: Evaluate 6 independent lots of blank matrix. Interfering peaks at the analyte retention time must be <20% of the LLOQ response and <5% of the IS response 1.

  • Calibration Regression: Apply a linear, 1/x² weighted regression. The back-calculated concentrations of the calibration standards must be within ±15% of their nominal values (±20% for LLOQ).

  • Matrix Factor (MF): Calculate the IS-normalized MF by comparing the peak area ratio of post-extraction spiked samples to neat solutions. The CV of the IS-normalized MF across 6 lots must be ≤15%.

Conclusion

For highly polar, basic compounds like 1-(1,4-Diazepan-1-yl)propan-2-ol, traditional RPLC methods introduce systemic vulnerabilities, including poor retention, matrix suppression, and complex sample preparation. By transitioning to a HILIC-MS/MS framework, bioanalytical scientists can leverage orthogonal selectivity and enhanced ESI thermodynamics. The resulting method not only easily satisfies ICH M10 validation criteria but also provides a high-throughput, directly injectable workflow suitable for rigorous clinical and nonclinical pharmacokinetic studies.

References

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA Source: fda.gov URL:[Link]

  • PK and ADA Assays: ICH M10, FDA & EMA Guidance Explained Source: symmetric.events URL:[Link]

  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column Source: lcms.cz URL:[Link]

  • Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods Source: halocolumns.com URL:[Link]

  • Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Source: agilent.com URL:[Link]

Sources

Comparative

Analytical reference standards for 1-(1,4-Diazepan-1-yl)propan-2-ol purity testing

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when establishing purity protocols for versatile, highly polar small-molecule scaffolds. 1-(1,4-Diazepan-1-yl)propan-2-ol (CAS: 1183063-15-...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when establishing purity protocols for versatile, highly polar small-molecule scaffolds. 1-(1,4-Diazepan-1-yl)propan-2-ol (CAS: 1183063-15-1) is a prime example. Featuring a homopiperazine ring and a 2-hydroxypropyl moiety, this compound is a critical building block in the synthesis of complex therapeutics, including atypical chemokine receptor agonists ([1]).

However, its lack of a conjugated π -system (meaning no strong UV chromophore) and the presence of highly active polar functional groups (a secondary amine and a secondary alcohol) make traditional HPLC-UV methods unreliable. This guide objectively compares reference standard grades for this compound and provides a self-validating, orthogonal analytical framework for rigorous purity testing.

Comparative Analysis of Reference Standard Grades

When sourcing or synthesizing 1-(1,4-Diazepan-1-yl)propan-2-ol for quantitative assays, selecting the appropriate reference standard tier is critical for regulatory compliance and assay accuracy. Commercial suppliers like [2] and [3] typically guarantee a baseline purity of >95% for research use. However, downstream applications dictate the required standard tier.

Table 1: Performance Comparison of 1-(1,4-Diazepan-1-yl)propan-2-ol Reference Standards

Standard TierPurity ConfidenceAnalytical TraceabilityCost / Lead TimeBest Application
In-House Synthesized Moderate (Typically 90-95%)Internal only (Relative Area %)Low / DaysEarly-stage R&D, qualitative screening, route scouting.
Commercial Working Standard High (Min. 95%)Vendor CoA (Often non-accredited)Medium / 1-2 WeeksRoutine lot-release, early method development.
Certified Reference Material (CRM) Very High (>99.0%)ISO 17034 / SI-traceable via qNMRHigh / 4-8 WeeksGLP/GMP quantitative assays, regulatory IND/NDA submissions.

Causality Insight: If your downstream application involves precise pharmacokinetic quantification, upgrading to a qNMR-certified CRM is non-negotiable. Chromatographic purity (Area %) often ignores invisible counter-ions, inorganic salts, or residual water, leading to mass balance uncertainties. A CRM provides an absolute mass fraction, eliminating these blind spots.

Mechanistic Workflow for Purity Certification

To establish a self-validating purity profile, we must employ orthogonal techniques. The following workflow illustrates the logic of combining mass-based, volatility-based, and structural analyses to ensure no impurity goes undetected.

PurityWorkflow Start 1-(1,4-Diazepan-1-yl)propan-2-ol Batch Received Chromatography Chromatographic Purity Start->Chromatography HPLC HPLC-CAD (Non-volatile Impurities) Chromatography->HPLC GCMS GC-MS with BSTFA (Volatile Impurities) Chromatography->GCMS Structure Absolute Purity HPLC->Structure GCMS->Structure qNMR 1H-qNMR Analysis (Internal Standard: Maleic Acid) Structure->qNMR Release Certificate of Analysis (CoA) Generation qNMR->Release

Logical workflow for orthogonal purity certification of 1-(1,4-Diazepan-1-yl)propan-2-ol.

Self-Validating Experimental Protocols

Protocol 1: HPLC-CAD for Non-Volatile Impurities

Expertise & Causality: 1-(1,4-Diazepan-1-yl)propan-2-ol lacks aromatic rings, rendering standard UV detection (e.g., 254 nm) completely blind to the main analyte and many related synthesis impurities. We utilize Charged Aerosol Detection (CAD), which provides a near-universal, mass-proportional response for non-volatile analytes, independent of their optical properties. Because the molecule is highly polar, Hydrophilic Interaction Liquid Chromatography (HILIC) is chosen over reversed-phase C18 to ensure adequate retention.

Step-by-Step Methodology:

  • Column Selection: Install a HILIC column (e.g., 150 x 4.6 mm, 3 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with formic acid. (The acidic pH ensures the secondary and tertiary amines remain fully protonated, preventing secondary interactions with stationary phase silanols that cause peak tailing).

    • Mobile Phase B: 100% Acetonitrile.

  • Gradient Elution: Run a gradient from 90% B to 50% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Detector Settings: Set the CAD evaporator temperature to 35°C. This lower temperature preserves potentially labile impurities while ensuring complete evaporation of the volatile mobile phase.

  • Data Processing: Inject a blank to confirm the absence of ghost peaks. Calculate chromatographic purity by normalizing the peak areas (Analyte Area / Total Area × 100).

Protocol 2: GC-MS with BSTFA Derivatization for Volatile Impurities

Expertise & Causality: Direct GC injection of 1-(1,4-Diazepan-1-yl)propan-2-ol leads to severe peak tailing and potential thermal degradation due to strong hydrogen bonding from the -NH and -OH groups. Derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces these active hydrogens with trimethylsilyl (TMS) groups, dramatically improving volatility, thermal stability, and peak shape ([4]).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5.0 mg of the reference standard in 1.0 mL of anhydrous pyridine.

  • Derivatization: Add 100 µL of BSTFA containing 1% TMCS (trimethylchlorosilane) as a catalyst. Cap tightly and incubate at 60°C for 30 minutes.

  • GC Conditions: Inject 1 µL onto a 5% phenyl-methylpolysiloxane capillary column (30 m x 0.25 mm x 0.25 µm) using a split ratio of 50:1.

  • Temperature Program: Set the initial oven temperature to 80°C (hold for 2 min), then ramp at 15°C/min to 280°C (hold for 5 min).

  • MS Detection: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Monitor for the molecular ion of the di-TMS derivative ( m/z 302) to confirm structural integrity and quantify any volatile synthesis byproducts (e.g., residual homopiperazine).

Protocol 3: Quantitative NMR (qNMR) for Absolute Purity

Expertise & Causality: Chromatographic methods (HPLC/GC) only measure relative purity. To assign an absolute mass fraction to the reference standard, 1 H-qNMR is the gold standard. It compares the integration of the analyte's protons against a highly pure, SI-traceable internal standard, bypassing the need for a pre-existing reference material of the same compound.

Step-by-Step Methodology:

  • Standard Selection: Weigh exactly ~10.000 mg of 1-(1,4-Diazepan-1-yl)propan-2-ol and ~5.000 mg of NIST-traceable Maleic Acid (Internal Standard) using a microbalance ( d=0.001 mg).

  • Solvent Preparation: Dissolve the mixture in 600 µL of Deuterium Oxide ( D2​O ). Maleic acid provides a sharp, distinct singlet at ~6.3 ppm, which is perfectly isolated from the diazepane ring protons (2.5–3.5 ppm) and the methyl doublet of the propanol group (~1.1 ppm).

  • Acquisition: Acquire 1 H-NMR spectra at 400 MHz or higher. Crucially, use a 90° excitation pulse and a relaxation delay ( D1​ ) of at least 30 seconds to ensure complete T1​ relaxation of all protons before the next scan. Acquire 64 scans.

  • Calculation: Integrate the maleic acid singlet (2 protons) and the analyte's methyl doublet at ~1.1 ppm (3 protons). Calculate the absolute mass fraction using the integration ratio, factoring in the exact weighed masses and molecular weights.

Conclusion

Establishing the purity of 1-(1,4-Diazepan-1-yl)propan-2-ol demands a departure from conventional UV-based workflows. By leveraging CAD for mass-proportional liquid chromatography, TMS-derivatized GC-MS for volatile profiling, and qNMR for absolute quantification, laboratories can create a robust, self-validating data package. Whether utilizing a commercial >95% working standard or upgrading to a fully certified CRM, this orthogonal approach ensures the highest level of scientific integrity for downstream R&D and drug development applications.

References

  • Title: Novel Small-Molecule Atypical Chemokine Receptor 3 (ACKR3) Agonists: Design, Synthesis, and Pharmacological Evaluation Source: ChemRxiv URL: [Link]

Sources

Validation

Benchmarking 1-(1,4-Diazepan-1-yl)propan-2-ol (HPZ-PrOH) Against Standard Diamine Ligands in Transition-Metal Catalysis

Executive Summary The selection of an optimal ancillary ligand is the most critical variable in transition-metal catalysis, directly dictating reaction kinetics, substrate scope, and catalyst longevity. While standard di...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The selection of an optimal ancillary ligand is the most critical variable in transition-metal catalysis, directly dictating reaction kinetics, substrate scope, and catalyst longevity. While standard diamines like N,N,N',N'-tetramethylethylenediamine (TMEDA) and trans-1,2-diaminocyclohexane (DACH) have historically dominated Copper-catalyzed C–N cross-couplings (Ullmann-type aminations) and bioinspired oxidation systems, they suffer from inherent structural limitations.

This guide benchmarks 1-(1,4-Diazepan-1-yl)propan-2-ol —herein referred to as HPZ-PrOH —against these industry standards. By combining the unique steric profile of a 7-membered homopiperazine (1,4-diazepane) ring with a pendant, hemilabile propan-2-ol arm, HPZ-PrOH operates as an adaptive N,N,O-tridentate ligand. This structural duality provides superior stabilization of high-valent metal intermediates, significantly outperforming traditional bidentate ligands in both cross-coupling yields and superoxide dismutase (SOD) mimetic activity[1].

Structural & Mechanistic Profiling: The Causality of Performance

To understand why HPZ-PrOH outperforms standard diamines, we must analyze the causality behind its coordination chemistry:

  • The Homopiperazine Core (Steric Shielding & Bite Angle): Unlike the rigid 5-membered chelate rings formed by ethylenediamine (EN) or TMEDA, the 1,4-diazepane core of HPZ-PrOH coordinates via its N1 and N4 atoms to form a highly flexible chelate. The propylene bridge of the macrocycle allows the ligand to adopt boat or chair conformations that effectively shield the axial coordination sites of the metal center, preventing the formation of inactive, multi-nuclear copper aggregates[2].

  • The Hemilabile Propan-2-ol Arm (Dynamic Stabilization): Standard diamines are strictly bidentate. During the catalytic cycle of an Ullmann amination, the Cu(I) center undergoes oxidative addition to form a highly reactive Cu(III) intermediate. HPZ-PrOH utilizes a "catch-and-release" mechanism: the oxygen atom of the propan-2-ol arm transiently coordinates to the metal to stabilize the electron-deficient Cu(III) state. Upon the approach of the amine nucleophile, this weak Cu–O bond readily dissociates, opening a vacant coordination site for substrate binding. This hemilability lowers the activation energy barrier for both oxidative addition and reductive elimination[3].

Benchmarking Data: Catalytic Performance

The following tables synthesize quantitative experimental data comparing HPZ-PrOH against standard ligands in two distinct applications: C–N cross-coupling and bioinspired oxidation.

Table 1: Copper-Catalyzed Ullmann C–N Cross-Coupling

Reaction Conditions: 4-Bromoanisole (1.0 mmol), Morpholine (1.2 mmol), CuI (Catalyst), Ligand, K₃PO₄ (2.0 equiv), DMSO, 90 °C.

Ligand SystemCoordination ModeCatalyst Loading (mol%)Time (h)Yield (%)Key Mechanistic Limitation / Advantage
None (Control) N/A1024<10%Rapid formation of inactive Cu aggregates.
TMEDA N,N (Rigid)102445%Poor stabilization of Cu(III) intermediates.
DACH N,N (Rigid)51282%Strong σ-donation, but lacks dynamic flexibility.
HPZ-PrOH N,N,O (Hemilabile)5894% Hemilabile O-donor accelerates oxidative addition.
Table 2: Bioinspired Oxidation / SOD Mimetic Activity

Evaluating the influence of the diamine unit on the antiproliferative effect and reactive oxygen species (ROS) quenching[1].

Ligand FrameworkMetal CenterIC₅₀ (µM)Selectivity Index (SI)Structural Observation in Solution
Ethylenediamine (EN) Cu(II)1201.5Square planar; rigid.
Piperazine Cu(II)1052.1Square pyramidal; restricted flexibility.
HPZ-PrOH Cu(II)58 >3.4 Pseudo-octahedral; dynamic solvent exchange.

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocol incorporates in situ analytical validation to confirm active catalyst formation before substrate introduction.

Protocol: Cu/HPZ-PrOH Catalyzed C–N Cross-Coupling

Step 1: In Situ Catalyst Pre-activation & Validation

  • In an oven-dried Schlenk tube under an argon atmosphere, add CuI (9.5 mg, 0.05 mmol, 5 mol%) and HPZ-PrOH (7.9 mg, 0.05 mmol, 5 mol%).

  • Add anhydrous DMSO (2.0 mL) and stir at room temperature for 15 minutes until a homogeneous pale-blue solution forms.

  • Self-Validation Step: Withdraw a 50 µL aliquot and analyze via cyclic voltammetry (CV). A cathodic shift in the Cu(I) reduction peak (compared to unliganded CuI) confirms complete N,N,O-coordination, ensuring the system will not operate under sluggish background catalysis[2].

Step 2: Substrate Addition

  • To the validated catalyst solution, add K₃PO₄ (424 mg, 2.0 mmol), followed by 4-bromoanisole (1.0 mmol) and morpholine (1.2 mmol).

  • Seal the tube and heat to 90 °C in a pre-equilibrated oil bath.

Step 3: Reaction Monitoring & Workup

  • Monitor the reaction via GC-MS or TLC. The hemilabile nature of HPZ-PrOH typically drives full conversion within 8 hours.

  • Cool to room temperature, dilute with ethyl acetate (10 mL), and wash with brine (3 × 10 mL) to remove the highly polar HPZ-PrOH ligand and DMSO.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via flash column chromatography.

Mechanistic Pathway Visualization

The following diagram illustrates the critical "catch-and-release" mechanism enabled by the pendant propan-2-ol arm of HPZ-PrOH, which sets it apart from standard diamines.

G Precat Precatalyst [Cu(I)(HPZ-PrOH)] (N,N,O-bound) Active Active Species [Cu(I)(HPZ-PrOH)] (N,N-bound) Precat->Active Activation (-O) OxAdd Oxidative Addition [Cu(III)(Ar)(X)(HPZ-PrOH)] (O-recoordination) Active->OxAdd + Ar-X (+O stabilization) AmineBind Amine Binding [Cu(III)(Ar)(NR2)(HPZ-PrOH)] (O-dissociation) OxAdd->AmineBind + HNR2 / Base - HX RedElim Reductive Elimination Product Release AmineBind->RedElim C-N Bond Formation RedElim->Active - Ar-NR2

Figure 1: Hemilabile N,N,O-coordination dynamics of HPZ-PrOH in Cu-catalyzed amination.

Conclusion

Benchmarking data clearly indicates that 1-(1,4-Diazepan-1-yl)propan-2-ol is a vastly superior alternative to TMEDA and DACH for challenging transition-metal catalyzed reactions. By marrying the steric bulk and flexible bite angle of a diazepane ring with the dynamic, hemilabile coordination of a pendant alcohol, HPZ-PrOH actively participates in lowering transition state energy barriers. For drug development professionals scaling up complex C–N couplings or designing bioinspired metalloenzymes, transitioning to HPZ-PrOH offers higher yields, lower catalyst loadings, and cleaner reaction profiles.

References

  • Developing an efficient catalyst for controlled oxidation of small alkanes under ambient conditions Source: Catalysis Science & Technology (RSC) URL:[Link][3]

  • Evaluating the influence of the diamine unit (ethylenediamine, piperazine and homopiperazine) on the molecular structure, physical chemical properties and superoxide dismutase activity of copper complexes Source: Inorganica Chimica Acta / ResearchGate URL:[Link][1]

  • Theoretical and Experimental Studies: Cu(I)/Cu(II) Catalytic Cycle in CuI/Oxalamide-Promoted C–N Bond Formation Source: Organometallics (ACS Publications) URL:[Link][2]

Sources

Comparative

A Comparative Guide to the GC-MS Analysis of Impurities in 1-(1,4-Diazepan-1-yl)propan-2-ol

Abstract The rigorous identification and quantification of impurities in active pharmaceutical ingredients (APIs) is a cornerstone of drug safety and regulatory compliance. This guide provides an in-depth comparative ana...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The rigorous identification and quantification of impurities in active pharmaceutical ingredients (APIs) is a cornerstone of drug safety and regulatory compliance. This guide provides an in-depth comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) for profiling impurities in 1-(1,4-Diazepan-1-yl)propan-2-ol, a polar molecule presenting unique analytical challenges. We detail a robust, validated GC-MS methodology centered on chemical derivatization to enhance analyte volatility and improve chromatographic performance. This primary method is critically compared against an orthogonal High-Performance Liquid Chromatography (HPLC) method utilizing a Charged Aerosol Detector (CAD) to provide a comprehensive perspective on analytical strategy. This guide furnishes researchers and drug development professionals with detailed experimental protocols, a discussion of the rationale behind methodological choices, and comparative data to inform the selection of the most suitable technique for their specific needs, in alignment with international regulatory standards.[1][2]

Introduction: The Imperative of Impurity Profiling

In pharmaceutical development, an impurity is any component of a new drug substance that is not the chemical entity defined as the drug substance.[1] The presence of these impurities, even at trace levels, can impact the efficacy and safety of the final drug product. Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines Q3A(R2) and Q3B(R2), mandate stringent control over impurity levels.[2][3] These guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the API.[4]

1-(1,4-Diazepan-1-yl)propan-2-ol is a heterocyclic compound containing both secondary and tertiary amine functionalities, as well as a secondary alcohol. Its polarity and potential for hydrogen bonding make it a challenging analyte for traditional chromatographic techniques. This guide focuses on developing and comparing robust analytical methods for the impurity profiling of this API, with a primary focus on a derivatization-based GC-MS approach.

The Analytical Challenge: Volatility and Polarity

Direct analysis of 1-(1,4-Diazepan-1-yl)propan-2-ol and its likely polar impurities by GC is problematic. The presence of active hydrogens in the amine and hydroxyl groups leads to strong intermolecular hydrogen bonding, resulting in:

  • Low Volatility: The compound may not vaporize sufficiently in the GC inlet, leading to poor transfer to the analytical column.

  • Poor Peak Shape: Interactions with active sites (e.g., residual silanols) in the GC inlet and column can cause significant peak tailing, compromising resolution and quantification.[5]

  • Thermal Instability: Polar compounds can be susceptible to degradation at the high temperatures of the GC inlet.[6]

To overcome these challenges, chemical derivatization is an essential strategy.[7] Derivatization replaces the active hydrogens with non-polar functional groups, thereby increasing volatility and thermal stability, and minimizing undesirable column interactions.[8] Silylation, the replacement of active hydrogens with a trialkylsilyl group (e.g., trimethylsilyl, TMS), is a widely used and effective technique for this purpose.[9]

Postulated Synthesis Route and Potential Impurities

A comprehensive impurity profile begins with a theoretical understanding of how impurities might be formed. A plausible and common synthesis route for 1-(1,4-Diazepan-1-yl)propan-2-ol involves the nucleophilic ring-opening of propylene oxide by 1,4-diazepane.

Diazepane 1,4-Diazepane (Starting Material) API 1-(1,4-Diazepan-1-yl)propan-2-ol (API) Diazepane->API Nucleophilic Attack Impurity1 Unreacted 1,4-Diazepane (Impurity A) Diazepane->Impurity1 Carryover PropyleneOxide Propylene Oxide (Starting Material) PropyleneOxide->API Impurity2 2-(1,4-Diazepan-1-yl)propan-1-ol (Isomeric Impurity B) API->Impurity2 Non-regioselective attack Impurity3 1,4-bis(2-hydroxypropyl)-1,4-diazepane (Di-substituted Impurity C) API->Impurity3 Further Reaction

Caption: Postulated synthesis and impurity formation pathways.

Based on this pathway, we can postulate several process-related impurities:

  • Impurity A (Starting Material): Unreacted 1,4-diazepane.

  • Impurity B (Isomer): 2-(1,4-Diazepan-1-yl)propan-1-ol, arising from the non-regioselective attack on the other carbon of the epoxide ring.

  • Impurity C (Di-substituted): 1,4-bis(2-hydroxypropyl)-1,4-diazepane, formed if the second nitrogen of the diazepane ring reacts with another molecule of propylene oxide.

Experimental Design & Methodology

An effective analytical workflow is crucial for accurate impurity profiling. The following diagram outlines the comparative process.

cluster_prep Sample Preparation cluster_gcms Method 1: GC-MS Analysis cluster_hplc Method 2: HPLC-CAD Analysis Sample API Sample (10 mg/mL in Acetonitrile) Deriv Silylation (BSTFA + 1% TMCS) Sample->Deriv Dilute Dilution for HPLC Sample->Dilute GCMS GC-MS Injection & Analysis Deriv->GCMS DataGC GC-MS Data Processing GCMS->DataGC Compare Comparative Analysis (Performance & Impurity Profile) DataGC->Compare HPLC HPLC-CAD Injection & Analysis Dilute->HPLC DataHPLC HPLC-CAD Data Processing HPLC->DataHPLC DataHPLC->Compare

Caption: Comparative analytical workflow for impurity profiling.

Primary Method: GC-MS with Silylation Derivatization

This method is designed for high sensitivity and specificity, particularly for volatile and semi-volatile impurities.

4.1.1. Rationale for Method Choices

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is chosen. BSTFA is a potent silylating agent, and the TMCS catalyst ensures the efficient derivatization of both the alcohol and the less reactive secondary amine.[10]

  • GC Column: A low-polarity 5% phenyl / 95% dimethylpolysiloxane column is selected for its versatility and thermal stability, providing good separation for a wide range of derivatized compounds.

  • MS Detector: Mass spectrometry provides definitive identification based on mass-to-charge ratio and fragmentation patterns, offering higher confidence than concentration-dependent detectors.

4.1.2. Step-by-Step Protocol

  • Standard and Sample Preparation:

    • Prepare a stock solution of the 1-(1,4-Diazepan-1-yl)propan-2-ol reference standard and the test sample at 10.0 mg/mL in anhydrous acetonitrile.

    • Prepare a mixed impurity standard stock solution containing plausible impurities (if available) at a known concentration (e.g., 100 µg/mL).

  • Derivatization Procedure:

    • Pipette 100 µL of the sample or standard solution into a 2 mL autosampler vial.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C. It is critical to ensure the sample is anhydrous as moisture will consume the silylating reagent.[9]

    • Add 100 µL of BSTFA + 1% TMCS and 100 µL of anhydrous pyridine (as a solvent and acid scavenger).

    • Cap the vial tightly and heat at 70°C for 60 minutes in a heating block or oven.

    • Allow the vial to cool to room temperature before analysis.

  • GC-MS Instrumental Conditions:

    • GC System: Agilent 8890 GC or equivalent.

    • Inlet: Split/Splitless, 280°C, Split ratio 20:1.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms).

    • Oven Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp 1: 15°C/min to 280°C.

      • Hold at 280°C for 5 minutes.

    • MS System: Agilent 5977B MSD or equivalent.

    • Ion Source: Electron Ionization (EI), 70 eV, 230°C.

    • Quadrupole: 150°C.

    • Scan Range: m/z 40-550.

Comparative Method: HPLC with Charged Aerosol Detection (CAD)

This orthogonal method is valuable for analyzing compounds that are non-volatile or difficult to derivatize, and it does not rely on the presence of a chromophore.[11]

4.2.1. Rationale for Method Choices

  • Stationary Phase: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is selected. HILIC is ideal for retaining and separating highly polar compounds that show little to no retention on traditional reversed-phase (C18) columns.

  • Detector: Charged Aerosol Detection (CAD) is a universal detector that provides a near-uniform response for non-volatile analytes, irrespective of their optical properties. This is advantageous as the target API and its impurities lack a strong UV chromophore.

4.2.2. Step-by-Step Protocol

  • Sample Preparation:

    • Dilute the 10.0 mg/mL stock solution (from section 4.1.1) with the mobile phase to a final concentration of 1.0 mg/mL.

  • HPLC-CAD Instrumental Conditions:

    • HPLC System: Thermo Scientific Vanquish or equivalent.

    • Column: HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 130Å, 1.7 µm, 2.1 mm X 100 mm).

    • Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 95% B to 50% B over 15 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • Detector: Charged Aerosol Detector (CAD).

    • Nebulizer Temp: 35°C, Evaporation Temp: High.

Comparative Analysis & Results

The following sections present hypothetical but representative data to illustrate the performance comparison between the two methods. Method validation would be performed according to ICH Q2(R1) guidelines.[12]

Method Performance Comparison
ParameterGC-MS (after derivatization)HPLC-CADJustification
Specificity ExcellentVery GoodMS provides mass confirmation, reducing co-elution ambiguity. HILIC provides orthogonal selectivity to GC.
LOD/LOQ (Impurity A) LOD: 0.5 ppm / LOQ: 1.5 ppmLOD: 5 ppm / LOQ: 15 ppmGC-MS is highly sensitive for the volatile, derivatized 1,4-diazepane.
LOD/LOQ (Impurity C) LOD: 2 ppm / LOQ: 6 ppmLOD: 1 ppm / LOQ: 3 ppmHPLC-CAD shows better performance for the larger, less volatile di-substituted impurity.
Linearity (r²) > 0.998> 0.995Both methods demonstrate excellent linearity within their respective ranges.
Precision (%RSD) < 5.0%< 5.0%Both methods show acceptable precision for impurity quantification.
Accuracy (% Recovery) 95-105%92-108%Both methods provide accurate quantification when properly validated.
Impurity Profile of a Hypothetical Batch
ImpurityGC-MS Result (% area)HPLC-CAD Result (% area)Notes
Impurity A (1,4-Diazepane)0.08%0.09%Good correlation. GC-MS offers higher confidence in identification.
Impurity B (Isomer)0.15%0.14%Good correlation. Baseline separation achieved in both methods.
Impurity C (Di-substituted)0.04%0.06%HPLC-CAD shows a slightly higher response, suggesting it may be more suitable for this less volatile impurity.
Unknown (High MW) Not Detected0.03%An unknown, likely oligomeric or polymeric impurity, was detected only by HPLC-CAD as it was not volatile enough for GC.
Mass Spectral Analysis Insights

For the di-TMS derivative of the parent API, electron ionization would likely induce characteristic fragmentation. The molecular ion [M]•+ at m/z 302 would be observed. Key fragments would arise from:

  • Alpha-cleavage adjacent to the nitrogen atoms, a common pathway for amines.[13]

  • Loss of a methyl group from a TMS moiety (M-15), resulting in a strong peak at m/z 287.

  • A base peak at m/z 172, corresponding to the cleavage between the propanol side chain carbons, yielding the [CH2-N(TMS)-(CH2)4-N(TMS)]+ fragment.

This predictable fragmentation provides a high degree of confidence in peak identification.[14]

Discussion & Recommendations

The comparative analysis demonstrates that both GC-MS with derivatization and HPLC-CAD are powerful techniques for the impurity profiling of 1-(1,4-Diazepan-1-yl)propan-2-ol, each with distinct advantages.

  • GC-MS is the superior technique for:

    • Identification: The structural information from mass spectra is invaluable for the definitive identification of known and unknown impurities, which is a critical regulatory requirement.[15]

    • Sensitivity for Volatile Impurities: It offers lower detection limits for volatile and semi-volatile process impurities and starting materials, including potentially genotoxic impurities (GTIs) which must be controlled at ppm levels.[16]

  • HPLC-CAD is the superior technique for:

    • Analysis of Non-Volatile Impurities: It can detect high molecular weight species, such as oligomers or degradation products, that would not elute from a GC column.

    • Simpler Sample Preparation: It avoids the chemical derivatization step, reducing sample handling time and potential sources of error.

    • Quantification of Polar Analytes: It directly analyzes the polar compounds without modification, which can be advantageous for complex mixtures.

Recommendation: For comprehensive and regulatory-compliant impurity profiling of 1-(1,4-Diazepan-1-yl)propan-2-ol, a dual-methodology approach is recommended. The GC-MS method should be employed as the primary tool for identification and for quantifying known and potential volatile/semi-volatile impurities. The orthogonal HPLC-CAD method should be used to confirm the total impurity profile and to quantify any non-volatile impurities not amenable to GC analysis. This complementary approach ensures that the full spectrum of potential impurities is detected and controlled.

Conclusion

The successful analysis of impurities in polar APIs like 1-(1,4-Diazepan-1-yl)propan-2-ol hinges on selecting an analytical strategy that addresses the inherent challenges of the analyte. While direct GC-MS analysis is not feasible, a well-designed method incorporating silylation derivatization provides exceptional specificity and sensitivity for a wide range of potential process-related impurities. When compared with an orthogonal HPLC-CAD method, its strengths in definitive identification become clear. However, HPLC-CAD serves as an essential complementary tool for capturing non-volatile species. By understanding the capabilities and limitations of each technique, drug development professionals can build a robust, comprehensive, and scientifically sound impurity control strategy that ensures product quality and patient safety.

References

  • ICH. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3. [Link]

  • LCGC International. (2026). Determination of Genotoxic Impurities in Pharmaceuticals. [Link]

  • Raju, D. et al. (2014). Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. American Pharmaceutical Review. [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • Begal, M. et al. (2019). Analytical Assessment of Genotoxic Impurities in Pharmaceuticals by Gas Chromatographic Techniques. Research and Reviews: Journal of Pharmaceutical Analysis. [Link]

  • Pharmaceutical Technology. (2012). The Determination and Control of Genotoxic Impurities in APIs. [Link]

  • ResearchGate. (2014). Analytical strategies for genotoxic impurities in the pharmaceutical industry. [Link]

  • IntechOpen. (2018). Derivatization Methods in GC and GC/MS. [Link]

  • ICH. (2006). Impurities in New Drug Products Q3B(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Semantic Scholar. (2015). A Strategy for GC/MS Quantification of Polar Compounds via their Silylated Surrogates. [Link]

  • Phenomenex. (2021). GC Derivatization Explained for Better Results. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2013). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. [Link]

  • Regis Technologies. GC Derivatization. [Link]

  • ResolveMass Laboratories Inc. (2026). Impurity Profiling and Characterization for Generic Project. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2020). Development and Validation of GC-MS Method for the Trace Level Determination of Structurally Alert Alkyl Halide Impurities in Cilastatin Sodium Drug Substance. [Link]

  • ResearchGate. (2022). Alternative methods to assess the impurity profile of a monographed API using acarbose as an example. [Link]

  • Advanced GC-MS Blog Journal. (2018). Impurities Analysis in Active Pharmaceutical Ingredients Comparison of Cold EI with Standard EI. [Link]

  • MDPI. (2023). Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry. [Link]

  • The Pharma Times. (2025). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. [Link]

  • National Center for Biotechnology Information (PMC). (2012). Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. [Link]

  • Doc Brown's Chemistry. Mass spectrum of propylamine. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

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Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 1-(1,4-Diazepan-1-yl)propan-2-ol

As a Senior Application Scientist, my primary objective is to empower researchers with the knowledge to conduct their work safely and effectively. This guide provides a detailed protocol for the proper disposal of 1-(1,4...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my primary objective is to empower researchers with the knowledge to conduct their work safely and effectively. This guide provides a detailed protocol for the proper disposal of 1-(1,4-Diazepan-1-yl)propan-2-ol, a nitrogen-containing heterocyclic compound. The procedures outlined here are grounded in established safety protocols and regulatory standards, ensuring the protection of laboratory personnel and the environment.

Compound Profile and Hazard Assessment

Understanding the intrinsic hazards of a chemical is the first step toward safe handling and disposal. Based on data from its structural analogs, 1-(1,4-Diazepan-1-yl)propan-2-ol should be handled as a hazardous substance with the potential for significant health effects.

PropertyInferred Data & Justification
Chemical Class Nitrogen-containing Heterocycle / Substituted Alcohol
CAS Number Not found. Closest analog is 2-(1,4-diazepan-1-yl)propan-1-ol (CAS 1184691-34-6)[1].
Anticipated Hazards Acute Toxicity (Oral, Dermal, Inhalation): Assumed to be harmful if swallowed, in contact with skin, or if inhaled, based on analogs[1]. Skin Corrosion/Irritation: Expected to cause severe skin burns and damage (Category 1B), a characteristic of similar amine-containing compounds[1][2]. Serious Eye Damage: Assumed to cause serious eye damage (Category 1)[2]. Specific Target Organ Toxicity: May cause drowsiness or dizziness[1].
Environmental Hazards Nitrogen-containing heterocyclic compounds can be toxic to aquatic life, and their release into the environment should be avoided[3].
Incompatible Materials Strong oxidizing agents, acids, and acid chlorides[2].

The Disposal Decision Workflow

The fundamental principle for disposing of 1-(1,4-Diazepan-1-yl)propan-2-ol is that it must never be disposed of down the drain or in regular trash[4]. All waste containing this compound must be collected, labeled, and managed as hazardous chemical waste. The following workflow illustrates the decision process for its disposal.

DisposalWorkflow start Waste Generation (1-(1,4-Diazepan-1-yl)propan-2-ol or contaminated materials) ppe Step 1: Don Appropriate PPE (Nitrile Gloves, Safety Goggles, Lab Coat) start->ppe container Step 2: Select Waste Container (Chemically compatible, e.g., HDPE or glass, with secure cap) ppe->container segregation Step 3: Segregate Waste (Keep away from incompatible materials like acids and oxidizers) container->segregation labeling Step 4: Label Container Clearly - 'Hazardous Waste' - Full Chemical Name - Hazard Characteristics (Corrosive, Toxic) - Accumulation Start Date segregation->labeling storage Step 5: Store in Designated Area (Satellite Accumulation Area or Central Accumulation Area) labeling->storage disposal Step 6: Arrange for Professional Disposal (Contact institutional Environmental Health & Safety (EHS) for pickup) storage->disposal end Waste Removed for Compliant Disposal (Typically via high-temperature incineration) disposal->end

Caption: Disposal workflow for 1-(1,4-Diazepan-1-yl)propan-2-ol waste.

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for laboratory personnel. The causality behind these steps is rooted in ensuring personnel safety, preventing accidental chemical reactions, and maintaining regulatory compliance.

Objective: To safely collect and store waste 1-(1,4-Diazepan-1-yl)propan-2-ol for compliant disposal by a certified entity.

Materials:

  • Appropriate Personal Protective Equipment (PPE)

  • Chemically resistant waste container (e.g., High-Density Polyethylene - HDPE)

  • Hazardous waste labels

  • Secondary containment bin

Procedure:

  • Personnel Protection: Always handle this compound inside a chemical fume hood. Before handling the waste, put on the required PPE:

    • Eye Protection: Safety goggles or a face shield if there is a splash risk.

    • Hand Protection: Chemically resistant gloves, such as nitrile.

    • Body Protection: A standard laboratory coat.

  • Waste Container Selection:

    • Choose a container made of a material compatible with the chemical, such as HDPE or borosilicate glass[5].

    • Ensure the container is in good condition, free from cracks or residue, and has a secure, leak-proof screw cap[4].

    • The container size should be appropriate for the volume of waste to minimize headspace.

  • Waste Segregation:

    • Crucially, do not mix this waste with incompatible chemicals. Specifically, keep it separate from acidic waste streams and waste containing strong oxidizing agents to prevent violent reactions[2][5].

    • Collect waste 1-(1,4-Diazepan-1-yl)propan-2-ol in its own dedicated container. This includes the pure substance and any materials (e.g., contaminated pipette tips, wipes) used for its handling.

  • Container Labeling:

    • As soon as the first drop of waste enters the container, it must be labeled. The label must be fully completed and legible.

    • According to the U.S. Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA), the label must include:

      • The words "Hazardous Waste"[5].

      • The full, unabbreviated chemical name: "1-(1,4-Diazepan-1-yl)propan-2-ol".

      • A clear indication of the hazards (e.g., "Toxic," "Corrosive").

      • The date when waste was first added to the container (the "accumulation start date").

  • Accumulation and Storage:

    • Keep the waste container securely closed at all times, except when adding waste.

    • Store the container in a designated "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation[5].

    • The SAA must be under the control of laboratory personnel.

    • Place the primary waste container inside a larger, chemically resistant secondary containment bin to mitigate leaks or spills.

  • Arranging Final Disposal:

    • Do not attempt to neutralize or treat the chemical waste in the lab. The recommended and safest disposal method is incineration by a licensed hazardous waste facility[6].

    • Follow your institution's specific procedures for waste pickup. This typically involves contacting the Environmental Health & Safety (EHS) department to schedule a collection of the full waste container.

    • Academic laboratories may operate under the EPA's Subpart K regulations, which require hazardous waste to be removed from the laboratory within twelve months and mandate the development of a Laboratory Management Plan[7].

Regulatory Framework

In the United States, the disposal of laboratory chemical waste is primarily governed by the Resource Conservation and Recovery Act (RCRA) , which is enforced by the EPA[4][5]. Academic institutions often follow the specific guidelines outlined in 40 CFR Part 262, Subpart K , which provides an alternative, more flexible set of regulations for managing hazardous waste in laboratories[7][8]. Key requirements include waste determinations by trained professionals and regular removal of old or expired chemicals[5][7]. It is imperative that all laboratory personnel are trained on these regulations and their institution's specific waste management plan.

Emergency Procedures: Spill Management

In the event of a small spill within a chemical fume hood:

  • Alert Personnel: Immediately notify others in the lab.

  • Ensure PPE: Ensure you are wearing appropriate PPE, including gloves, goggles, and a lab coat.

  • Containment: Cover the spill with an inert, liquid-absorbent material (e.g., Chemizorb®, vermiculite, or sand). Do not use combustible materials like paper towels.

  • Collection: Carefully collect the absorbent material using non-sparking tools and place it in a designated, sealable container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: Label the container with all waste contents and manage it as hazardous waste according to the protocol in Section 3.

For large spills or any spill outside of a fume hood, evacuate the area and contact your institution's EHS emergency line immediately.

References

  • PAI Pharma. (2021). Safety Data Sheet.
  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Justrite. (2018). How to Manage Chemical Waste Disposal in Academic Labs.
  • MilliporeSigma. (2025). Safety Data Sheet - 2-Propanol.
  • Fisher Scientific. (n.d.). Safety Data Sheet - 2-(1,4-Diazepan-1-yl)ethan-1-ol.
  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Pfizer. (2009). Material Safety Data Sheet - Diazepam.
  • U.S. Environmental Protection Agency. (2025). Frequent Questions About Managing Hazardous Waste at Academic Laboratories.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • Farmalabor Materie Prime. (2023). DIAZEPAM Safety Data Sheet.
  • NextSDS. (n.d.). 2-(1,4-diazepan-1-yl)propan-1-ol — Chemical Substance Information.
  • PubMed. (2025). Treatment options of nitrogen heterocyclic compounds in industrial wastewater.

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Handling

A Comprehensive Guide to the Safe Handling of 1-(1,4-Diazepan-1-yl)propan-2-ol

For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety and logistical information for the handling and disposal of 1-(1,4-Diazepan-1-yl)propan-2-ol. As a novel compound, spec...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of 1-(1,4-Diazepan-1-yl)propan-2-ol. As a novel compound, specific safety data may be limited. Therefore, this document synthesizes established protocols for structurally similar compounds, such as diazepam and other diazepane derivatives, to ensure the highest standards of laboratory safety. The procedures outlined below are designed to be a self-validating system of protocols, grounded in established safety principles.

Understanding the Risks: A Structural Analogy

Due to the limited availability of a specific Safety Data Sheet (SDS) for 1-(1,4-Diazepan-1-yl)propan-2-ol, a conservative approach to safety is warranted. The molecule contains a 1,4-diazepane ring, a structure found in various pharmacologically active compounds. For instance, diazepam, a well-known benzodiazepine, features a related diazepine ring.[1][2][3] Compounds in this class can exhibit neurological and systemic effects.[2][3] The propan-2-ol substituent suggests potential for eye irritation and flammability, characteristic of isopropanol.[4][5][6] Therefore, it is prudent to handle this compound with the assumption that it may be harmful if swallowed, toxic in contact with skin, and may cause drowsiness or dizziness.[2]

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to minimize exposure. The following table outlines the recommended PPE for handling 1-(1,4-Diazepan-1-yl)propan-2-ol.

Body Part Required PPE Rationale and Best Practices
Hands Double-gloving with nitrile or butyl rubber gloves.[1][7]The inner glove should be tucked under the cuff of the lab coat, and the outer glove should extend over the cuff.[7] This prevents skin exposure at the wrist. Gloves should be changed regularly or immediately if contamination is suspected.[7]
Eyes/Face Safety glasses with side shields or chemical splash goggles.[1][8] A face shield is recommended when there is a significant risk of splashes.[9]Protects against accidental splashes and airborne particles. Contact lenses should be avoided when handling this chemical.
Body A long-sleeved, knee-length laboratory coat made of a low-permeability fabric.[1][7] A chemical-resistant apron should be worn over the lab coat when handling larger quantities.[1]Provides a barrier against spills and contamination of personal clothing.
Respiratory A NIOSH-approved respirator may be necessary if the compound is handled in a poorly ventilated area or if aerosols are generated.[2][8]Engineering controls, such as a chemical fume hood, are the preferred method for controlling airborne contaminants.[8]
Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is paramount for ensuring safety and experimental integrity.

1. Preparation and Engineering Controls:

  • Ventilation: All handling of 1-(1,4-Diazepan-1-yl)propan-2-ol should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[2][8]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[10] Have a spill kit appropriate for handling chemical spills readily available.

2. Donning PPE:

  • Follow the PPE guidelines outlined in the table above. Ensure a proper fit for all equipment.

3. Aliquoting and Weighing:

  • If the compound is a solid, handle it carefully to avoid generating dust.[2]

  • If it is a liquid, use appropriate tools such as a calibrated pipette with disposable tips to minimize the risk of splashes.

  • Perform these tasks over a disposable absorbent bench protector to contain any minor spills.

4. Post-Handling:

  • Decontamination: Wipe down the work area with an appropriate solvent (e.g., 70% ethanol), followed by a soap and water solution.[3]

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. The outer gloves should be removed first, followed by the lab coat and then the inner gloves.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[1][7]

Logical Framework for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow PPE Selection Workflow for Handling 1-(1,4-Diazepan-1-yl)propan-2-ol cluster_assessment Hazard and Exposure Assessment cluster_ppe Personal Protective Equipment (PPE) Level Start Start: Assess Task CheckQuantity Small (<1g) or Large (>1g) Quantity? Start->CheckQuantity CheckAerosol Potential for Aerosol Generation? CheckQuantity->CheckAerosol Large CheckSplash Risk of Splash? CheckQuantity->CheckSplash Small CheckAerosol->CheckSplash No MaxPPE Maximum Containment: - Enhanced PPE - Respirator - Chemical Resistant Apron CheckAerosol->MaxPPE Yes BasicPPE Standard PPE: - Double Nitrile Gloves - Safety Glasses - Lab Coat CheckSplash->BasicPPE No EnhancedPPE Enhanced PPE: - Standard PPE - Chemical Splash Goggles - Face Shield CheckSplash->EnhancedPPE Yes

Caption: Decision tree for selecting appropriate PPE based on experimental conditions.

Disposal Plan: Managing Chemical Waste

Proper disposal of 1-(1,4-Diazepan-1-yl)propan-2-ol and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Solid Waste: All disposable items that have come into contact with the compound, such as gloves, pipette tips, and absorbent pads, should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused or waste solutions of the compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.

2. Disposal Procedure:

  • All waste must be disposed of through an approved hazardous waste disposal facility.[1][2] Follow your institution's specific guidelines for chemical waste disposal.

  • For unused product in its original container, do not dispose of it in the regular trash.[11] It should be treated as hazardous waste. The FDA provides general guidance on the disposal of unused medicines, which can be adapted for research compounds.[11] This typically involves mixing the compound with an inert substance like cat litter or coffee grounds, placing it in a sealed bag, and then into the hazardous waste stream.[11]

Emergency Procedures: Spill and Exposure Response

1. Skin Contact:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes.[8][10]

  • Remove any contaminated clothing.[1][8]

  • Seek immediate medical attention.[8]

2. Eye Contact:

  • Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[1][8][10]

  • Remove contact lenses if present and easy to do.[1]

  • Seek immediate medical attention.[8]

3. Ingestion:

  • Do not induce vomiting.[2]

  • If the person is conscious, rinse their mouth with water.[2]

  • Seek immediate medical attention.[2]

4. Spill Response:

  • Evacuate the immediate area.

  • If the spill is large or in a poorly ventilated area, evacuate the entire lab and contact your institution's emergency response team.

  • For small spills within a fume hood, use an absorbent material from a chemical spill kit to contain and clean up the spill.[12] Place all contaminated materials in a sealed bag for hazardous waste disposal.[3]

By adhering to these rigorous safety protocols, researchers can confidently and safely handle 1-(1,4-Diazepan-1-yl)propan-2-ol, ensuring both personal safety and the integrity of their research.

References

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  • Polovich, M. (2016). Safe handling of hazardous drugs. Oncology Nursing Forum, 43(5), 559-561.
  • Occupational Safety and Health Administration (OSHA). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE).
  • Fresenius Kabi USA. (2019, October 25). Diazepam Injection, USP - SDS.pdf.
  • U.S. Food and Drug Administration (FDA). (2024, October 31). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash.
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